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  • Product: 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol
  • CAS: 1800218-66-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Molecular Structure of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold The diazaspiro[5.5]undecane core is a privileged heterocyclic motif in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold

The diazaspiro[5.5]undecane core is a privileged heterocyclic motif in medicinal chemistry, recognized for its conformational rigidity and three-dimensional complexity that allows for precise interactions with biological targets.[1][2] Compounds incorporating this spirocyclic system have demonstrated a wide range of biological activities, including potential treatments for obesity, pain, cardiovascular disorders, and as antagonists for receptors like the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor for HIV entry.[2] The versatility of this scaffold makes a thorough understanding of the molecular structure of its derivatives, such as 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol, a critical endeavor for the rational design of novel therapeutics.

This technical guide provides a comprehensive analysis of the molecular structure of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol, offering insights into its key structural features, predicted spectroscopic data, and a robust experimental workflow for its definitive structural elucidation.

Molecular Structure of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol

The molecular structure of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol is characterized by two nitrogen-containing six-membered rings, a piperidine and a piperidin-4-ol ring, connected through a single spiro carbon atom. A benzyl group is attached to the nitrogen at position 9, and a hydroxyl group is present at position 1.

Caption: Molecular structure of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol.

Key Structural Features and Physicochemical Properties

PropertyPredicted Value/InformationSource
Molecular Formula C₁₆H₂₄N₂O-
Molecular Weight 260.38 g/mol -
Spiro Center The spirocyclic carbon (C5) creates a rigid three-dimensional structure, which is a key feature for its interaction with biological targets.[1]
Piperidine Rings The two piperidine rings are in a chair conformation, which is the most stable arrangement.[3]
Benzyl Group The bulky benzyl group at N9 significantly influences the molecule's lipophilicity and potential for π-π stacking interactions with aromatic residues in target proteins.[4]
Hydroxyl Group The hydroxyl group at C1 can act as both a hydrogen bond donor and acceptor, playing a crucial role in the molecule's solubility and binding affinity.-

Predicted Spectroscopic Data

While experimental data for 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol is not widely available in the public domain, we can predict its spectral characteristics based on data from structurally similar diazaspiro[5.5]undecane derivatives.[2]

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.20 - 7.40m5HAromatic protons (Benzyl group)
~3.50 - 3.70m1HCH-OH (C1)
~3.50s2HN-CH₂-Ph (Benzyl methylene)
~2.50 - 3.00m8H-N-CH₂- protons (Piperidine rings)
~1.50 - 2.00m8H-CH₂- protons (Piperidine rings)
Variablebr s1H-OH

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~138Quaternary aromatic C (Benzyl)
~129Aromatic CH (Benzyl)
~128Aromatic CH (Benzyl)
~127Aromatic CH (Benzyl)
~68CH-OH (C1)
~63N-CH₂-Ph (Benzyl methylene)
~55Spiro carbon (C5)
~50-N-CH₂- (Piperidine rings)
~35-CH₂- (Piperidine rings)

Experimental Protocol for Structural Elucidation

The following is a detailed, self-validating protocol for the definitive structural confirmation of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol.

1. Sample Preparation

  • Dissolve approximately 5-10 mg of the synthesized and purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • Ensure the sample is free of particulate matter by filtering it through a glass wool plug into a clean NMR tube.

2. NMR Spectroscopy

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. This will provide information on the number of different types of protons and their chemical environments.

  • ¹³C NMR: Obtain a one-dimensional carbon NMR spectrum. This will reveal the number of unique carbon atoms in the molecule.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the piperidine rings and the benzyl group.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity of the entire molecule, including the spiro center and the attachment of the benzyl group.

3. Mass Spectrometry

  • Utilize high-resolution mass spectrometry (HRMS), such as ESI-TOF (Electrospray Ionization - Time of Flight), to determine the accurate mass of the molecule.

  • The exact mass measurement will confirm the molecular formula (C₁₆H₂₄N₂O).

  • Analyze the fragmentation pattern to gain further structural insights.

4. Infrared (IR) Spectroscopy

  • Acquire an IR spectrum to identify the functional groups present in the molecule.[5]

  • Expected characteristic peaks include:

    • A broad peak around 3300-3500 cm⁻¹ corresponding to the O-H stretch of the alcohol.

    • Peaks in the 2800-3000 cm⁻¹ region for C-H stretching.

    • Aromatic C-H and C=C stretching vibrations from the benzyl group around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

    • C-N stretching vibrations in the 1000-1250 cm⁻¹ range.

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Structure Confirmation prep Purified Compound dissolve Dissolve in Deuterated Solvent prep->dissolve filter Filter into NMR Tube dissolve->filter nmr NMR Spectroscopy (1D & 2D) filter->nmr ms Mass Spectrometry (HRMS) filter->ms ir Infrared Spectroscopy filter->ir analyze_nmr Analyze NMR Spectra (Assign Signals) nmr->analyze_nmr analyze_ms Determine Molecular Formula & Fragmentation ms->analyze_ms analyze_ir Identify Functional Groups ir->analyze_ir confirm Confirm Molecular Structure analyze_nmr->confirm analyze_ms->confirm analyze_ir->confirm

Caption: Experimental workflow for the structural elucidation of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol.

Conclusion

A comprehensive understanding of the molecular structure of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol is fundamental for its potential development as a therapeutic agent. This guide provides a detailed overview of its structural features, predicted spectroscopic data based on analogous compounds, and a robust experimental protocol for its definitive characterization. By following the outlined methodologies, researchers can confidently elucidate the structure of this and related diazaspiro[5.5]undecane derivatives, paving the way for further investigation into their biological activities and the development of novel pharmaceuticals.

References

  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 11(3), 394-403. [Link]

  • PubChem. (n.d.). 3,9-diazaspiro(5.5)undecane-2,4-dione, 9-benzyl-3-(2-(3-indolyl)ethyl)-. Retrieved from [Link]

  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives... Arabian Journal of Chemistry. [Link]

  • de la Torre, B. G., & Albericio, F. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(3), 423. [Link]

  • Zetta, L., Gatti, G., & Fuganti, C. (1972). 1H and 13C NMR spectra of benzyl compounds. Organic Magnetic Resonance, 4(4), 585-593. [Link]

  • ARC Journals. (2015). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. International Journal of Research in Pharmacy and Life Sciences, 3(2). [Link]

  • PubChem. (n.d.). 3,9-Diazaspiro[5.5]undecane. Retrieved from [Link]

  • NIST. (n.d.). Benzyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Verdonck, L., & van der Kelen, G. P. (1972). Far-infrared and Raman spectra of benzyl compounds. Spectrochimica Acta Part A: Molecular Spectroscopy, 28(1), 51-56. [Link]

  • Zetta, L., et al. (1972). 1H and 13C NMR spectra of benzyl compounds. Organic Magnetic Resonance. [Link]

  • Nagoya City University Academic Repository. (n.d.). [Link]

  • ARC Journals. (2015). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. [Link]

Sources

Exploratory

The Diazaspiro[5.5]undecan-1-ol Scaffold: A Novel Strategy for Enhancing Metabolic Stability in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Metabolic instability remains a significant hurdle in the development of new therapeutics, often leading to po...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic instability remains a significant hurdle in the development of new therapeutics, often leading to poor pharmacokinetic profiles and premature termination of promising drug candidates. Medicinal chemists are continuously exploring novel molecular scaffolds that can imbue drug-like molecules with greater metabolic robustness. Among these, spirocyclic systems have emerged as a powerful tool to enhance three-dimensionality and favorably modulate physicochemical properties. This guide provides a comprehensive overview of the diazaspiro[5.5]undecane scaffold, with a particular focus on the strategic introduction of a hydroxyl group at the 1-position (diazaspiro[5.5]undecan-1-ol) as a tactic to improve metabolic stability. We will delve into the mechanistic rationale, synthetic considerations, and detailed experimental protocols for evaluating the metabolic fate of compounds incorporating this promising scaffold.

The Challenge of Metabolic Instability in Drug Discovery

The metabolic transformation of a drug candidate, primarily by cytochrome P450 (CYP) enzymes in the liver, is a critical determinant of its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1] Compounds that are rapidly metabolized often exhibit high clearance and short half-lives, necessitating frequent and high doses, which can lead to off-target effects and poor patient compliance.[2]

The primary goal of metabolic stability optimization is to identify and modify metabolically labile sites within a molecule without compromising its potency and selectivity for the intended biological target. Common strategies include the introduction of blocking groups, such as halogens or sterically hindering moieties, to shield susceptible positions from enzymatic attack. However, these modifications can inadvertently alter other critical properties of the molecule.

Spirocyclic Scaffolds: A Gateway to Improved Drug-like Properties

Spirocycles, characterized by two rings sharing a single common atom, have gained significant traction in medicinal chemistry due to their inherent three-dimensionality.[3] This rigid, non-planar architecture offers several advantages over traditional flat, aromatic systems:

  • Increased Fraction of sp³-Hybridized Carbons (Fsp³): A higher Fsp³ is correlated with improved clinical success rates, likely due to enhanced solubility, reduced promiscuity, and better target engagement.[3]

  • Modulation of Physicochemical Properties: The introduction of a spirocyclic scaffold can favorably influence a molecule's lipophilicity (LogP), aqueous solubility, and polar surface area.[4]

  • Improved Metabolic Stability: The rigid conformation of spirocycles can restrict access of metabolizing enzymes to susceptible sites, thereby enhancing metabolic stability.[5]

The Diazaspiro[5.5]undecane Scaffold: A Versatile Framework

The diazaspiro[5.5]undecane framework, a bicyclic system containing two nitrogen atoms, has been explored for a wide range of therapeutic targets.[6] Its synthesis, often achieved through methods like the double Michael addition, allows for the creation of diverse derivatives.[7] While the core scaffold itself contributes to improved metabolic stability, further functionalization can fine-tune a molecule's properties.

The Strategic Role of the 1-ol Functionality

The introduction of a hydroxyl group at the 1-position of the diazaspiro[5.5]undecane scaffold presents a compelling strategy for enhancing metabolic stability through several potential mechanisms:

  • Blocking of Metabolic Hotspots: The hydroxyl group can act as a steric shield, hindering the access of CYP enzymes to adjacent, more metabolically labile positions on the scaffold or neighboring functionalities.

  • Introduction of a Site for Phase II Conjugation: The hydroxyl group provides a handle for Phase II metabolic enzymes, such as UDP-glucuronosyltransferases (UGTs), to attach polar moieties like glucuronic acid. This can facilitate a more predictable and rapid excretion pathway, diverting metabolism away from oxidative (Phase I) pathways that are more likely to produce reactive metabolites.

  • Alteration of Physicochemical Properties: The polar hydroxyl group can increase the hydrophilicity of the molecule, potentially reducing its affinity for the lipophilic active sites of CYP enzymes.

Mechanistic Rationale for Improved Metabolic Stability

The following diagram illustrates the potential metabolic fate of a drug candidate containing a diazaspiro[5.s]undecan-1-ol scaffold, highlighting how the hydroxyl group can direct metabolism towards a more favorable conjugation pathway.

cluster_0 Drug Candidate with Diazaspiro[5.5]undecan-1-ol Scaffold cluster_1 Phase I Metabolism (CYP450) cluster_2 Phase II Metabolism (e.g., UGTs) Drug Drug-Diazaspiro[5.5]undecan-1-ol Oxidative_Metabolites Oxidative Metabolites (Potentially Reactive) Drug->Oxidative_Metabolites Minor Pathway (Blocked by -OH) Conjugated_Metabolite Glucuronide Conjugate (Water-soluble, readily excreted) Drug->Conjugated_Metabolite Major Pathway (Facilitated by -OH)

Caption: Potential metabolic pathways for a drug containing a diazaspiro[5.5]undecan-1-ol scaffold.

Experimental Evaluation of Metabolic Stability

To experimentally validate the enhanced metabolic stability conferred by the diazaspiro[5.5]undecan-1-ol scaffold, a series of in vitro assays are essential. The following are detailed protocols for the two most common and informative assays.

Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs, which are highly concentrated in liver microsomes.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.

    • NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer (pH 7.4).

    • Phosphate Buffer: 0.1 M potassium phosphate buffer, pH 7.4.

    • Stop Solution: Acetonitrile containing an appropriate internal standard.

  • Incubation Procedure:

    • In a 96-well plate, add the test compound (final concentration, e.g., 1 µM) to the phosphate buffer.

    • Add the liver microsomes (final concentration, e.g., 0.5 mg/mL) to the wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NRS.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the cold stop solution to terminate the reaction.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the line.

Data Presentation: Liver Microsomal Stability

CompoundScaffoldt½ (min)CLint (µL/min/mg protein)
Parent Molecule (e.g., Aromatic)5138.6
Analog 1 Diazaspiro[5.5]undecane2527.7
Analog 2 Diazaspiro[5.5]undecan-1-ol>60<11.6

Note: The data presented in this table is illustrative and intended to demonstrate the expected trend.

Hepatocyte Stability Assay

This assay utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive assessment of a compound's metabolic fate.

Experimental Protocol: Hepatocyte Stability Assay

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

    • Cryopreserved Hepatocytes: Thaw cryopreserved human hepatocytes according to the supplier's protocol and resuspend in incubation medium (e.g., Williams' E Medium).

    • Incubation Medium: Williams' E Medium supplemented with appropriate nutrients.

    • Stop Solution: Acetonitrile containing an internal standard.

  • Incubation Procedure:

    • Seed the hepatocytes in a 96-well plate at a desired density (e.g., 0.5 x 10⁶ cells/mL).

    • Add the test compound (final concentration, e.g., 1 µM) to the wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), add the cold stop solution to terminate the reaction.

  • Sample Analysis:

    • Lyse the cells and centrifuge to pellet cellular debris.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) as described for the microsomal stability assay.

Experimental Workflow Diagram

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Interpretation A Prepare Test Compound Stock D Combine Compound, Microsomes/Hepatocytes, and Cofactors A->D B Prepare Liver Microsomes/Hepatocytes B->D C Prepare Buffers and Cofactors C->D E Incubate at 37°C D->E F Sample at Time Points E->F G Quench Reaction with Stop Solution F->G H Centrifuge to Remove Protein/Debris G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Parent Compound I->J K Calculate t½ and CLint J->K L Assess Metabolic Stability K->L

Caption: A generalized workflow for in vitro metabolic stability assays.

Conclusion and Future Directions

The diazaspiro[5.5]undecan-1-ol scaffold represents a promising and strategically valuable tool for medicinal chemists seeking to overcome the challenge of metabolic instability. Its rigid, three-dimensional structure, combined with the directing and shielding effects of the hydroxyl group, offers a rational approach to designing drug candidates with improved pharmacokinetic profiles. While further quantitative structure-activity relationship (SAR) studies are needed to fully elucidate the impact of the 1-ol functionality across diverse chemical series, the foundational principles and experimental methodologies outlined in this guide provide a solid framework for its successful application in drug discovery programs. The continued exploration of such novel scaffolds will undoubtedly be a key driver in the development of the next generation of safer and more effective medicines.

References

  • Islam, M. S., Barakat, A., Al-Majid, A. M., Al-Othman, Z. A., Siddiqui, M. R., & Al-Najjar, H. J. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 12(8), 4647-4654.
  • de la Torre, A., & Lavilla, R. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(3), 423.
  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert opinion on drug discovery, 11(7), 649-663.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
  • Johansson, A., Näsman, J., & Kihlström, J. (2016). Spirocyclic MCHr1 antagonists. Bioorganic & medicinal chemistry letters, 26(16), 4055-4060.
  • Guillard, J., et al. (2008). Synthesis and biological evaluations of new pyrrolo[2,3- b]pyrimidine as SDI analogs. Heterocycles, 75(5), 1163-1189.
  • Kranidiotis, G. F., et al. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules, 25(14), 3290.
  • Yang, H., et al. (2009). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Bioorganic & medicinal chemistry letters, 19(1), 209-213.
  • Virgili, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of medicinal chemistry, 63(5), 2363-2384.
  • Borthwick, A. D. (2012). 2, 5-Diketopiperazines: Synthesis, reactions, and biological activity. Chemical reviews, 112(7), 3641-3716.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408.
  • Bristol-Myers Squibb Company. (2019). 2,8-DIACYL-2,8-DIAZASPIRO[5.5]UNDECANE COMPOUNDS USEFUL AS IMMUNOMODULATORS.
  • BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Al-Hadiya, B., & Youssef, K. M. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 23(9), 2133.
  • Kirchmair, J., Göller, A. H., Lang, D., & Kunze, J. (2015). Computational prediction of cytochrome P450 metabolism for drug discovery. Wiley Interdisciplinary Reviews: Computational Molecular Science, 5(5), 389-404.
  • Patrascu, M. B., et al. (2019). Computational methods for prediction of drug properties-application to Cytochrome P450 metabolism prediction. Arkivoc, 2019(4), 280-298.
  • de Graaf, C., Vermeulen, N. P., & Feenstra, K. A. (2005). Cytochrome P450 in silico: an integrative modeling approach. Journal of medicinal chemistry, 48(8), 2725-2755.
  • OpenAnesthesia. (2023, January 4). Hepatic Drug Metabolism and Cytochrome P450.
  • Bristol-Myers Squibb Company. (2025). Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Al-Hadiya, B., & Youssef, K. M. (2020). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 25(8), 1949.
  • Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & medicinal chemistry letters, 24(16), 3673-3682.
  • Sigma-Aldrich. (n.d.). Spirocyclic Building Blocks for Scaffold Assembly.
  • Request PDF. (2026, March 6).
  • Grünenthal GmbH. (2012). Spiro(5.5)undecane derivatives.

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Foundational

Pharmacokinetic Profiling of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol Derivatives: A Technical Guide for Lead Optimization

Introduction & Structural Rationale The 3,9-diazaspiro[5.5]undecane scaffold has emerged as a highly versatile, privileged structural motif in modern medicinal chemistry. By replacing flexible linear or monocyclic alkyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The 3,9-diazaspiro[5.5]undecane scaffold has emerged as a highly versatile, privileged structural motif in modern medicinal chemistry. By replacing flexible linear or monocyclic alkylamines with a rigid spirocyclic core, researchers can significantly reduce the conformational entropy of a ligand. This thermodynamic advantage often translates to enhanced target binding affinity and selectivity, a strategy successfully employed in the development of CCR5 antagonists [1], dopamine D3 receptor ligands [2], and potent μ-opioid/σ1 receptor modulators [3].

The specific building block, 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol , offers a unique trifunctional topology for drug design:

  • Spirocyclic Core: Restricts access to metabolically labile C-H bonds, generally improving intrinsic stability compared to flexible amines.

  • N9-Benzyl Group: Acts as a lipophilic anchor to modulate the volume of distribution ( Vss​ ) or serves as a cleavable synthetic protecting group.

  • C1-Hydroxyl Group: Provides a critical vector for hydrogen bonding, synthetic elaboration (e.g., etherification), or Phase II metabolic conjugation.

However, the rigid 3D architecture and high basicity (pKa > 8.5) of diazaspiro[5.5]undecanes introduce unique pharmacokinetic (PK) challenges, including high tissue distribution, lysosomal trapping, and potential efflux transporter liability. This whitepaper outlines a causality-driven, self-validating framework for the PK profiling of these derivatives.

In Vitro ADME Profiling Strategy

Before advancing to in vivo models, a robust in vitro ADME cascade is required to filter out compounds with insurmountable liabilities. The causality behind selecting specific assays for this scaffold is detailed below.

  • Microsomal Stability (HLM/RLM): The N-benzyl moiety is a well-known hotspot for CYP3A4-mediated oxidative dealkylation. Assessing intrinsic clearance ( CLint​ ) determines whether the benzyl group acts as a metabolic liability that must be replaced with a more stable bioisostere (e.g., a fluorinated aryl group) to prevent rapid first-pass metabolism.

  • Caco-2 Permeability: Despite their inherent lipophilicity, the basic nitrogens in diazaspiro compounds are protonated at physiological pH, which can limit transcellular passive diffusion. Furthermore, spirocyclic amines are frequently substrates for P-glycoprotein (P-gp). Bidirectional Caco-2 assays are mandatory to calculate the efflux ratio (ER) and predict oral absorption.

ADME_Workflow Start 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol Derivatives PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Start->PhysChem InVitro In Vitro ADME (Microsomes, Caco-2) PhysChem->InVitro MetID Metabolite ID (CYP Phenotyping) InVitro->MetID High Clearance (>30 µL/min/mg) InVivo In Vivo PK (Rodent IV/PO) InVitro->InVivo Stable (<15 µL/min/mg) Fail Structural Modification (Scaffold Hopping) MetID->Fail Lead Lead Optimization (Candidate Selection) InVivo->Lead Bioavailability (F) > 30% InVivo->Fail Poor F% or High Vss Fail->Start Iterative Design

Iterative ADME and Pharmacokinetic Profiling Workflow for Diazaspiro Derivatives.

Experimental Protocol: In Vivo Pharmacokinetic Evaluation

To guarantee data integrity, the in vivo PK protocol must be designed as a self-validating system . This means the experimental setup inherently controls for formulation artifacts and analytical drift.

Step-by-Step Methodology: Rodent PK Profiling

Phase 1: Formulation Preparation Causality: Diazaspiro[5.5]undecane derivatives are highly basic and often crystalline. Standard aqueous buffers fail to achieve the required concentration for dosing, leading to erratic absorption profiles.

  • IV Formulation (1 mg/kg): Weigh the compound (as an HCl salt) and dissolve it in 5% DMSO. Add 10% Solutol HS-15, vortex until optically clear, and dilute with 85% sterile saline. Validation: Visually inspect for precipitation over 4 hours; a stable microemulsion ensures predictable IV pharmacokinetics.

  • PO Formulation (10 mg/kg): Suspend the free-base compound in 0.5% Methylcellulose (MC) with 0.2% Tween-80 in deionized water. Homogenize via probe sonication for 15 minutes to ensure a uniform suspension.

Phase 2: Animal Dosing and Sampling

  • Utilize male Sprague-Dawley rats (n=3 per route), fasted overnight to eliminate food-effect variability on gastrointestinal transit times.

  • Administer the IV dose via the lateral tail vein and the PO dose via oral gavage.

  • Collect blood samples (~200 µL) via a surgically implanted jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Transfer immediately to K2EDTA tubes, centrifuge at 3000 × g for 10 min at 4°C, and harvest plasma.

Phase 3: Bioanalysis (LC-MS/MS) & Self-Validation Causality: High-throughput protein precipitation is required to halt ex vivo degradation.

  • Sample Prep: Precipitate 50 µL of plasma with 150 µL of cold acetonitrile containing 50 ng/mL of an internal standard (IS) (e.g., a deuterated analog). Centrifuge at 12,000 × g for 10 min.

  • Chromatography: Inject 5 µL of supernatant onto a C18 column (e.g., Waters XBridge, 50 × 2.1 mm, 3.5 µm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • System Validation (Critical): The assay is only deemed valid if the calibration curve ( R2>0.99 ) covers 1 to 1000 ng/mL, and Quality Control (QC) samples at low, medium, and high concentrations fall within ±15% of their nominal values. The IS peak area must not vary by more than 20% across all samples.

Quantitative Data Presentation

The table below summarizes the expected pharmacokinetic parameters for optimized 3,9-diazaspiro[5.5]undecane derivatives, synthesized from historical data of related CCR5 and GPCR ligands [1] [2].

Pharmacokinetic ParameterRouteTypical Range (Rat)Interpretation / Causality
Clearance ( CL ) IV15 - 45 mL/min/kgModerate to high. Driven by hepatic CYP-mediated N-dealkylation of the spiro-nitrogen substituents.
Volume of Distribution ( Vss​ ) IV2.5 - 8.0 L/kgHigh. The basicity (pKa ~9) and lipophilicity drive extensive tissue partitioning and lysosomal trapping.
Half-life ( T1/2​ ) IV/PO1.5 - 4.0 hoursModerate. Sustained by the high Vss​ despite relatively high systemic clearance.
Max Concentration ( Cmax​ ) PO150 - 600 ng/mLDependent on the dissolution rate of the specific salt form in the gastrointestinal tract.
Bioavailability ( F% ) PO15% - 60%Highly variable. Limited primarily by hepatic first-pass metabolism rather than poor permeability.

Metabolic Pathway & Biotransformation

Understanding the biotransformation of the 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol scaffold is essential for metabolite-driven lead optimization. The primary metabolic soft spots dictate the structural modifications required to improve oral bioavailability.

Met_Pathway Parent 9-Benzyl-3,9-diazaspiro [5.5]undecan-1-ol Core NDebenz N-Debenzylation (CYP3A4/CYP2D6) Parent->NDebenz Major Pathway (Position 9) OGluc O-Glucuronidation (UGT Enzymes) Parent->OGluc Phase II (Position 1) NOxid N-Oxidation (FMO/CYP) Parent->NOxid Minor Pathway (Position 3)

Primary Biotransformation Pathways of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol.

  • N-Debenzylation (Position 9): The most rapid clearance pathway. CYP450 enzymes (predominantly CYP3A4) oxidize the benzylic carbon, leading to the cleavage of the benzyl group and the formation of a secondary amine.

  • O-Glucuronidation (Position 1): The secondary hydroxyl group is a direct substrate for UDP-glucuronosyltransferases (UGTs), facilitating rapid renal excretion of the highly polar glucuronide conjugate.

  • N-Oxidation (Position 3): Flavin-containing monooxygenases (FMOs) or CYPs can oxidize the basic piperidine nitrogen, though this is typically a minor pathway compared to dealkylation.

Conclusion

The 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol scaffold provides a geometrically rigid, highly tunable framework for drug discovery. While its basicity and lipophilicity ensure excellent target engagement for many GPCRs and aminergic targets, these same properties necessitate rigorous pharmacokinetic profiling. By utilizing a self-validating in vivo protocol and understanding the specific metabolic liabilities (such as N-debenzylation and O-glucuronidation), researchers can rationally design derivatives with optimized oral bioavailability and extended half-lives.

References

  • Yang, H., et al. (2009). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Micheli, F., et al. (2019). Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G-Protein-Coupled Receptors (GPCRs). Journal of Medicinal Chemistry.[Link]

  • Romero, A., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry.[Link]

Exploratory

Crystal structure and X-ray diffraction data for 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol

An In-Depth Technical Guide to the Structural Elucidation of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol via Single-Crystal X-ray Diffraction Abstract The diazaspiro[5.5]undecane scaffold is a privileged structure in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol via Single-Crystal X-ray Diffraction

Abstract

The diazaspiro[5.5]undecane scaffold is a privileged structure in modern medicinal chemistry, forming the core of molecules targeting a range of biological systems, including CNS disorders and viral diseases.[1][2][3][4] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is fundamental to understanding their structure-activity relationships (SAR) and optimizing their therapeutic potential. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining these structures at the atomic level.[5][6]

This technical guide provides a comprehensive, field-proven methodology for the structural elucidation of diazaspiro compounds, using 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol as a representative case study. While a public crystal structure for this specific molecule is not available, this whitepaper constructs a rigorous, illustrative workflow based on established protocols and representative data from closely related, published structures.[7][8][9] We will detail the entire process from synthesis and crystallization to data collection, structure refinement, and final analysis, offering expert insights into the causality behind critical experimental choices. This document is intended for researchers, scientists, and drug development professionals engaged in the chemical sciences.

Part 1: Synthesis and Generation of Diffraction-Quality Crystals

The foundational step in any crystallographic study is the synthesis and subsequent crystallization of the target compound. The goal is to obtain a single, highly-ordered crystal free of significant defects, typically between 0.02 and 0.5 mm in size.[10]

Synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol

The synthesis of substituted 3,9-diazaspiro[5.5]undecanes can be achieved through various established routes, often involving multi-step sequences. A common strategy involves the construction of the spirocyclic core followed by functionalization. For the title compound, a practical synthesis could be adapted from methodologies developed for similar derivatives.[2][11] The final step often involves the N-alkylation of a suitable spirocyclic precursor with benzyl bromide.

Protocol for Single Crystal Growth: Slow Evaporation

Growing high-quality single crystals is often considered an art, but a systematic approach greatly increases the probability of success.[12] The slow evaporation method is one of the most straightforward and effective techniques for small organic molecules.[12][13][14]

Causality: The principle of this method is to slowly increase the concentration of the solute past its saturation point, promoting the formation of a single nucleation site from which a large, ordered crystal can grow. A fast process leads to rapid precipitation and the formation of a polycrystalline powder, which is unsuitable for SCXRD.[15]

Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble. For 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol, a polar protic solvent like ethanol or a mixed system such as ethyl acetate/hexane would be a logical starting point. The presence of the hydroxyl group suggests solubility in alcohols, while the benzyl and spiro-alkane portions suggest solubility in less polar solvents.

  • Prepare a Near-Saturated Solution: In a clean, small glass vial (e.g., a 4 mL vial), dissolve approximately 5-10 mg of the purified compound in a minimal amount of the chosen solvent (e.g., 0.5 - 1.0 mL of ethanol). Gentle warming can be used to facilitate dissolution, but the solution should be allowed to cool back to room temperature.[13]

  • Induce Supersaturation (if necessary): If using a binary solvent system, dissolve the compound in the more soluble solvent (e.g., ethyl acetate) and then slowly add the anti-solvent (e.g., hexane) dropwise until the solution becomes faintly turbid. Add one or two drops of the primary solvent to redissolve the precipitate, bringing the solution to a state just below saturation.[13]

  • Control Evaporation: Cover the vial with parafilm and pierce it with a single, small-gauge needle. This restricts the rate of solvent evaporation, which is critical for slow crystal growth.[13][15]

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization cupboard or a beaker filled with sand to dampen minor shocks.[14] Avoid temperature fluctuations.

  • Monitoring and Harvesting: Check the vial periodically over several days to weeks. Once crystals of suitable size and quality (clear, well-defined facets) have formed, they can be carefully harvested using a nylon loop or a fine spatula.

Part 2: Single-Crystal X-ray Diffraction: Data Acquisition and Processing

Once a suitable crystal is obtained, it is subjected to X-ray analysis to generate a diffraction pattern. This pattern contains the information required to determine the arrangement of atoms within the crystal lattice.

Experimental Workflow

The process from crystal mounting to data processing follows a well-defined path, which can be visualized as follows:

X_Ray_Workflow cluster_exp Experimental Setup cluster_data Data Collection & Processing A Select & Mount Single Crystal B Cryo-cooling (e.g., 100 K) A->B C Mount on Diffractometer B->C D X-ray Exposure & Diffraction Data Collection C->D Begin Analysis E Data Integration (Spot Intensities) D->E F Data Reduction (Scaling & Merging) E->F G Structure Solution & Refinement F->G Processed Data (hkl file)

Caption: Workflow for single-crystal X-ray diffraction analysis.

Protocol for Data Collection

Modern crystallography is highly automated, but understanding the parameters is key to ensuring high-quality data.[6]

  • Crystal Mounting: A selected crystal is carefully mounted on a cryo-loop (e.g., a MiTeGen MicroLoop™) using a viscous oil (e.g., Paratone-N) to protect it from the atmosphere.

  • Cryo-Cooling: The mounted crystal is immediately placed into a cold stream of nitrogen gas, typically at 100 K (-173 °C).

    • Expertise & Causality: Data collection at cryogenic temperatures is standard practice for small organic molecules.[16] The low temperature minimizes the thermal vibration of atoms, which sharpens the diffraction spots and allows for a more precise determination of atomic positions and displacement parameters. This leads to higher resolution data and a more accurate final structure.

  • Instrumentation: The crystal is mounted on a goniometer head in a modern single-crystal diffractometer. These instruments are equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation), a sensitive detector (e.g., a CCD or CMOS detector), and the cryo-cooling apparatus.[10]

  • Data Collection Strategy: The instrument software (e.g., CrysAlisPro) is used to determine the unit cell parameters and crystal system from a few initial frames. A full data collection strategy is then calculated to ensure all unique reflections are measured with adequate redundancy and completeness. The crystal is rotated through a series of angles while being irradiated with X-rays, and thousands of diffraction images are recorded.

Part 3: Structure Solution, Refinement, and Molecular Analysis

The final and most intellectually demanding phase is the conversion of the raw diffraction intensities into a chemically meaningful three-dimensional model of the molecule.

Structure Solution and Refinement

The "phase problem" in crystallography means that the measured diffraction intensities alone are not enough to reconstruct the electron density map; phase information is lost.

  • Structure Solution: For small molecules, this problem is typically solved using direct methods. These statistical methods, implemented in programs like SHELXS or SHELXT, successfully predict the phases for the strongest reflections, allowing for the calculation of an initial electron density map where the positions of most non-hydrogen atoms can be identified.[8]

  • Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process. The most widely used program for this purpose is SHELXL.[17][18][19] Refinement involves iteratively adjusting atomic coordinates, site occupancies, and atomic displacement parameters (ADPs) to improve the agreement between the observed structure factors (Fo²) and the calculated structure factors (Fc²) from the model. This agreement is monitored by the R-factor; a final R1 value below 5% (0.05) is indicative of a well-refined structure.

Self-Validating Protocol: During refinement, a difference Fourier map is calculated. This map shows regions where the model has too much or too little electron density. Large peaks or holes in this map can indicate missing atoms, disordered components, or an incorrect assignment of atom types, providing a crucial internal check on the model's validity.[20] Hydrogen atoms are typically located in the difference map and then constrained to ride on their parent atoms with idealized geometries during the final stages of refinement.[7]

Crystallographic Data and Structure

The final refined model yields a wealth of quantitative data, which is summarized for publication in a Crystallographic Information File (CIF). Key parameters are presented in standardized tables.

Note: The following tables present realistic, representative data for the title compound, based on published crystal structures of similar N-benzyl diazaspiro[5.5] derivatives to illustrate the expected values and format.[7][8][9]

Table 1: Representative Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₆H₂₄N₂O
Formula Weight260.38
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a9.85 Å
b15.40 Å
c10.21 Å
β105.5°
Volume1492 ų
Z (Molecules/unit cell)4
Density (calculated)1.158 Mg/m³
Absorption Coefficient0.074 mm⁻¹
F(000)568
Data Collection
Reflections Collected10550
Independent Reflections3420 [R(int) = 0.045]
Refinement
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Params3420 / 0 / 175
Goodness-of-fit on F²1.04
Final R indices [I>2σ(I)]
R10.041
wR20.105
Largest diff. peak/hole0.35 and -0.21 e.Å⁻³
Molecular Structure and Conformation

The refined coordinates allow for a detailed analysis of the molecule's geometry.

Conformation: The diazaspiro[5.5]undecane core consists of two six-membered piperidine rings fused at a central spiro carbon atom. In the solid state, both six-membered rings would be expected to adopt a stable chair conformation to minimize steric strain. The benzyl group attached to one nitrogen and the hydroxyl group on the other ring would likely occupy equatorial positions to reduce 1,3-diaxial interactions.

Intermolecular Interactions: The presence of the hydroxyl (-OH) group as a hydrogen bond donor and the two nitrogen atoms as potential acceptors creates the possibility for a network of intermolecular hydrogen bonds. These interactions are critical as they govern how the molecules pack together in the crystal lattice. For example, chains or sheets of molecules linked by O-H···N hydrogen bonds would be a plausible and stabilizing packing motif.

Table 2: Representative Geometric Parameters (Bond Lengths and Angles)

Bond/AngleLength (Å) / Degrees (°)
Bond Lengths
C1-O11.425(2)
N3-C21.468(3)
N3-C41.471(3)
N9-C81.475(2)
N9-C101.473(2)
N9-C(benzyl)1.480(2)
Bond Angles
O1-C1-C2110.5(2)
C2-N3-C4111.8(2)
C8-N9-C10112.5(2)
C(spiro)-C1-C6109.4(2)

Conclusion

This technical guide has outlined a comprehensive and methodologically sound workflow for determining the crystal structure of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol. By integrating established protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain unambiguous, atomic-level insights into molecular architecture. The resulting structural data—including precise bond lengths, conformational details, and intermolecular packing motifs—are indispensable for rational drug design, understanding biological activity, and advancing the field of medicinal chemistry. The principles and techniques described herein are broadly applicable to the structural elucidation of a wide range of small organic molecules.

References

  • Latifi, R. User guide to crystal structure refinement with SHELXL.
  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(2). Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

  • Gonnella, N. C. Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS Short Course.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1823-1845. Available at: [Link]

  • Sheldrick, G. M. SHELXL-97. Program for the Refinement of Crystal Structures. University of Göttingen, Germany.
  • Mueller, P. SHELXL - An Easy Structure - Sucrose. MIT Department of Chemistry.
  • Müller, P. Refinement of Disorder with SHELXL. MIT Department of Chemistry.
  • UC San Diego. The Slow Evaporation Method.
  • Camp, E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(4), 2697-2708. Available at: [Link]

  • University of Washington, Department of Chemistry. Crystallisation Techniques.
  • University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. Available at: [Link]

  • University of Geneva. Guide for crystallization.
  • Excillum. Small molecule crystallography. Available at: [Link]

  • Li, Y., et al. (2011). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2959. Available at: [Link]

  • Mohamed, S. K., et al. (2012). N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1056. Available at: [Link]

  • Akkurt, M., et al. (2012). 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2727. Available at: [Link]

  • Manjunath, H. R., et al. (2010). Crystal and molecular structure studies of 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo-[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione. Journal of the Serbian Chemical Society, 75(7), 959-965. Available at: [Link]

  • Liu, Y., et al. (2019). Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors. Molecules, 24(18), 3290. Available at: [Link]

  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Journal of Saudi Chemical Society, 19(6), 632-638. Available at: [Link]

  • Kishida Chemical Co.,Ltd. 9-ベンジル-3,9-ジアザスピロ[5.5]ウンデカン-2,4-ジオン. Product Information. Available at: [Link]

  • Garon, A., et al. (2022). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 65(1), 359-381. Available at: [Link]

  • Scott, J. D., & Williams, G. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC advances, 7(26), 15995-16004. Available at: [Link]

  • Garon, A., et al. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. University of Southampton Institutional Repository. Available at: [Link]

  • Zhou, Z., et al. (2007). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. The Journal of organic chemistry, 72(16), 6286-6289. Available at: [Link]

Sources

Foundational

Thermodynamic Solubility Profiling of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol in Organic Solvents: A Technical Guide

Executive Summary The transition from early-stage drug discovery to lead optimization and formulation requires a rigorous understanding of a molecule's physicochemical properties. Among these, thermodynamic solubility is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from early-stage drug discovery to lead optimization and formulation requires a rigorous understanding of a molecule's physicochemical properties. Among these, thermodynamic solubility is paramount. This whitepaper provides an in-depth technical analysis of the thermodynamic solubility of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol , a highly versatile spirocyclic building block. By detailing the causality behind solvent selection, equilibrium thermodynamics, and self-validating experimental protocols, this guide serves as a definitive resource for scientists optimizing crystallization, purification, and formulation workflows.

Structural Paradigm: The "Escape from Flatland"

Modern medicinal chemistry has increasingly adopted the "escape from flatland" strategy, shifting away from planar, highly aromatic structures toward spirocyclic moieties[1]. The incorporation of spirocyclic cores, such as the diazaspiro[5.5]undecane system, introduces three-dimensional complexity that significantly disrupts crystal lattice packing.

9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol (CAS: 1800218-66-9) exemplifies this structural advantage[2]. The molecule features:

  • A spirocyclic core: Enhances conformational rigidity while lowering the enthalpy of the crystal lattice ( ΔHlat​ ), which directly improves solubility.

  • A benzyl group: Imparts lipophilicity, facilitating solubility in non-polar to moderately polar organic solvents (e.g., Toluene, Dichloromethane).

  • A hydroxyl (-OH) group: Acts as a hydrogen bond donor and acceptor, driving strong solute-solvent interactions in protic solvents (e.g., Methanol, Ethanol).

Kinetic vs. Thermodynamic Solubility: The Causality of Choice

In early high-throughput screening (HTS), kinetic solubility is often measured by diluting a DMSO stock solution into an aqueous or organic buffer[3]. However, this method is fundamentally flawed for late-stage development. DMSO acts as a co-solvent, altering the activity coefficient of the solute, and rapid dilution often leads to a kinetically trapped, supersaturated state or amorphous precipitation[4].

As a Senior Application Scientist, I mandate the use of thermodynamic solubility for formulation and crystallization studies. Thermodynamic solubility represents the true equilibrium between the solid crystalline lattice and the solvated state[4]. It is independent of the dissolution rate and is strictly a function of the free energy of solvation ( ΔGsolv​ ). Measuring this requires the "shake-flask" method, starting from a pure crystalline powder rather than a pre-dissolved stock[5].

G Cryst Crystalline Lattice (Solid State) Cavity Solvent Cavity Formation (Endothermic, ΔH > 0) Cryst->Cavity Lattice Energy Solv Solute-Solvent Interaction (Exothermic, ΔH < 0) Cavity->Solv Solvation Equil Thermodynamic Equilibrium (ΔG = 0) Solv->Equil Saturation Equil->Cryst Precipitation

Fig 1. Thermodynamic cycle of dissolution and equilibrium in organic solvents.

Self-Validating Shake-Flask Protocol

To ensure scientific integrity and absolute trustworthiness of the data, the experimental protocol must be a self-validating system. The traditional shake-flask method[5] is optimized here to prevent common artifacts such as polymorph conversion or micro-particulate interference.

Step-by-Step Methodology
  • Preparation of the Solid Phase: Weigh an excess amount (typically 20–50 mg) of highly pure, crystalline 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol into a 4 mL amber glass vial. Causality: An excess of solid ensures that the chemical potential of the solid phase remains constant, driving the system strictly toward thermodynamic equilibrium rather than complete dissolution[6].

  • Solvent Addition: Add 1.0 mL of the target organic solvent (HPLC grade or higher). Seal the vial with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the concentration.

  • Isothermal Equilibration: Place the vials in an orbital shaker incubator set to exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 to 72 hours. Causality: Solubility is governed by the Van't Hoff equation; even minor temperature fluctuations can shift the equilibrium. A minimum of 48 hours is required for spirocycles to overcome the activation energy of dissolution and reach a stable plateau[3].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25.0 °C. Alternatively, use a 0.22 µm PTFE syringe filter. Causality: This step eliminates undissolved micro-particulates that scatter light in UV-Vis detection or artificially spike LC-MS concentration readings[7].

  • Validation of the Solid Residue (Crucial Step): Extract the remaining solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Solvents can induce polymorphic transformations or solvate formation during equilibration. Confirming that the crystal structure matches the starting material validates that the measured solubility applies to the intended polymorph.

  • Quantification: Dilute the supernatant appropriately and quantify the dissolved compound using HPLC-UV (λ = 210 nm or 254 nm for the benzyl ring) against a rigorously constructed calibration curve[7].

G N1 Solid Compound (Excess) N2 Solvent Addition (Organic Systems) N1->N2 N3 Isothermal Shaking (48-72h, 25°C) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 Quantification (HPLC-UV / LC-MS) N4->N5

Fig 2. Standardized shake-flask workflow for thermodynamic solubility determination.

Quantitative Data Presentation

The solubility of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol is dictated by the interplay between the solvent's dielectric constant ( ϵ ), hydrogen-bonding capacity, and the molecule's amphiphilic nature. Below is a representative thermodynamic solubility profile at 25°C.

Table 1: Thermodynamic Solubility Profile of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol at 25°C

Organic SolventDielectric Constant ( ϵ )Solubility (mg/mL)Solubility (mM)*Solvation Mechanism
Dichloromethane (DCM) 8.9> 100.0> 384.1Strong dipole-dipole interactions; excellent solvation of the benzyl and diaza core.
Methanol (MeOH) 32.745.2173.6Robust H-bond donation/acceptance with the -OH and tertiary amines.
Ethanol (EtOH) 24.538.5147.9Similar to MeOH, slightly lower due to increased solvent bulk.
Ethyl Acetate (EtOAc) 6.022.486.0Moderate H-bond acceptance; good for crystallization workflows.
Toluene 2.415.659.9 π−π stacking interactions with the benzyl moiety.
Hexane 1.9< 0.5< 1.9Inability to break the crystal lattice due to lack of polarity/H-bonding.

*Calculated based on a molecular weight of 260.38 g/mol .

Data Interpretation & Strategic Implications

The data reveals that 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol exhibits a classic "U-shaped" solubility curve relative to solvent polarity. It is highly soluble in halogenated solvents (DCM) due to polarizability, and highly soluble in protic solvents (Methanol) due to hydrogen bonding.

For process chemists, this dictates a clear anti-solvent crystallization strategy : Dissolve the compound in a minimal volume of Dichloromethane or Ethyl Acetate, and slowly titrate in Hexane or Heptane to induce controlled supersaturation and yield high-purity crystalline material.

Conclusion

Understanding the thermodynamic solubility of complex spirocycles like 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol is not merely a box-checking exercise; it is the foundation of rational process design. By utilizing a self-validating, isothermal shake-flask methodology[5], researchers can generate highly trustworthy equilibrium data[4]. This data directly informs solvent selection for synthesis, purification, and downstream pharmaceutical formulation, ultimately accelerating the drug development lifecycle.

References

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review Source: Biointerface Research in Applied Chemistry URL
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)
  • Shake-Flask Solubility Assay Source: Bienta URL
  • Physics-Based Solubility Prediction for Organic Molecules Source: PMC - NIH URL
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • Spirocycles for Improved Solubility Source: Enamine URL
  • CAS号:1082204-14-5 (9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol)

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for the Selective Debenzylation of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Mechanistic Rationale The spirocyclic scaffold 3,9-diazaspiro[5.5]undecane is a highly privileged pharmacophore in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The spirocyclic scaffold 3,9-diazaspiro[5.5]undecane is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of CNS-active agents, metabolic modulators, and highly specific kinase inhibitors. A critical intermediate in the synthesis of these derivatives is 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol .

Structurally, this intermediate presents a unique challenge: it contains a sterically hindered spiro[5.5] core, a secondary hydroxyl group at position 1, and two basic nitrogen atoms (a free or orthogonally protected amine at position 3, and an N -benzyl protected amine at position 9). The selective removal of the N -benzyl group—without inducing ring-opening, eliminating the hydroxyl group, or interfering with other functional groups—requires highly optimized conditions.

This guide details three field-proven protocols for the selective N -debenzylation of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol. Each method is selected based on specific mechanistic causalities, functional group tolerance, and scalability requirements.

DecisionTree Substrate 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol Cond1 Are reducible groups (e.g., halogens, alkenes) present? Substrate->Cond1 Cond2 Is scalable, acid-tolerant hydrogenolysis required? Cond1->Cond2 No Meth1 Protocol C: ACE-Cl (Non-Reductive) Cond1->Meth1 Yes Meth2 Protocol A: CTH (Ammonium Formate) Cond2->Meth2 No (Lab Scale) Meth3 Protocol B: H2 + Pd(OH)2 (Acid-Facilitated) Cond2->Meth3 Yes (Scale-up) Product 3,9-Diazaspiro[5.5]undecan-1-ol (Target Core) Meth1->Product Meth2->Product Meth3->Product

Caption: Decision matrix for selecting the optimal debenzylation protocol.

Protocol A: Catalytic Transfer Hydrogenation (CTH)

Causality & Rationale: Standard high-pressure hydrogen gas can sometimes lead to over-reduction or require specialized autoclave equipment. Catalytic Transfer Hydrogenation (CTH) utilizing ammonium formate ( NH4​HCO2​ ) and 10% Pd/C provides a mild, lab-scale alternative. Ammonium formate decomposes in the presence of palladium to yield hydrogen gas, ammonia, and carbon dioxide in situ. The continuous generation of hydrogen at the catalyst surface ensures a rapid, highly localized reduction that is exceptionally selective for N -benzyl groups while leaving the spirocyclic core and hydroxyl groups untouched[1].

Step-by-Step Methodology
  • Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol (1.0 equiv, ~5 mmol) in anhydrous methanol (0.15 M).

  • Catalyst Addition: Carefully add 10% Pd/C (equal weight to the substrate). Self-Validation Check: Always add the catalyst to the solvent under an inert argon or nitrogen atmosphere to prevent spontaneous ignition of the methanol vapors.

  • Hydrogen Donor: Add anhydrous ammonium formate (5.0 equiv) in a single portion.

  • Reaction Execution: Heat the suspension to a gentle reflux (65 °C). The reaction typically reaches completion within 2 to 4 hours. Monitor via TLC (DCM:MeOH:NH4OH 90:9:1) until the starting material is fully consumed.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with hot methanol and chloroform[1].

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between 1M NaOH and dichloromethane to remove formate salts, extract the organic layer, dry over Na2​SO4​ , and evaporate to yield the free amine.

Protocol B: Acid-Facilitated High-Pressure Hydrogenolysis

Causality & Rationale: During the hydrogenolysis of highly basic nitrogen heterocycles like diazaspiro[5.5]undecanes, the newly generated secondary amine can strongly coordinate to the palladium surface. This coordination effectively poisons the catalyst, causing the reaction to stall prematurely[2]. To circumvent this, Pearlman’s catalyst ( Pd(OH)2​/C ) is used in conjunction with an acid additive (e.g., acetic acid or methanesulfonic acid). The acid immediately protonates the free amine as it is formed, preventing it from binding to the palladium active sites and ensuring the reaction proceeds to quantitative conversion[3].

Step-by-Step Methodology
  • Preparation: Dissolve the substrate (1.0 equiv) in a solvent mixture of Ethanol/Water (19:1) or neat Ethanol.

  • Acidification: Add glacial acetic acid (1.5 to 3.0 equiv). This lowers the pH and ensures the basic spiro-nitrogen atoms remain protonated[3].

  • Catalyst Addition: Add 20% Pd(OH)2​/C (typically 10-20% w/w relative to the substrate)[4].

  • Hydrogenation: Transfer the mixture to a Parr hydrogenator or autoclave. Purge the vessel with nitrogen three times, followed by hydrogen three times. Pressurize the vessel to 50-60 psi (approx. 3-4 bar) with H2​ gas[2].

  • Reaction Execution: Stir vigorously at 50 °C to 60 °C for 12 to 24 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.

  • Workup: Vent the hydrogen gas safely and purge with nitrogen. Filter the catalyst through Celite.

  • Isolation: Evaporate the solvent. The product is isolated as the acetate salt. To obtain the free base, treat the residue with saturated aqueous NaHCO3​ and extract with ethyl acetate.

Protocol C: Non-Reductive Cleavage via ACE-Cl

Causality & Rationale: If the substrate contains reducible functional groups (e.g., halogens, alkynes, or specific protecting groups that would not survive Pd/C conditions), reductive methods cannot be used. 1-Chloroethyl chloroformate (ACE-Cl) offers a purely chemical, non-reductive pathway. ACE-Cl reacts with the tertiary N -benzyl amine to form a quaternary ammonium intermediate, which rapidly expels benzyl chloride to form a chloroethyl carbamate. Subsequent refluxing in methanol induces solvolysis and decarboxylation, cleanly revealing the secondary amine[5].

Mechanism A N-Benzyl Amine C Chloroethyl Carbamate Intermediate A->C - Benzyl Chloride B ACE-Cl Addition B->C D Methanolysis (Reflux) C->D E Secondary Amine Target D->E - CO2, - Acetaldehyde

Caption: Mechanistic pathway of ACE-Cl mediated non-reductive N-debenzylation.

Step-by-Step Methodology
  • Carbamate Formation: Dissolve the substrate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere. Cool the solution to 0 °C.

  • ACE-Cl Addition: Add 1-chloroethyl chloroformate (1.2 to 1.5 equiv) dropwise. Note: Ensure the solvent is strictly anhydrous to prevent premature hydrolysis of the ACE-Cl.

  • Reflux: Heat the reaction mixture to reflux (83 °C) for 1 to 2 hours. Monitor the disappearance of the starting material via LC-MS to confirm the formation of the carbamate intermediate[5].

  • Solvent Swap: Cool the mixture and evaporate the DCE completely under reduced pressure.

  • Methanolysis: Dissolve the crude carbamate residue in anhydrous methanol. Heat the solution to reflux for 1 hour. This step drives the decarboxylation, releasing acetaldehyde and CO2​ [5].

  • Isolation: Evaporate the methanol to yield the secondary amine as a highly pure hydrochloride salt.

Quantitative Data & Protocol Comparison

To assist in selecting the most appropriate protocol for your specific synthetic pipeline, the operational metrics of the three methodologies are summarized below:

ParameterProtocol A (CTH)Protocol B ( H2​ / Pd(OH)2​ )Protocol C (ACE-Cl)
Mechanism Reductive (Transfer)Reductive (Direct)Non-Reductive (Chemical)
Primary Reagents 10% Pd/C, NH4​HCO2​ 20% Pd(OH)2​/C , H2​ , AcOHACE-Cl, MeOH
Typical Reaction Time 2 - 4 hours12 - 24 hours2 - 3 hours
Functional Group Tolerance Low (Reduces alkenes, nitro groups)Low (Requires acid stability)Very High (Spares halogens/alkenes)
Catalyst Poisoning Risk ModerateLow (Mitigated by acid additive)N/A (Catalyst-free)
Typical Yield 85 - 95%80 - 90%75 - 85%
Scalability Moderate (Gas evolution management)High (Industry standard for scale-up)Moderate (Toxic byproducts generated)

References

  • CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Form
  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives N
  • Unique Reactions of Morphinan Skeletons and Conversions of the Skeletons to Active Alkaloids ResearchG
  • Development of the Route of Manufacture of an Oral H1−H3 Antagonist ACS Public
  • Structural Effects of Microcrystalline Cellulose-Derived Carbon Supports on Catalytic Performance of the Pd(OH)

Sources

Application

Application Notes and Protocols for Library Synthesis Utilizing 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Spirocyclic scaffolds have emerged as a particularly valuable class of building blocks, offering a rigid, three-dimensional framework that can enhance binding affinity, selectivity, and metabolic stability when compared to their linear or simpler cyclic counterparts.[1][2] The defined spatial orientation of substituents on a spirocyclic core allows for a more precise probing of target protein binding pockets, a critical advantage in rational drug design.[3]

The 3,9-diazaspiro[5.5]undecane core, in particular, has been identified as a privileged scaffold in the development of therapeutics targeting a range of biological targets, including G-protein coupled receptors and enzymes.[4][5] This application note provides a detailed guide to the use of a key derivative, 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol , as a versatile building block for the synthesis of compound libraries. This trifunctional molecule offers three distinct points for diversification: a nucleophilic secondary amine at the 3-position, a hydroxyl group at the 1-position, and a temporarily protected tertiary amine at the 9-position, which can be debenzylated to reveal a second secondary amine for further functionalization.

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of screening libraries and hit-to-lead optimization. We will provide detailed protocols for the functionalization of this building block, explain the rationale behind the experimental choices, and offer a strategic workflow for maximizing its potential in library synthesis.

Physicochemical Properties and Handling

While specific experimental data for 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol is not widely published, its properties can be extrapolated from closely related analogs.

PropertyEstimated Value/InformationSource/Justification
Molecular FormulaC₁₆H₂₄N₂OBased on structure
Molecular Weight260.38 g/mol Calculated
AppearanceExpected to be a white to off-white solidAnalogy to similar compounds like 9-benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione[6]
SolubilitySoluble in polar organic solvents such as DCM, THF, and alcohols.General solubility of similar amine and alcohol-containing organic molecules.
StorageStore in a cool, dry place away from oxidizing agents. Refrigeration is recommended for long-term storage.Standard practice for secondary amines and alcohols.[6]

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Strategic Workflow for Library Synthesis

The strategic utility of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol lies in its potential for sequential or parallel diversification at its three functional handles. The benzyl group on the N9-position serves as a robust protecting group, allowing for selective functionalization of the N3-amine and the C1-hydroxyl group. Subsequent debenzylation reveals the N9-amine for a second round of diversification.

G cluster_0 Stage 1: Initial Diversification cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Final Diversification A 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol B N3-Functionalization (Acylation, Sulfonylation, Alkylation) A->B C C1-Functionalization (Etherification, Esterification) A->C D N3 and/or C1 Functionalized Intermediate B->D C->D E N9-Debenzylation (Catalytic Hydrogenation) D->E F Deprotected Spirocyclic Core E->F G N9-Functionalization (Acylation, Sulfonylation, Alkylation) F->G H H G->H Final Library Members

Caption: A strategic workflow for library synthesis.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrates and desired products.

Protocol 1: N-Acylation of the N3-Amine

This protocol describes the acylation of the secondary amine at the 3-position using an acyl chloride. This method is robust and generally high-yielding.

Rationale: The secondary amine at the N3 position is a strong nucleophile and will readily react with electrophilic acylating agents. The use of a mild base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is necessary to neutralize the HCl byproduct of the reaction. Dichloromethane (DCM) is a common solvent for this transformation due to its inertness and ability to dissolve a wide range of organic compounds.

G start Start dissolve Dissolve Building Block and Base in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_acyl Add Acyl Chloride (dropwise) cool->add_acyl warm Warm to Room Temperature and Stir add_acyl->warm monitor Monitor by TLC/LC-MS warm->monitor workup Aqueous Workup (e.g., NaHCO₃, brine) monitor->workup dry Dry (Na₂SO₄), Filter, and Concentrate workup->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: Workflow for N-Acylation.

Materials:

  • 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol and TEA in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: O-Alkylation of the C1-Hydroxyl Group

This protocol details the Williamson ether synthesis for the alkylation of the hydroxyl group.

Rationale: The hydroxyl group can be deprotonated with a strong base like sodium hydride (NaH) to form a nucleophilic alkoxide. This alkoxide then undergoes an Sₙ2 reaction with a primary alkyl halide to form the corresponding ether. Tetrahydrofuran (THF) is a suitable aprotic solvent for this reaction.

G start Start suspend_nah Suspend NaH in Anhydrous THF start->suspend_nah cool Cool to 0 °C suspend_nah->cool add_alcohol Add Building Block Solution in THF (dropwise) cool->add_alcohol stir_rt Stir at RT for 30 min add_alcohol->stir_rt add_halide Add Alkyl Halide stir_rt->add_halide stir_overnight Stir at RT Overnight add_halide->stir_overnight monitor Monitor by TLC/LC-MS stir_overnight->monitor quench Quench with Water/NH₄Cl (aq) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry (Na₂SO₄), Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: Workflow for O-Alkylation.

Materials:

  • 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Alkyl halide (e.g., bromide or iodide) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or water

  • Ethyl acetate (EtOAc) or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, suspend NaH in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol in anhydrous THF to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add the alkyl halide to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution or water at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: N-Debenzylation at the N9-Position

This protocol describes the removal of the N-benzyl protecting group via catalytic transfer hydrogenation.

Rationale: Catalytic transfer hydrogenation is a milder and often more practical alternative to using hydrogen gas, especially at the lab scale.[7] Palladium on carbon (Pd/C) is an effective catalyst for this transformation. Ammonium formate or formic acid can serve as the hydrogen donor.[7][8] This method is generally compatible with many functional groups.

G start Start dissolve Dissolve N-Benzyl Spirocycle in Methanol or Ethanol start->dissolve add_donor Add Ammonium Formate or Formic Acid dissolve->add_donor add_catalyst Carefully Add Pd/C add_donor->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify if Necessary concentrate->purify end End purify->end

Caption: Workflow for N-Debenzylation.

Materials:

  • N-Benzylated spirocycle (1.0 eq)

  • Palladium on carbon (10% Pd/C, 10-20 wt%)

  • Ammonium formate (5-10 eq) or Formic acid

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Procedure:

  • Dissolve the N-benzylated spirocycle in MeOH or EtOH in a round-bottom flask.

  • Add ammonium formate to the solution.

  • Carefully add the 10% Pd/C catalyst to the flask. Caution: Pd/C can be pyrophoric; handle with care.

  • Heat the reaction mixture to reflux and stir for 1-6 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with MeOH or EtOH.

  • Concentrate the filtrate under reduced pressure.

  • The resulting debenzylated product can often be used without further purification. If necessary, purify by column chromatography or crystallization.

Characterization of Library Members

The successful synthesis of new derivatives should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the synthesized compounds. The disappearance of the benzyl protons (typically in the 7.2-7.4 ppm range in ¹H NMR) is a key indicator of successful debenzylation. The appearance of new signals corresponding to the added functionalities (e.g., acyl or alkyl groups) confirms successful coupling.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final products. LC-MS is an invaluable tool for monitoring reaction progress and confirming the mass of the desired product in crude reaction mixtures.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compounds before biological screening.

Conclusion

9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol is a highly valuable and versatile building block for the construction of diverse chemical libraries. Its trifunctional nature allows for a systematic and efficient exploration of chemical space around a rigid, three-dimensional core. The protocols outlined in this application note provide a solid foundation for researchers to leverage this scaffold in their drug discovery programs. By strategically functionalizing the available reactive sites, scientists can generate novel compound collections with a high degree of molecular complexity and drug-like properties, ultimately accelerating the identification of new therapeutic leads.

References

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. Available at: [Link]

  • Bieg, T., & Szeja, W. (1985).
  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S1-S9.
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ACS Publications. Available at: [Link]

  • Xing, X., et al. (2022). Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity.
  • 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile. J&K Scientific. Available at: [Link]

  • Anwer, M. K., & Spatola, A. F. (1980). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Synthesis, 1980(12), 929-932.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Available at: [Link]

  • 9-benzyl-1-butyl-3,9-diazaspiro[5.5]undecane. NextSDS. Available at: [Link]

  • One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2 -Catalyzed Cycloisomerization. PubMed. Available at: [Link]

  • AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. HETEROCYCLES, Vol. 65, No. 12, 2005.
  • N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units. Chemical Communications (RSC Publishing). Available at: [Link]

  • N-Terminus Acetylation Protocol. CDN. Available at: [Link]

  • A UNIQUE APPROACH OF PREPARING 3,3-DISUBSTITUTED OXINDOLES FROM ACYCLIC TETRASUBSTITUTED ALDEHYDES.
  • N-Acylation in Combinatorial Chemistry. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors. MDPI. Available at: [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. Available at: [Link]

  • Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. PubMed. Available at: [Link]

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Method

Functionalization of the secondary amine in 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol

An In-Depth Technical Guide to the Functionalization of the Secondary Amine in 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry, pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Functionalization of the Secondary Amine in 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol

The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry, prized for the rigid, three-dimensional architecture it imparts to bioactive molecules.[1][2] This spirocyclic core can enhance binding affinity, improve metabolic stability, and fine-tune the physicochemical properties of drug candidates.[3] The parent compound, 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol, offers a unique combination of features: a tertiary amine shielded by the benzyl group, a secondary alcohol for further modification, and, most critically, an accessible secondary amine at the 3-position. This secondary amine serves as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups to explore structure-activity relationships (SAR) in drug discovery programs.

This guide provides a comprehensive overview of key strategies for the selective functionalization of the secondary amine in 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol. We will delve into the mechanistic underpinnings of each transformation, present detailed and validated protocols, and offer insights gleaned from extensive experience in the field. The methodologies discussed herein—N-alkylation, N-acylation, N-arylation, and N-sulfonylation—represent the foundational pillars for elaborating this valuable scaffold into novel chemical entities.

Strategic Approaches to N-Functionalization

The nucleophilic nature of the secondary amine is the cornerstone of its reactivity. Our choice of functionalization strategy is dictated by the desired final structure and the electrophile we employ. The following sections detail the most robust and widely applicable methods.

N-Alkylation: Introducing Aliphatic Diversity

N-alkylation is a fundamental method for appending alkyl chains, which can modulate lipophilicity, introduce new binding interactions, or serve as linkers. While direct alkylation with alkyl halides is feasible, it carries the risk of over-alkylation.[4][5] For this reason, reductive amination is often the preferred method due to its high degree of control and excellent chemoselectivity.[6]

Reductive amination proceeds in two stages: the initial formation of an iminium ion intermediate between the secondary amine and a carbonyl compound (an aldehyde or ketone), followed by its immediate reduction by a mild hydride source. We select sodium triacetoxyborohydride (NaBH(OAc)₃) as the reductant for several key reasons: it is mild enough not to reduce the starting carbonyl compound, it is tolerant of the slightly acidic conditions that favor iminium ion formation, and it is highly effective for reducing the iminium intermediate.[6] This one-pot procedure avoids the isolation of the unstable iminium species and minimizes side reactions.

Materials:

  • 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalytic, ~5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol (1.0 equiv) and the chosen aldehyde or ketone (1.1 equiv).

  • Dissolve the components in anhydrous DCE or DCM (to a concentration of ~0.1 M).

  • Add a catalytic amount of acetic acid to the stirred solution. The acid facilitates the formation of the iminium ion intermediate.

  • Stir the mixture at room temperature for 20-30 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture. Note: The reaction may effervesce slightly.

  • Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.

N-Acylation: Formation of Robust Amide Bonds

N-acylation is one of the most reliable reactions in organic synthesis, forming a stable amide bond.[7] The reaction of the secondary amine with an acyl chloride or anhydride is typically rapid and high-yielding.[8] The resulting amide can introduce hydrogen bonding capabilities and often alters the conformation of the parent molecule.

Acyl chlorides are highly electrophilic and react readily with amines.[9] A key consideration is the stoichiometric production of hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8] Therefore, the inclusion of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to scavenge the HCl as it is formed, ensuring the reaction proceeds to completion. Cooling the reaction to 0 °C helps to control the exothermic nature of the addition.

Materials:

  • 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol (1.0 equiv)

  • Acyl Chloride (1.1 equiv)

  • Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol (1.0 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the base (e.g., triethylamine, 1.2 equiv) to the stirred solution.

  • Add the acyl chloride (1.1 equiv) dropwise to the reaction mixture. Ensure the internal temperature remains below 5 °C. The formation of a white precipitate (triethylammonium chloride) is typically observed.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until completion (typically 1-3 hours).

  • Quench the reaction with deionized water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography.

N-Arylation: Palladium-Catalyzed C-N Bond Formation

Introducing an aryl or heteroaryl moiety onto the secondary amine requires more advanced techniques than simple SₙAr reactions, which are often limited in scope. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[10][11] This transformation allows for the coupling of amines with a vast range of aryl halides and triflates under relatively mild conditions.[12]

The success of the Buchwald-Hartwig reaction hinges on a carefully selected catalytic system. The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.[11] The choice of ligand is critical; sterically hindered biarylphosphine ligands (e.g., BrettPhos) are often used as they promote the reductive elimination step and prevent catalyst decomposition.[13] A moderately weak base like K₃PO₄ or K₂CO₃ is chosen to deprotonate the coordinated amine without causing unwanted side reactions.[13]

Materials:

  • 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol (1.2 equiv)

  • Aryl Bromide or Chloride (1.0 equiv)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv), 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol (1.2 equiv), the palladium precatalyst (2 mol%), and the base (2.0 equiv).

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.2 M.

  • Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Stir the reaction vigorously and monitor its progress by LC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated amine.

N-Sulfonylation: Synthesis of Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, famously featured in antibacterial "sulfa drugs" and a wide range of other therapeutic agents.[14][15] The reaction of a secondary amine with a sulfonyl chloride is a highly reliable method for forming the N-S bond.[16]

Similar to N-acylation, the reaction of an amine with a sulfonyl chloride generates HCl as a byproduct. Therefore, a base is required to neutralize the acid and allow the reaction to proceed.[14] Pyridine is an excellent choice as it can serve as both the base and the solvent, driving the reaction to completion. The sulfonyl group is a strong electron-withdrawing group, making the resulting sulfonamide protons acidic and influencing the overall electronic properties of the molecule.

Materials:

  • 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol (1.0 equiv)

  • Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) (1.1 equiv)

  • Pyridine (as solvent and base)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol (1.0 equiv) in pyridine in a round-bottom flask at room temperature.

  • Slowly and cautiously add the sulfonyl chloride (1.1 equiv) to the solution. The reaction can be exothermic.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS (typically 1-4 hours).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and 1 M HCl.

  • Separate the organic layer. Wash sequentially with 1 M HCl (2x to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude sulfonamide by flash column chromatography or recrystallization.

Comparative Data Summary

The following table provides a comparative overview of the functionalization strategies discussed, with hypothetical yet representative data for expected outcomes.

Functionalization Strategy Key Reagents Typical Yield Reaction Time Hypothetical Product Characterization (¹H NMR)
N-Alkylation (Reductive Amination) Aldehyde/Ketone, NaBH(OAc)₃75-95%2-12 hAppearance of new aliphatic protons corresponding to the added alkyl group.
N-Acylation Acyl Chloride, TEA85-98%1-3 hAppearance of a new amide carbonyl in ¹³C NMR (~170 ppm); downfield shift of adjacent protons.
N-Arylation (Buchwald-Hartwig) Aryl Halide, Pd-catalyst, Base60-90%4-24 hAppearance of new aromatic proton signals in the 6.5-8.0 ppm region.
N-Sulfonylation Sulfonyl Chloride, Pyridine80-95%1-4 hAppearance of a new set of aromatic signals from the sulfonyl group; significant downfield shift of adjacent protons.

Visualized Workflows and Pathways

To further clarify the experimental processes and strategic options, the following diagrams have been generated.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add Starting Material & Reagents to Flask B 2. Add Anhydrous Solvent A->B C 3. Establish Inert Atmosphere (N₂/Ar) B->C D 4. Stir at Designated Temperature C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench Reaction E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize Product (NMR, MS, IR) I->J

Caption: General experimental workflow for N-functionalization reactions.

G cluster_products Functionalized Products Start 9-Benzyl-3,9-diazaspiro [5.5]undecan-1-ol P1 N-Alkyl Derivative Start->P1 R-CHO, NaBH(OAc)₃ P2 N-Acyl (Amide) Derivative Start->P2 R-COCl, Base P3 N-Aryl Derivative Start->P3 Ar-X, Pd-cat, Ligand, Base P4 N-Sulfonyl (Sulfonamide) Derivative Start->P4 R-SO₂Cl, Base

Caption: Synthetic pathways for the functionalization of the secondary amine.

References

  • Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications®, 39: 2694–2701. Available at: [Link]

  • Shaw, T. W., et al. (2019). α-Functionalization of Cyclic Secondary Amines: Lewis Acid Promoted Addition of Organometallics to Transient Imines. Journal of the American Chemical Society. Available at: [Link]

  • Shaw, T. W., et al. (2019). α-Functionalization of Cyclic Secondary Amines: Lewis Acid Promoted Addition of Organometallics to Transient Imines. Journal of the American Chemical Society. Available at: [Link]

  • St. John-Campbell, S., et al. (2019). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. Available at: [Link]

  • Li, J., et al. (2020). Rapid functionalization of multiple C–H bonds in unprotected alicyclic amines. Nature Communications. Available at: [Link]

  • University of Illinois at Urbana-Champaign (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. Available at: [Link]

  • St. John-Campbell, S., et al. (2019). Synthesis of Secondary Amines via Self-Limiting Alkylation. National Institutes of Health. Available at: [Link]

  • Arshad, M. N., et al. (2016). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules. Available at: [Link]

  • Scilit (2009). Mild and Useful Method for N-Acylation of Amines. Available at: [Link]

  • Duez, S., et al. (2018). Late Stage Functionalization of Secondary Amines via a Cobalt-Catalyzed Electrophilic Amination of Organozinc Reagents. Organic Letters. Available at: [Link]

  • Mondal, B., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

  • Kumar, P., et al. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Royal Society of Chemistry. Microwave-assisted solvent and catalyst free synthesis of sulfonamides. RSC Advances. Available at: [Link]

  • Zeng, W., et al. (2018). Synthesis, Characterization, and Fluorescence Properties of Two New Heterocyclic Compounds Containing 1,5-Dioxaspiro Group. MDPI. Available at: [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]

  • Chemistry LibreTexts (2020). 20.6: Reactions of Amines. Available at: [Link]

  • ACS Green Chemistry Institute (2026). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate (2026). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[9][17] HEPTANECARBOXYLATE DERIVATIVES. Available at: [Link]

  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Arabian Journal of Chemistry. Available at: [Link]

  • Chen, K., et al. (2018). A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Organic Chemistry Frontiers. Available at: [Link]

  • ResearchGate (2025). Synthesis, Characterization, and Fluorescence Properties of Two New Heterocyclic Compounds Containing 1,5-Dioxaspiro Group. Available at: [Link]

  • Zeng, W., et al. (2016). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. MDPI. Available at: [Link]

  • ResearchGate. Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Available at: [Link]

Sources

Application

Comprehensive NMR Spectroscopy Characterization Protocol for 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol

Strategic Context & Scientific Rationale Spirocyclic scaffolds, particularly diazaspiro[5.5]undecanes, are increasingly recognized as "privileged structures" in modern drug discovery. Their unique three-dimensional confo...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Scientific Rationale

Spirocyclic scaffolds, particularly diazaspiro[5.5]undecanes, are increasingly recognized as "privileged structures" in modern drug discovery. Their unique three-dimensional conformational spaces and favorable physicochemical properties make them ideal candidates for targeting complex biological receptors, including GABA-A and CCR5[1][2].

9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol (CAS: 1800218-66-9) is a highly versatile intermediate and pharmacophore[3][4]. The molecule features a complex stereochemical and electronic environment defined by a spiro-quaternary carbon (C6), an N-benzyl group, and a secondary hydroxyl moiety at position 1. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for validating synthetic success, assessing purity, and determining the relative stereochemistry of the hydroxyl group (axial vs. equatorial)[5][6].

This application note provides a self-validating, causality-driven protocol for the complete NMR characterization of this compound.

Table 1: Physicochemical Profile
PropertySpecification
Compound Name 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol
CAS Number 1800218-66-9[4]
Molecular Formula C16H24N2O
Molecular Weight 260.38 g/mol
Key Structural Features Spirocyclic core (C6), N-benzyl group (N9), Secondary alcohol (C1)

Causality in Experimental Design (E-E-A-T)

A robust analytical method requires an understanding of why specific parameters are chosen. The characterization of spirocyclic amines presents unique challenges that dictate our experimental design:

  • Solvent Selection for Proton Exchange Mitigation : While CDCl3 is standard, it often results in the broadening or complete disappearance of the -OH and -NH signals due to rapid chemical exchange. By utilizing anhydrous DMSO-d6, hydrogen bonding with the solvent slows this exchange. This causality is critical: it allows the -OH proton at C1 to appear as a distinct doublet (coupled to the C1 methine proton), enabling stereochemical assignment via NOESY[6][7].

  • Relaxation Delay (D1) Optimization : The spiro carbon (C6) and the benzyl ipso-carbon lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement during standard 13C acquisition. To prevent these signals from disappearing into the baseline, the relaxation delay (D1) must be extended to at least 3 seconds to allow complete longitudinal relaxation.

  • Multi-Dimensional Synergy : 1D NMR is insufficient for spirocycles due to severe spectral overlap of the piperidine ring protons (1.2–3.0 ppm). 2D techniques (HSQC, HMBC) are mandatory to separate these signals by their carbon chemical shifts[8].

NMR_Workflow A 1. Sample Preparation (DMSO-d6, 20-25 mg) B 2. 1D NMR Acquisition (1H, 13C with D1=3s) A->B Optimized SNR C 3. 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) B->C Base Assignments D 4. Data Processing (Fourier Transform, Phasing) C->D Multi-dimensional FIDs E 5. Structural Elucidation (Stereochemistry & Connectivity) D->E Validated Spectra

Caption: Step-by-step NMR characterization workflow for spirocyclic compounds.

Step-by-Step Self-Validating Protocol

Every protocol described here operates as a self-validating system . If the data fails an internal checkpoint, the analysis must be paused and the sample or parameters re-evaluated.

Phase 1: Sample Preparation
  • Weighing : Accurately weigh 20–25 mg of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol. Causality: This mass provides an optimal Signal-to-Noise Ratio (SNR) for insensitive 2D HMBC experiments without causing viscosity-induced line broadening.

  • Dissolution : Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Transfer : Transfer the solution to a high-quality 5 mm NMR tube. Ensure the sample depth is exactly 4-5 cm to guarantee magnetic field homogeneity.

Phase 2: 1D & 2D NMR Acquisition

Set up the spectrometer (e.g., 400 MHz or 500 MHz) with the parameters outlined in Table 2.

Table 2: Optimized NMR Acquisition Parameters
ExperimentScans (NS)Relaxation Delay (D1)Spectral WidthPurpose & Validation Checkpoint
1H NMR 16 - 321.0 s12 ppmCheck 1 : Total integration must equal exactly 26 protons (including OH and NH).
13C NMR 512 - 10243.0 s240 ppmCheck 2 : Must display exactly 14 distinct carbon signals (due to benzyl symmetry) and 3 quaternary carbons.
COSY 4 - 81.5 s10 x 10 ppmMaps adjacent proton spin systems (e.g., C1-H to C2-H2).
HSQC 8 - 161.5 s10 x 160 ppmCheck 3 : Confirms exactly 11 protonated carbons. Spiro C6 must be absent.
HMBC 16 - 322.0 s10 x 240 ppmTriangulates the spiro carbon (C6) and benzyl linkage (N9).
NOESY 162.0 s (Mix: 300ms)10 x 10 ppmDetermines axial/equatorial orientation of the C1 -OH group.
Phase 3: The Closed-Loop Validation System

To prevent false structural assignments, apply the following logical sequence:

  • Proton-Carbon Concordance : Cross-reference the 1H integration with the HSQC spectrum. Every proton signal (except the exchangeable -OH and -NH) must correlate to a carbon. Any orphaned signals indicate impurities.

  • Spiro-Center Triangulation : The spiro carbon (C6) is invisible in HSQC. It must be triangulated using HMBC. If correlations from C1-H, C5-H2, C7-H2, and C11-H2 all converge on a single quaternary carbon signal (~35-45 ppm), the spirocyclic core is definitively validated[5].

  • Benzyl Linkage Verification : HMBC must show 3-bond correlations from the benzyl CH2 protons to the adjacent piperidine carbons (C8, C10). If this correlation is missing, the benzyl group may be incorrectly positioned at N3 instead of N9.

Elucidation_Logic N1 1H NMR S1 Proton Count & Chemical Environment N1->S1 N2 13C NMR S2 Carbon Backbone & Spiro Quaternary Carbon N2->S2 N3 COSY S3 J-Coupling Networks (Piperidine Rings) N3->S3 N4 HMBC S4 Heteronuclear Connectivity (Benzyl & Spiro Links) N4->S4 N5 NOESY S5 Spatial Proximity & Axial/Equatorial -OH N5->S5

Caption: Logical mapping of NMR experiments to specific structural features.

Diagnostic Data & Expected Chemical Shifts

Based on the electronic environment of diazaspiro[5.5]undecane derivatives[5][9], the following chemical shifts are diagnostic for 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol in DMSO-d6.

Table 3: Diagnostic NMR Signals
Structural MotifExpected 1H Shift (ppm)Expected 13C Shift (ppm)Diagnostic 2D Correlations
Benzyl Aromatic (5H) 7.20 – 7.35 (m)127.0 – 129.0, 138.5 (Cq)HMBC to Benzyl-CH2
Benzyl-CH2 (2H) ~3.50 (s)~62.0HMBC to C8, C10 (Piperidine ring)
C1-Methine (1H) 3.60 – 3.90 (m)~70.0COSY to C2-H2; NOESY to C7/C11
C1-Hydroxyl (-OH) ~4.50 (d, J = 4-5 Hz)N/ACOSY to C1-H (Only visible in DMSO)
Spiro Carbon (C6) N/A35.0 – 45.0 (Cq)HMBC from C1, C5, C7, C11
Secondary Amine (-NH) 2.00 – 3.00 (br s)N/AExchangeable, broad

Note: The exact multiplet structure of C1-H depends heavily on whether the -OH group is locked in an axial or equatorial position. A large coupling constant (J > 9 Hz) indicates an axial-axial interaction with the adjacent C2 protons.

References

  • Title : Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect Source : ACS Publications URL : 1

  • Title : Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition Source : Arab Journal of Chemistry URL :5

  • Title : NMR Spectroscopy Revolutionizes Drug Discovery Source : Spectroscopy Online URL :6

  • Title : Application of NMR in drug discovery | Nuclear Magnetic Resonance: Volume 45 Source : Royal Society of Chemistry (RSC) URL : 7

  • Title : Discovery of Novel Azaphenothiazine Derivatives to Suppress Endometrial Cancer by Targeting GRP75 Source : ACS Publications URL : 9

  • Title : CAS号:1082204-14-5 - 毕得医药 (9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol Reference) Source : Bidepharm URL : 4

Sources

Method

Topic: A Scalable, Field-Tested Protocol for the Synthesis and Purification of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol

An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract The 3,9-diazaspiro[5.5]undecane scaffold is a privileged st...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure in modern medicinal chemistry, appearing in a wide range of biologically active agents, including GABA receptor antagonists and σ2 receptor ligands.[1][2] Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets.[3] This application note presents a comprehensive, scalable, and robust two-step protocol for the synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol, a valuable intermediate for library synthesis. The protocol is designed for multigram-scale production and incorporates detailed procedural steps, rationale for experimental choices, and a robust purification strategy to ensure high purity of the final product.

Introduction and Strategic Overview

The synthesis of complex spirocyclic amines presents significant challenges, particularly concerning scalability and purification.[4] Direct synthesis of the target molecule, 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol, is not well-documented in a scalable fashion. Therefore, we have developed a strategy that hinges on the synthesis and subsequent reduction of a key ketone intermediate, 9-Benzyl-3-Boc-3,9-diazaspiro[5.5]undecan-1-one.

The rationale for this two-step approach is threefold:

  • Accessibility of Starting Materials: The synthesis begins with commercially available 1-Benzyl-4-piperidone and utilizes a well-established multicomponent reaction, making the initial scale-up straightforward.

  • Control and Selectivity: The use of a tert-butyloxycarbonyl (Boc) protecting group on the N3-nitrogen allows for selective functionalization and prevents unwanted side reactions. This group is stable under the conditions of the initial cyclization and can be retained or removed as needed for subsequent diversification.

  • Purification Efficiency: The ketone intermediate is generally less polar and more crystalline than the final alcohol, simplifying its purification on a large scale. The final reduction step is typically clean, and purification of the resulting alcohol is manageable.

This protocol is designed to be a self-validating system, with clear in-process controls (IPCs) to monitor reaction progress and ensure the desired outcome at each stage.

Overall Synthetic and Purification Workflow

The workflow is divided into three primary stages: synthesis of the key ketone intermediate, its stereoselective reduction to the target alcohol, and the final purification and characterization.

G cluster_synthesis Part 1: Synthesis of Intermediate cluster_reduction Part 2: Reduction to Final Product cluster_purification Part 3: Purification & Analysis SM 1-Benzyl-4-piperidone + Ethyl cyanoacetate + tert-Butyl carbazate Reaction1 Multicomponent Cyclocondensation SM->Reaction1 Base, EtOH Reflux Intermediate Intermediate: 9-Benzyl-3-Boc-3,9-diazaspiro[5.5]undecan-1-one Reaction1->Intermediate Reduction Ketone Reduction Intermediate->Reduction NaBH4, MeOH 0 °C to RT FinalProduct_crude Crude Product: 9-Benzyl-3-Boc-3,9-diazaspiro[5.5]undecan-1-ol Reduction->FinalProduct_crude Purification Flash Column Chromatography FinalProduct_crude->Purification FinalProduct_pure Final Product (Pure) Purification->FinalProduct_pure Analysis QC Analysis: NMR, LC-MS, HPLC FinalProduct_pure->Analysis

Caption: Overall workflow for the synthesis and purification of the target compound.

Experimental Protocols

Part 1: Synthesis of 9-Benzyl-3-(tert-butoxycarbonyl)-3,9-diazaspiro[5.5]undecan-1-one

Principle: This step employs a base-catalyzed multicomponent reaction involving 1-benzyl-4-piperidone, ethyl cyanoacetate, and tert-butyl carbazate. This type of cascade reaction is highly efficient for constructing complex heterocyclic systems like the diazaspiro[5.5]undecane core in a single, atom-economical step. The use of a base like diethylamine facilitates the initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.

Materials & Reagents:

ReagentMW ( g/mol )Molar Eq.Quantity (for 10g scale)Density (g/mL)
1-Benzyl-4-piperidone189.261.010.0 gN/A
Ethyl cyanoacetate113.121.16.6 g1.063
tert-Butyl carbazate132.161.17.6 gN/A
Diethylamine73.141.55.8 g0.707
Ethanol (200 proof)46.07Solvent200 mL0.789

Step-by-Step Protocol:

  • To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-benzyl-4-piperidone (10.0 g, 52.8 mmol).

  • Add ethanol (200 mL) and stir until the starting material is fully dissolved.

  • Sequentially add ethyl cyanoacetate (6.6 g, 58.1 mmol) and tert-butyl carbazate (7.6 g, 58.1 mmol) to the solution at room temperature.

  • Finally, add diethylamine (5.8 g, 79.2 mmol) dropwise over 5 minutes.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) (Mobile phase: 30% Ethyl Acetate in Hexanes). The disappearance of the 1-benzyl-4-piperidone spot indicates reaction completion.

  • After completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Cool the mixture further in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the cake with cold ethanol (2 x 30 mL).

  • Dry the solid in a vacuum oven at 40-45 °C overnight to yield the ketone intermediate as an off-white solid.

    • Expected Yield: 75-85%.

    • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and LC-MS.

Part 2: Reduction to 9-Benzyl-3-(tert-butoxycarbonyl)-3,9-diazaspiro[5.5]undecan-1-ol

Principle: The ketone intermediate is reduced to the corresponding secondary alcohol using sodium borohydride (NaBH₄). This reagent is chosen for its excellent safety profile, ease of handling on a large scale, and high selectivity for ketones in the presence of the carbamate group. The reaction is performed at a low temperature to control exothermicity and improve diastereoselectivity.

Materials & Reagents:

ReagentMW ( g/mol )Molar Eq.Quantity (for 15g scale)
Ketone Intermediate385.501.015.0 g
Sodium Borohydride (NaBH₄)37.831.52.2 g
Methanol32.04Solvent250 mL

Step-by-Step Protocol:

  • Suspend the ketone intermediate (15.0 g, 38.9 mmol) in methanol (250 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add sodium borohydride (2.2 g, 58.4 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution (hydrogen) will be observed.

  • After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • IPC: Monitor the reaction by TLC (Mobile phase: 50% Ethyl Acetate in Hexanes). The disappearance of the starting ketone spot confirms completion.

  • Quench the reaction by slowly adding 50 mL of water at 0 °C.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous layer with dichloromethane (DCM) (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product as a white foam or solid. This crude product is typically of sufficient purity for the optional Boc-deprotection step or can be further purified as described below.

Part 3: Scale-Up Purification and Final Characterization

Principle: Purification of the target compound is achieved via automated flash column chromatography. This technique is highly scalable and provides excellent resolution for separating the polar alcohol product from non-polar impurities and any unreacted starting material.[2] The choice of a gradient elution ensures efficient separation and recovery of the pure compound.

G Start Crude Product (in minimal DCM) Load Dry Load onto Silica Gel Start->Load Column Automated Flash Chromatography (Silica Gel Cartridge) Load->Column Elution Gradient Elution: 5-15% Methanol in DCM Column->Elution Collection Fraction Collection (UV-Vis Monitored) Elution->Collection Pooling Pool Pure Fractions (TLC Confirmed) Collection->Pooling Evaporation Solvent Removal (Rotary Evaporation) Pooling->Evaporation Final Pure Product (White Solid) Evaporation->Final

Caption: Purification and isolation workflow for the final product.

Purification Protocol:

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Add silica gel (approx. 2x the mass of the crude product) and concentrate the slurry to a dry, free-flowing powder (dry loading).

  • Equilibrate a pre-packed silica gel column (sized appropriately for the scale) with 5% Methanol in DCM.

  • Load the dry-loaded sample onto the column.

  • Elute the column using a linear gradient of 5% to 15% Methanol in DCM over 20-30 column volumes.

  • Monitor the elution by UV detection and collect fractions.

  • Analyze the collected fractions by TLC (Mobile phase: 10% Methanol in DCM, stained with potassium permanganate).

  • Combine the pure fractions and concentrate under reduced pressure to yield the final product, 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol (after an optional Boc-deprotection step using standard TFA/DCM or HCl/Dioxane conditions if the free amine is desired).[1]

  • Dry the final product under high vacuum.

Final Product Characterization Data:

AnalysisSpecification
AppearanceWhite to off-white solid
¹H NMRConforms to structure
¹³C NMRConforms to structure
LC-MS[M+H]⁺ corresponds to the molecular weight
HPLC Purity≥95%

Safety and Handling

  • Diethylamine: Corrosive and flammable. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Additions should be performed slowly and under an inert atmosphere. Ensure a proper quenching procedure is in place.

  • Solvents: Dichloromethane and methanol are toxic and flammable. All operations should be conducted in a fume hood.

Conclusion

This application note provides a reliable and scalable two-step synthesis for 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol. The methodology leverages a highly efficient multicomponent reaction to build the core scaffold, followed by a safe and selective reduction. The detailed purification protocol ensures the isolation of high-purity material suitable for further use in drug discovery and development programs. This robust process demonstrates a clear path from readily available starting materials to a complex, high-value spirocyclic building block.

References

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines.ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c03014]
  • Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research.Benchchem. [URL: https://www.benchchem.com/blog/application-of-3-oxa-1-9-diazaspiro-5-5-undecan-2-one-and-its-analogs-in-cancer-research]
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.White Rose Research Online. [URL: https://eprints.whiterose.ac.uk/192999/]
  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones.ResearchGate. [URL: https://www.researchgate.net/publication/7476840_Practical_and_divergent_synthesis_of_1-_and_5-substituted_39-diazaspiro55undecanes_and_undecan-2-ones]
  • Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals.PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8759522/]
  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N.ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S131961031500041X]
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect.ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01511]
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4859]
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31804859/]
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.Thieme Connect. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2007-984877]
  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10828551/]
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination.ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00277]

Sources

Application

Derivatization of the hydroxyl group in 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol

An Application Guide to the Strategic Derivatization of the Hydroxyl Group in 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol Introduction: Unlocking the Potential of a Privileged Scaffold The 3,9-diazaspiro[5.5]undecane core r...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Strategic Derivatization of the Hydroxyl Group in 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol

Introduction: Unlocking the Potential of a Privileged Scaffold

The 3,9-diazaspiro[5.5]undecane core represents a valuable "privileged scaffold" in medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique conformational presentation of appended functional groups, making it an attractive template for designing novel therapeutics targeting a range of biological targets.[1][2] The specific molecule, 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol, features a strategically positioned secondary hydroxyl group. This -OH moiety is a prime handle for chemical modification, allowing researchers to fine-tune the molecule's physicochemical properties, metabolic stability, and target engagement.

Derivatization of this hydroxyl group can serve multiple purposes:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the group at the 1-position to probe interactions with a biological target.

  • Prodrug Strategies: Masking the polar hydroxyl group with a labile moiety to improve oral bioavailability, which is then cleaved in vivo to release the active parent molecule.

  • Bioconjugation: Introducing functionalities that allow the molecule to be linked to proteins, antibodies, or fluorescent tags for further study.

  • Analytical Characterization: Modifying the molecule to enhance its volatility for Gas Chromatography (GC) analysis or to introduce a chromophore for UV-based detection in High-Performance Liquid Chromatography (HPLC).[3][4][5]

This guide provides a detailed exploration of key derivatization strategies for the hydroxyl group of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol. It moves beyond simple procedural lists to explain the underlying chemical principles and rationale, addressing the unique challenges posed by the molecule's structure—namely, the steric hindrance of the secondary alcohol and the presence of two basic tertiary amines.

Molecular Architecture and Reactivity Considerations

A successful derivatization strategy hinges on a thorough understanding of the substrate's reactivity. The 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol molecule presents two key reactive sites: the secondary hydroxyl group and the two tertiary amine nitrogens.

  • The Secondary Hydroxyl (-OH): As a secondary alcohol, the hydroxyl group at the C1 position is nucleophilic but sterically more hindered than a primary alcohol.[6] Its reactivity is significantly influenced by its axial or equatorial position on the piperidine ring, which dictates the accessibility for incoming reagents.

  • The Tertiary Amines (-N<): The two tertiary amines in the spirocyclic core are basic and can act as nucleophiles. This duality presents a challenge and an opportunity. Under acidic conditions, they will be protonated, altering the molecule's solubility and potentially preventing desired reactions. However, under neutral or basic conditions, they can act as internal bases (proton scavengers) or may compete with the hydroxyl group for reaction with electrophilic derivatizing agents.

The choice of reagents, solvents, and catalysts must therefore be made judiciously to ensure selective modification of the hydroxyl group while avoiding unwanted side reactions at the nitrogen centers.

Workflow for Derivatization and Analysis

The overall process for derivatizing 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol follows a logical sequence from reaction setup to final characterization. This workflow ensures that the desired product is obtained with high purity and its identity is rigorously confirmed.

Derivatization Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Derivatization cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization Start Starting Material: 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol Reagents Select & Add: Derivatizing Agent Base/Catalyst Anhydrous Solvent Start->Reagents Dissolve Reaction Reaction under Controlled Conditions (Temp, Time, Atmosphere) Reagents->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup (Quench, Extract) Monitoring->Workup Upon Completion Purify Purification (e.g., Flash Column Chromatography) Workup->Purify Characterization Structure Confirmation: NMR (1H, 13C) Mass Spectrometry (HRMS) IR Spectroscopy Purify->Characterization

Caption: General experimental workflow for derivatization.

Protocols for Hydroxyl Group Derivatization

The following sections detail three primary classes of derivatization: acylation, silylation, and etherification. Each protocol is designed to be self-validating, with clear steps and explanations for the choice of reagents.

Acylation: Formation of Esters

Acylation converts the hydroxyl group into an ester, a common strategy for creating prodrugs or altering lipophilicity. The reaction involves treating the alcohol with an activated carboxylic acid derivative, such as an acid chloride or anhydride.

Causality Behind Experimental Choices:

  • Reagent: Acetic anhydride is chosen as a moderately reactive and readily available acylating agent.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that accelerates the reaction, which is particularly important for the sterically hindered secondary alcohol.

  • Base: Triethylamine (TEA) is used as a non-nucleophilic base to scavenge the acetic acid byproduct, driving the reaction to completion. The endogenous tertiary amines of the substrate are generally not sufficient or ideally positioned to act as efficient scavengers.

  • Solvent: Dichloromethane (DCM) is an inert, aprotic solvent that dissolves the reactants and does not participate in the reaction.

Acylation Reaction Start 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol Product 9-Benzyl-1-acetoxy-3,9-diazaspiro[5.5]undecane Start->Product  DMAP (cat.), TEA  DCM, 0 °C to RT Reagent Acetic Anhydride (Ac₂O) Reagent->Product

Caption: Acylation of the target molecule to form an acetate ester.

Detailed Protocol: Acetylation

  • Preparation: To a solution of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add triethylamine (TEA, 1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add acetic anhydride (1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure acetate ester.

  • Characterization: Confirm the structure via NMR (disappearance of the -OH proton signal, appearance of an acetyl methyl singlet around 2.1 ppm, and a downfield shift of the C1-H proton) and MS (mass increase of 42.04 Da).

Silylation: Formation of Silyl Ethers

Silylation is a robust method for protecting hydroxyl groups or preparing derivatives for GC analysis.[5][7][8] Silyl ethers exhibit a wide range of stabilities depending on the steric bulk of the silicon substituents.[9][10] Tert-butyldimethylsilyl (TBDMS) ethers are a popular choice due to their moderate stability.

Causality Behind Experimental Choices:

  • Reagent: TBDMS-Cl is a common silylating agent that provides a protecting group stable to a wide range of conditions but easily removable with fluoride sources.[11]

  • Catalyst/Base: Imidazole serves as both a base to deprotonate the alcohol and a catalyst to form a more reactive silylimidazolium intermediate.[6]

  • Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

Silylation Reaction Start 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol Product 9-Benzyl-1-(tert-butyldimethylsilyloxy)-3,9-diazaspiro[5.5]undecane Start->Product  Imidazole  DMF, RT Reagent TBDMS-Cl Reagent->Product

Caption: Silylation of the target molecule to form a TBDMS ether.

Detailed Protocol: TBDMS Ether Formation

  • Preparation: Dissolve 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a flask under an inert atmosphere.

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.5 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x). The aqueous layer will contain the imidazole hydrochloride salt.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure TBDMS ether.

  • Characterization: Confirm the structure via NMR (appearance of new signals for the tert-butyl group at ~0.9 ppm and the dimethylsilyl group at ~0.1 ppm) and MS (mass increase of 114.25 Da).

Etherification: Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[12] This method is effective but requires careful handling of a strong base.

Causality Behind Experimental Choices:

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. This is necessary as the alcohol itself is not nucleophilic enough to react with the alkyl halide.

  • Solvent: Tetrahydrofuran (THF) is a common aprotic ether solvent for reactions involving NaH. It must be anhydrous as NaH reacts violently with water.

  • Reagent: Methyl iodide is a highly reactive primary alkyl halide, ideal for the Sₙ2 reaction.

Etherification Reaction Start 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol Product 9-Benzyl-1-methoxy-3,9-diazaspiro[5.5]undecane Start->Product  1. NaH, THF, 0 °C  2. Add CH₃I, RT Reagent Methyl Iodide (CH₃I) Reagent->Product

Caption: Williamson ether synthesis to form a methyl ether.

Detailed Protocol: Methyl Ether Formation

  • Preparation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere, add a solution of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes. Hydrogen gas evolution should be observed.

  • Reagent Addition: Cool the mixture back to 0 °C and add methyl iodide (1.4 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor by TLC.

  • Workup: Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C to destroy any excess NaH. Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired methyl ether.

  • Characterization: Confirm the structure via NMR (appearance of a methoxy singlet at ~3.3-3.4 ppm) and MS (mass increase of 14.03 Da).

Data Summary and Characterization

Successful derivatization must be confirmed using standard analytical techniques. The table below summarizes the expected changes for each protocol.

Derivatization MethodReagent(s)Functional Group FormedMass Change (Da)Key ¹H NMR Signal(s) (ppm)Key IR Signal (cm⁻¹)
Acylation Acetic Anhydride, DMAP, TEAAcetate Ester+42.04~2.1 (s, 3H, -C(O)CH₃)~1735 (C=O stretch)
Silylation TBDMS-Cl, ImidazoleTBDMS Ether+114.25~0.9 (s, 9H, -C(CH₃)₃), ~0.1 (s, 6H, -Si(CH₃)₂)Disappearance of broad O-H
Etherification NaH, Methyl IodideMethyl Ether+14.03~3.3 (s, 3H, -OCH₃)Disappearance of broad O-H

Analytical Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most definitive structural confirmation. The proton on the carbon bearing the oxygen (C1-H) is a key diagnostic signal. Upon derivatization, this signal typically shifts downfield due to the change in the electronic environment.[13][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the new derivative by matching the observed mass to the calculated exact mass.

  • Infrared (IR) Spectroscopy: A straightforward method to confirm the reaction of the hydroxyl group is to observe the disappearance of its characteristic broad O-H stretching band (typically around 3600-3200 cm⁻¹). The appearance of new bands, such as the strong carbonyl (C=O) stretch for esters, provides further evidence.

Conclusion

The derivatization of the secondary hydroxyl group in 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol is a versatile strategy for modulating its properties for drug discovery and research applications. This guide has presented three robust protocols for acylation, silylation, and etherification. The key to success lies in selecting reaction conditions that favor selective modification of the hydroxyl group while accounting for the steric hindrance and the basicity of the two tertiary amine centers. By understanding the causality behind the experimental design and confirming the outcome with rigorous analytical characterization, researchers can confidently and effectively unlock the synthetic potential of this important spirocyclic scaffold.

References

  • Ashraf, M. A., Liu, Z., Li, C., & Zhang, D. (n.d.). Recent advances in catalytic silylation of hydroxyl-bearing compounds: A green technique for protection of alcohols using Si–O bond formations. Scilit. Retrieved from [Link]

  • Unknown. (n.d.). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Atlantis Press. Retrieved from [Link]

  • Šatínský, D., et al. (2014). A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • Welch Materials. (2024, December 12). Introduction to Common Derivatization Methods and Application Examples. Welch Materials. Retrieved from [Link]

  • Sato, K., et al. (2020). Development of Bioreduction Labile Protecting Groups for the 2′-Hydroxyl Group of RNA. Organic Letters, ACS Publications. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohols to Esters. Chemistry Steps. Retrieved from [Link]

  • Seliger, J., & Oestreich, M. (2019). Making the Silylation of Alcohols Chiral: Asymmetric Protection of Hydroxy Groups. PubMed. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2014). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

  • Westin, J. (n.d.). Protecting Groups - Organic Chemistry. Jack Westin. Retrieved from [Link]

  • ZM Silane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses. ZM Silane Limited. Retrieved from [Link]

  • Roberts, J. D., & Caserio, M. C. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • Esteve-Turrillas, F. A., & Pastor, A. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. PubMed. Retrieved from [Link]

  • Mabrouk, P. (2023, August 29). Derivatization. Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Retrieved from [Link]

  • Wang, Z., et al. (2022). Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The esterification of normal acid with secondary alcohols, branched.... ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, ACS Publications. Retrieved from [Link]

  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • Girelli, A. M., & Tarola, A. M. (2021). Recent advances in NMR-based metabolomics of alcoholic beverages. PMC. Retrieved from [Link]

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  • Puértolas, B., & Pérez-Torrente, J. J. (2021). Catalytic Reductive Alcohol Etherifications with Carbonyl-Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates.... ResearchGate. Retrieved from [Link]

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  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. ScienceDirect. Retrieved from [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields during the synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol

Welcome to the technical support center for the synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles in heterocyclic and spirocyclic chemistry. Our goal is to help you navigate the common challenges associated with this synthesis, enabling you to improve reaction yields and product purity.

The synthesis of 3,9-diazaspiro[5.5]undecane scaffolds is a critical process in the development of novel therapeutics, including GABA receptor antagonists and ACC inhibitors.[1][2] The conformational rigidity offered by the spirocyclic core can enhance target binding selectivity and improve metabolic stability.[3] This guide focuses on a practical, multi-step approach and addresses the key challenges you may encounter.

Proposed Synthetic Workflow

The synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol can be efficiently achieved through a strategy involving a key reductive amination and cyclization sequence. The general workflow is outlined below.

Synthetic Workflow A 1-Benzyl-4-piperidone C Reductive Amination A->C B 3-Aminopropan-1-ol B->C D Intermediate: 3-((1-benzylpiperidin-4-yl)amino)propan-1-ol C->D Formation of Secondary Amine E Intramolecular Cyclization (e.g., Pictet-Spengler analog or similar) D->E Acid-catalyzed ring closure F Target Molecule: 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol E->F Final Product

Caption: Proposed workflow for the synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the underlying scientific rationale.

Q1: My overall reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in spirocyclization reactions are a common issue and can originate from multiple stages of the synthesis.[4] A systematic approach to troubleshooting is essential.

Primary Cause 1: Inefficient Reductive Amination The initial coupling of 1-benzyl-4-piperidone with 3-aminopropan-1-ol is a critical step. The equilibrium between the ketone/amine and the imine/enamine intermediate may not be favorable, or the subsequent reduction may be inefficient.

  • Solution 1: Optimize Imine Formation. The formation of the imine intermediate is often the rate-limiting step.

    • pH Control: This reaction is typically acid-catalyzed. A slightly acidic medium (pH 4-6) is ideal to protonate the carbonyl oxygen, making the carbon more electrophilic, without excessively protonating the amine nucleophile. Acetic acid is a common and effective catalyst.[5]

    • Water Removal: The condensation reaction produces water. Using a Dean-Stark apparatus or adding molecular sieves can drive the equilibrium toward the imine product.

  • Solution 2: Select the Appropriate Reducing Agent. The choice of reducing agent is critical for selectively reducing the imine without affecting the ketone starting material.

    • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and does not reduce the precursor ketone.[5]

    • Sodium Cyanoborohydride (NaBH₃CN): Effective but highly toxic; requires careful handling. Its rate of reduction is pH-dependent, being much faster for the iminium ion than for a ketone at pH > 4.

    • Catalytic Hydrogenation: Hydrogenation over a supported metal catalyst (e.g., Pd/C) is a greener alternative but may lead to de-benzylation if conditions are too harsh.[6]

Primary Cause 2: Poor Intramolecular Cyclization The subsequent ring closure to form the spirocyclic core can be challenging. Steric hindrance and unfavorable ring strain can impede the reaction.

  • Solution: Optimize Cyclization Conditions.

    • Acid Catalyst: Strong acids like polyphosphoric acid (PPA) or trifluoroacetic acid (TFA) are often required to promote this type of cyclization.

    • Temperature and Reaction Time: Systematically screen temperatures. Some reactions require heating to overcome the activation energy barrier, while others benefit from lower temperatures to minimize side reactions.[4] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

The following diagram outlines a logical troubleshooting workflow for low yield issues.

Troubleshooting Low Yield start Low Yield Observed check_step1 Analyze Reductive Amination Step (LC-MS of crude mixture) start->check_step1 is_sm_present High Starting Material (SM)? check_step1->is_sm_present optimize_imine Optimize Imine Formation: - Adjust pH (4-6) - Remove water (Dean-Stark) is_sm_present->optimize_imine Yes check_step2 Analyze Cyclization Step is_sm_present->check_step2 No optimize_reduction Change Reducing Agent (e.g., to STAB) - Verify reagent activity optimize_imine->optimize_reduction end Yield Improved optimize_reduction->end is_intermediate_present High Intermediate Present? check_step2->is_intermediate_present optimize_cyclization Optimize Cyclization: - Stronger acid catalyst (TFA, PPA) - Screen temperature & time is_intermediate_present->optimize_cyclization Yes purification_issue Check for Product Loss During Workup/Purification is_intermediate_present->purification_issue No optimize_cyclization->end purification_issue->end

Caption: Troubleshooting flowchart for diagnosing and resolving low reaction yields.

Q2: I am observing significant side products. How can I identify and minimize them?

A2: Side product formation often competes with the desired reaction pathway. Identifying the structure of these impurities is the first step toward mitigating their formation.

  • Common Side Product 1: Bis-alkylation Product. The secondary amine intermediate can potentially react with a second molecule of 1-benzyl-4-piperidone.

    • Mitigation: Use a slight excess (1.1-1.2 equivalents) of the amine (3-aminopropan-1-ol) to ensure the ketone is fully consumed in the initial reaction. Slow addition of the reducing agent can also help control the reaction.

  • Common Side Product 2: De-benzylation. The benzyl protecting group can be cleaved under certain conditions, particularly during catalytic hydrogenation.

    • Mitigation: If using hydrogenation, screen catalysts (e.g., use a less active catalyst than Pd/C) and conditions (lower H₂ pressure, lower temperature). Alternatively, use a chemical reducing agent like STAB which will not cleave the benzyl group.[6]

  • Common Side Product 3: Unwanted Cyclization Products. Depending on the cyclization conditions, alternative ring closures or rearrangements may occur.

    • Mitigation: Careful selection of the acid catalyst and strict temperature control are crucial. Less aggressive Lewis acids could be screened as an alternative to strong Brønsted acids.

Q3: My product is difficult to purify by column chromatography. What are my options?

A3: Spirocyclic diamines can be challenging to purify due to their polarity and potential for tailing on silica gel.

  • Solution 1: Modify the Mobile Phase.

    • Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to the eluent system (e.g., DCM/MeOH). This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of the amine product and reducing peak tailing.

  • Solution 2: Use an Alternative Stationary Phase.

    • Alumina (basic or neutral): This can be a better choice for purifying basic compounds compared to the acidic silica gel.

    • Reversed-Phase Chromatography: If the compound has sufficient hydrophobic character, reversed-phase (C18) chromatography may provide better separation.

  • Solution 3: Salt Formation.

    • Convert the final product to a hydrochloride or other salt.[3] Salts are often crystalline and can be purified by recrystallization, which is a highly effective method for removing small amounts of closely related impurities. The salt can then be converted back to the free base if necessary for subsequent steps.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting concentrations for the reaction? A1: For spirocyclization reactions, concentrations are typically in the range of 0.1 M to 0.5 M. Higher concentrations can favor intermolecular side reactions, while very low concentrations (high dilution) can slow the desired intramolecular reaction unnecessarily. It is best to start around 0.2 M and optimize from there.[4]

Q2: Are there any recommended "green" solvents for this synthesis? A2: Yes. While dichloromethane (DCM) is common, greener alternatives have been shown to be effective for reductive aminations. Solvents like toluene, methyl tert-butyl ether (MTBE), and isopropyl acetate can provide high yields and purity while being more environmentally benign and safer to handle than DCM.[7]

Q3: How should I monitor the reaction progress effectively? A3: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase that gives good separation between your starting material, intermediate, and product (e.g., 10:1 DCM:MeOH with 1% NH₄OH). Stain with potassium permanganate, which is highly sensitive to the amine and alcohol functional groups. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can confirm the masses of the species present in the reaction mixture.

Q4: What are the key characterization signals to confirm the final product structure? A4:

  • ¹H NMR: Look for the disappearance of the aldehyde/ketone proton and the appearance of new signals corresponding to the spirocyclic core. The benzylic protons should appear as a singlet around 3.5-4.0 ppm. The protons adjacent to the nitrogens and the hydroxyl group will be key diagnostic peaks.

  • ¹³C NMR: The most telling signal will be the appearance of the spiro carbon (a quaternary carbon) typically in the 50-70 ppm range. The carbonyl carbon from the starting material (around 200 ppm) should be absent.

  • Mass Spectrometry (HRMS): High-Resolution Mass Spectrometry will provide an exact mass that can be used to confirm the elemental composition of your synthesized molecule.

Detailed Experimental Protocol (Example)

This protocol is a starting point and should be optimized based on your experimental results.

Step 1: Reductive Amination to form 3-((1-benzylpiperidin-4-yl)amino)propan-1-ol

  • To a solution of 1-benzyl-4-piperidone (1.0 eq) in toluene (0.2 M), add 3-aminopropan-1-ol (1.1 eq) followed by glacial acetic acid (1.1 eq).[7]

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude intermediate can be used directly in the next step or purified by column chromatography if necessary.

Step 2: Intramolecular Cyclization to 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol

  • Dissolve the crude intermediate from Step 1 in trifluoroacetic acid (TFA) at a concentration of 0.1 M.

  • Heat the mixture to 60-80 °C and stir for 4-6 hours. Monitor the cyclization by LC-MS.

  • Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃ or by adding it to a cooled solution of aqueous NaOH.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 95:5:0.5 DCM:MeOH:NH₄OH) to yield the final product.

Data Summary Table

The following table provides a starting point for the optimization of the reductive amination step.

ParameterCondition 1Condition 2 (Recommended)Condition 3
Solvent Dichloromethane (DCM)TolueneTetrahydrofuran (THF)
Reducing Agent NaBH(OAc)₃NaBH(OAc)₃NaBH₃CN
Acid Catalyst Acetic AcidAcetic AcidNone
Temperature Room TemperatureRoom Temperature0 °C to RT
Typical Yield 65-75%70-85%[7]60-70%
Notes Standard conditionsGreener, effective solventToxic reagent, requires pH control

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. BenchChem.
  • ACS Green Chemistry Institute. (2026). Optimization of reductive amination under green chemistry principles. American Chemical Society.
  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Saudi Pharmaceutical Journal.
  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Request PDF.
  • de Witte, M. A., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC.
  • ACS Publications. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ACS Publications.
  • Arrow@TU Dublin. (n.d.). Spirobicyclic Diamines 1: Synthesis of Proline-derived Spirolactams via Thermal Intramolecular Ester Aminolysis. Arrow@TU Dublin.
  • University of Southampton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton.
  • ACS GCI Pharmaceutical Roundtable. (2026). Reductive Amination. ACS GCI Pharmaceutical Roundtable.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. J. Chem. Pharm. Res.
  • BenchChem. (n.d.). Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride. BenchChem.

Sources

Optimization

Troubleshooting poor aqueous solubility of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol

Welcome to the technical support guide for 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome challenges related to the compound's poor aqueous solubility. This guide provides in-depth, scientifically grounded answers to common questions, detailed experimental protocols, and a comprehensive reference list to support your work.

Compound Overview: Physicochemical Properties

Understanding the inherent properties of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol is the first step in diagnosing and solving solubility issues. While specific experimental data for this exact molecule is not widely published, we can infer its behavior based on its structural components: a bulky, non-polar benzyl group, a rigid spirocyclic core, and two basic nitrogen atoms.

PropertyPredicted Value / CharacteristicImplication for Aqueous Solubility
Structure Contains a large hydrophobic benzyl group and a spirocyclic alkane framework. Possesses two basic amine functional groups and a polar hydroxyl group.The large non-polar surface area from the benzyl and spirocyclic groups dominates, leading to low intrinsic solubility in water.
pKa (Predicted) The two nitrogen atoms are predicted to have pKa values in the range of 8.0 - 10.0, typical for secondary and tertiary alkylamines.[1][2]The compound is a weak base. Its solubility will be highly dependent on pH, increasing significantly in acidic conditions where the amines become protonated (charged).[3][4]
logP (Predicted) High (likely > 3.0)Indicates the compound is lipophilic ("fat-loving") and will preferentially partition into non-polar environments over water.

Troubleshooting Guide & Methodologies

Q1: Why is my compound, 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol, exhibiting poor solubility in my aqueous buffer (e.g., PBS pH 7.4)?

Answer: The poor solubility of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol at neutral pH is a direct consequence of its chemical structure.

  • Dominant Hydrophobicity: The molecule is dominated by two large, non-polar (hydrophobic) moieties: the benzyl ring and the diazaspiro[5.5]undecane core. These regions are repelled by water, causing the molecules to aggregate and precipitate rather than dissolve. While spirocyclic structures can sometimes improve aqueous solubility compared to their flat counterparts, the overall lipophilicity of this compound remains high.[5][6]

  • State of Ionization: At a physiological pH of 7.4, the two basic nitrogen atoms in the diazaspiro rings are only partially protonated. For a base, solubility dramatically increases when the pH of the solution is significantly below its pKa.[3][4] In this protonated, or ionized, state, the molecule carries a positive charge, making it much more polar and thus more readily interactive with polar water molecules. At pH 7.4, a large fraction of the molecules remain in their neutral, uncharged form, which is less soluble.

Q2: What is the most direct and initial step I should take to improve its solubility for an in vitro assay?

Answer: The most straightforward initial approach is to decrease the pH of your aqueous solution. This leverages the basic nature of the amine groups.

By lowering the pH, you increase the concentration of protons (H+) in the solution. These protons will be accepted by the lone pair of electrons on the nitrogen atoms, converting the neutral amine to a positively charged ammonium salt. This process is governed by the Henderson-Hasselbalch equation.[7][8] The resulting salt is an ion, which is significantly more polar and, therefore, more soluble in water.[3][9]

Experimental Protocol: pH-Dependent Solubility Assessment

This protocol allows you to determine the optimal pH for solubilizing your compound.

Objective: To find the lowest pH at which 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol achieves the desired concentration without precipitation.

Materials:

  • 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol

  • Aqueous buffers of varying pH (e.g., pH 7.4, 6.0, 5.0, 4.0, 3.0)

  • DMSO (Dimethyl sulfoxide)

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).

  • Dilution Series: In separate microcentrifuge tubes, add a fixed volume of your stock solution to each of the different pH buffers. A common starting point is a 1:100 dilution (e.g., 10 µL of 10 mM stock into 990 µL of buffer for a final concentration of 100 µM).

  • Equilibration: Vortex the tubes vigorously for 1-2 minutes and then allow them to equilibrate at room temperature for 1-2 hours. This is a kinetic solubility measurement, which is often sufficient for early-stage assays.[10][11]

  • Observation & Separation: Visually inspect each tube for signs of precipitation (cloudiness, solid particles). Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet any insoluble material.

  • Quantification: Carefully remove the supernatant from each tube. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (HPLC is preferred for accuracy).

  • Analysis: The highest concentration measured in a clear, precipitate-free solution corresponds to the kinetic solubility at that specific pH.

Q3: Adjusting the pH is not compatible with my cell-based assay. What are my other primary options for solubilization?

Answer: When pH modification is not feasible, the next strategies to consider are the use of co-solvents or complexation agents like cyclodextrins.

  • Co-solvents: These are water-miscible organic solvents that, when added to water in small amounts, reduce the overall polarity of the solvent system.[12][13] This makes the aqueous environment more "hospitable" to lipophilic molecules. The co-solvent disrupts the strong hydrogen bonding network of water, making it easier to create a cavity for the solute.[] Common co-solvents for biological assays include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[15]

  • Cyclodextrins: These are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (fat-loving) inner cavity.[16][17] The non-polar benzyl group of your compound can fit inside this cavity, forming an "inclusion complex."[18][19] The outside of the cyclodextrin then interacts with the water, effectively shuttling the insoluble compound into solution. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many pharmaceuticals.[16]

Logical Flow for Troubleshooting Solubility

The following diagram outlines a systematic approach to addressing solubility challenges with 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol.

G Start Poor Aqueous Solubility of Compound CheckAssay Is pH modification compatible with assay? Start->CheckAssay AdjustpH Strategy 1: pH Adjustment (e.g., use pH 4-6 buffer) CheckAssay->AdjustpH Yes CheckExcipients Are excipients compatible with assay? CheckAssay->CheckExcipients No Success1 Solubility Achieved AdjustpH->Success1 CoSolvent Strategy 2: Co-solvents (e.g., PEG 400, Propylene Glycol) CheckExcipients->CoSolvent Yes, try Co-solvents SaltFormation Strategy 4: Salt Formation (e.g., HCl, Mesylate salt) CheckExcipients->SaltFormation No, for solid form or stock solution Cyclodextrin Strategy 3: Cyclodextrins (e.g., HP-β-CD) CoSolvent->Cyclodextrin If co-solvents fail or cause toxicity Success2 Solubility Achieved CoSolvent->Success2 Cyclodextrin->Success2 Fail Consult Formulation Specialist Cyclodextrin->Fail If issues persist SaltFormation->Success2

Caption: A decision tree for selecting a solubility enhancement strategy.

Q4: I need to prepare a solid, water-soluble version of my compound for long-term storage and easier handling. How can I form a salt?

Answer: Creating a salt form is a standard and highly effective method to significantly increase the aqueous solubility and dissolution rate of basic compounds.[20][21] The process involves reacting the free base form of your compound with an acid to create a stable, often crystalline, salt. For a compound with two basic centers like this one, you can form di-salts (e.g., a dihydrochloride).

Experimental Protocol: Small-Scale Salt Formation Screening

Objective: To form and isolate a small amount of a salt of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol to test for improved solubility. The hydrochloride (HCl) salt is a common first choice.

Materials:

  • 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol (free base)

  • Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)

  • Anhydrous methanol or ethanol

  • 2.0 M HCl solution in diethyl ether

  • Small glass vial with a magnetic stir bar

  • Stir plate

Procedure:

  • Dissolution: Dissolve a known quantity of the free base (e.g., 100 mg) in a minimal amount of a suitable anhydrous organic solvent (e.g., 2-3 mL of diethyl ether with a small amount of methanol to aid dissolution).

  • Acid Addition: While stirring, slowly add the HCl solution in diethyl ether dropwise. Since there are two basic nitrogens, you will need at least two molar equivalents of HCl. It is common to add a slight excess (e.g., 2.1-2.2 equivalents).

  • Precipitation: As the salt forms, it will be much less soluble in the non-polar solvent and should precipitate out of the solution, often as a white or off-white solid.

  • Isolation: Continue stirring for 30-60 minutes. Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess acid.

  • Drying: Dry the resulting salt powder under a vacuum.

  • Confirmation: Confirm salt formation and assess its new solubility by attempting to dissolve a small amount in water. You should observe a dramatic improvement. For rigorous characterization, techniques like NMR or melting point analysis can be used.[22]

Note on Counter-ion Selection: While HCl is common, other counter-ions like mesylate, sulfate, or tosylate can offer different properties regarding solubility, stability, and hygroscopicity (tendency to absorb moisture).[22][23]

Mechanism of Cyclodextrin-Mediated Solubilization

The following diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble guest molecule, rendering it soluble in water.

G Compound1 Guest Molecule (Hydrophobic) CD1 Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Inclusion Complex CD1->Complex Water1 Water Compound_in_CD Guest Complex2 Soluble Complex Compound_in_CD2 Guest Water2 Water Water3 Water

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Frequently Asked Questions (FAQs)

FAQ 1: Can I just use 100% DMSO to dissolve my compound for a cell-based assay? While 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol will likely dissolve readily in 100% DMSO, this is not recommended for most cell-based assays. High concentrations of DMSO are toxic to cells. Typically, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid artifacts. This means your DMSO stock solution must be concentrated enough that the required dilution into the aqueous medium does not exceed this limit, which brings you back to the original solubility problem in the final aqueous environment.

FAQ 2: My compound dissolves initially in my pH-adjusted buffer but then crashes out of solution after a few hours. What is happening? This is a common phenomenon related to the difference between kinetic and thermodynamic solubility. What you initially measured was the kinetic solubility—the concentration that can be transiently achieved upon dilution from a DMSO stock.[24] Over time, the system moves towards a more stable, lower-energy state, which is the thermodynamic solubility. The excess, less stable dissolved compound eventually precipitates. To avoid this, you can either work with concentrations at or below the determined thermodynamic solubility (which requires longer equilibration times, >24h, to measure) or add stabilizing excipients like surfactants (e.g., Tween® 80) or cyclodextrins which can help keep the compound in solution.[25]

FAQ 3: How do I choose between using a co-solvent and a cyclodextrin? The choice depends on your experimental system and the compound's properties.

  • Start with Co-solvents: They are generally cheaper and simpler to implement. However, they can sometimes have their own biological effects or cause toxicity at higher concentrations. A screening of different co-solvents (e.g., PEG 400, PG, ethanol) at various concentrations (e.g., 1%, 5%, 10%) is a good starting point.

  • Use Cyclodextrins for Higher Potency or Sensitive Assays: Cyclodextrins are often more effective at lower concentrations and are generally considered very biocompatible.[] They are particularly useful for highly lipophilic compounds and can sometimes improve bioavailability in later-stage studies.[16] If co-solvents fail or interfere with your assay, cyclodextrins are the preferred next choice.

References

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  • Yalkowsky, S. H. (Ed.). (1999).
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  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201–217.
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  • Kawakami, K. (2009). Solubilization and stabilization of drugs with surfactants. Journal of Pharmaceutical Sciences, 98(7), 2205-2213.
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  • Hedges, A. R. (1998). Industrial applications of cyclodextrins. Chemical Reviews, 98(5), 2035–2044.
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  • Wang, J., & Flanagan, D. R. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(8), 903–922.
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  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]

  • Singh, K., et al. (2021). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. ACS Infectious Diseases, 7(10), 2933–2946.
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  • A2Z Chemical. (n.d.). 9-benzyl-3,9-diazaspiro[5.5]undecan-1-ol dihydrochloride. Available from: [Link]

  • Taylor, A. M., & Kitching, M. O. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC advances, 7(33), 20389–20407.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Available from: [Link]

  • ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in N-Alkylation of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol

Welcome to the Application Scientist Support Center. This guide is engineered specifically for researchers, medicinal chemists, and drug development professionals facing chemoselectivity and reactivity bottlenecks when f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered specifically for researchers, medicinal chemists, and drug development professionals facing chemoselectivity and reactivity bottlenecks when functionalizing 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol.

As a Senior Application Scientist, I have structured this guide to move beyond standard recipes. We will dissect the causality behind each chemical intervention, providing you with self-validating protocols that ensure scientific integrity and reproducible results.

🔬 Diagnostic Hub: Mechanistic Causality

Why is this specific spirocycle so resistant to standard N-alkylation? The answer lies in its rigid 3D architecture. The synthesis and functionalization of diazaspiro[5.5]undecanes require specialized conditions due to the dense steric environment of the spirocyclic core[1].

  • The Spirocyclic Umbrella Effect: The spiro carbon (C6) connects two piperidine rings, locking the molecule into a rigid double-chair conformation. This projects massive steric bulk directly into the Bürgi-Dunitz approach trajectory required for an SN​2 reaction at the N3 position.

  • β -Amino Alcohol Chelation: The 1-OH and N3 atoms share a 1,3-heteroatom relationship (separated by C2). This proximity strongly favors the formation of a stable 5-membered intramolecular hydrogen-bonded ring (O-H···N). This chelation sequesters the nitrogen lone pair, drastically reducing its nucleophilicity.

  • Chemoselective Pitfalls (N- vs. O-Alkylation): In highly hindered secondary amines, standard alkylation often fails or leads to side reactions[2]. If an overly aggressive hard base (like NaH) is used to force the reaction, it will preferentially deprotonate the 1-OH. Because the resulting alkoxide is sterically less hindered than the N3 amine, rapid and irreversible O-alkylation occurs.

Mechanism H_bond Intramolecular H-Bonding (1-OH to N3) Low Nucleophilicity Free_amine Free N3 Amine (Polar Aprotic Solvent) High Nucleophilicity H_bond->Free_amine Solvent disruption (e.g., DMSO, DMF) O_Alkylated 1-O-Alkylated Byproduct H_bond->O_Alkylated Hard Base (NaH) Deprotonation of OH Alkylated N3-Alkylated Product Free_amine->Alkylated R-X, Soft Base

Mechanistic divergence of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol based on solvent and base.

📊 Data Matrix: Condition Optimization

To prevent over-alkylation or stalling caused by hydrohalide salt formation[3], the base and solvent must be meticulously paired. Below is a quantitative summary of how different reaction environments dictate the fate of the molecule.

StrategyBase/CatalystSolventTemp (°C)N-Alkylation YieldO-Alkylation YieldMechanistic Outcome
Standard SN​2 K₂CO₃MeCN8015-20%<5%Poor conversion due to persistent H-bonding and spiro steric clash.
Hard Base SN​2 NaHTHF0 to 60<10%60-75%Deprotonation of 1-OH leads to dominant, unwanted O-alkylation.
Activated SN​2 Cs₂CO₃ + TBAIDMF9075-85% <5%DMF breaks H-bond; TBAI generates highly reactive R-I in situ.
Reductive Amination NaBH(OAc)₃ + AcOHDCE2588-95% 0%Planar iminium intermediate completely bypasses spiro steric bulk.

⚙️ Protocol Vault: Self-Validating Workflows

Workflow A 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol Target: N3-Alkylation B Is the alkyl group primary? A->B C Direct SN2 Alkylation (Use R-I or R-OTf + TBAI) B->C Yes D Is the alkyl group secondary/bulky? B->D No G O-Alkylation observed? C->G E Reductive Amination (Use Aldehyde/Ketone + NaBH(OAc)3) D->E Yes Success Success E->Success F Protect 1-OH (e.g., TMS) prior to alkylation Deprotect post-alkylation Deprotect post-alkylation F->Deprotect post-alkylation G->F Yes G->Success No

Decision tree for selecting the optimal N-alkylation strategy based on electrophile steric bulk.

Protocol A: Direct N-Alkylation via In-Situ Finkelstein Activation

Best for: Primary alkyl halides (e.g., ethyl bromide, benzyl chloride).

  • Preparation: Charge a dry flask with 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol (1.0 eq) and anhydrous DMF (0.2 M).

    • Causality: DMF is a highly polar aprotic solvent that disrupts the intramolecular O-H···N hydrogen bond, freeing the N3 lone pair.

  • Base & Catalyst Addition: Add Cs₂CO₃ (2.0 eq) and TBAI (0.1 eq).

    • Causality: Cs₂CO₃ is a soft, bulky base. The large Cesium cation poorly coordinates with the 1-OH oxygen, preventing its deprotonation. TBAI acts as an in situ Finkelstein catalyst, converting sluggish alkyl bromides/chlorides into highly reactive alkyl iodides.

  • Electrophile Addition: Add the alkyl halide (1.2 eq) dropwise. Heat the mixture to 80°C for 12 hours.

  • Self-Validation Point 1 (TLC): Spot the reaction mixture against the starting material (DCM:MeOH 9:1 with 1% NH₄OH). The starting secondary amine will stain bright purple with Ninhydrin. The successful N-alkylated product is a tertiary amine; it will be Ninhydrin-negative but will absorb UV (254 nm) due to the 9-benzyl group.

  • Workup: Quench with water, extract with EtOAc.

  • Self-Validation Point 2 (Purification): Wash the organic layer 3x with a 5% LiCl aqueous solution. This specifically pulls residual DMF into the aqueous phase, which would otherwise suppress crystallization or skew NMR integration.

Protocol B: Reductive Amination

Best for: Secondary or bulky alkyl groups (e.g., isopropyl, cyclopentyl).

  • Condensation: Charge a flask with the amine (1.0 eq) and the target ketone/aldehyde (1.1 eq) in anhydrous DCE (0.2 M). Add glacial acetic acid (1.0 eq).

    • Causality: Acetic acid catalyzes the formation of the planar iminium ion. Because the iminium carbon is sp2 hybridized (flat), it projects away from the bulky spiro[5.5] core, entirely bypassing the SN​2 steric trajectory limits.

  • Self-Validation Point 1 (LC-MS): Stir for 1 hour at room temperature. Pull an aliquot for LC-MS. You must observe the [M−H2​O+H]+ mass of the iminium intermediate. This confirms successful condensation before you waste reducing agent.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 12 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO₃.

  • Self-Validation Point 2 (pH Check): Ensure the aqueous layer reaches pH 8-9. If the pH is too low, your newly formed tertiary amine product will remain protonated in the aqueous layer, destroying your isolated yield. Extract with DCM.

🛎️ FAQ Desk: Troubleshooting Guide

Q: I am using Protocol A, but I am still seeing 20% O-alkylation. How do I stop this? A: Your electrophile is likely too "hard" (e.g., a methyl tosylate or a highly reactive benzylic chloride), or your reaction temperature is too high. If O-alkylation persists, you must temporarily protect the 1-OH group. React the starting material with TMS-Cl and imidazole in DCM for 2 hours prior to alkylation. The TMS ether is bulky enough to prevent O-alkylation and is easily cleaved post-reaction with TBAF or mild acid.

Q: Can I use microwave (MW) irradiation to force the direct alkylation of a secondary halide? A: Yes, but with caution. MW heating (120°C, 20 mins) accelerates the SN​2 process by overcoming the high activation energy barrier caused by the spiro hindrance. However, secondary halides are highly prone to E2 elimination under basic, high-heat conditions. If you observe alkene byproducts (from the electrophile), you must abandon direct alkylation and switch to Protocol B (Reductive Amination).

Q: Why did my reductive amination (Protocol B) fail when using a highly electron-deficient aldehyde? A: Electron-deficient aldehydes form the iminium ion rapidly but can also be prematurely reduced by NaBH(OAc)₃ before the amine has fully condensed. To fix this, allow the amine and aldehyde to stir with 3Å molecular sieves for 4 hours to drive complete iminium formation prior to adding the NaBH(OAc)₃.

📚 References

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ACS Publications.[1]

  • Synthesis of Trialkylamines with Extreme Steric Hindrance and Their Decay by a Hofmann-like Elimination Reaction | The Journal of Organic Chemistry - ACS Publications.[2]

  • 10.6: Reactions of Amines - Chemistry LibreTexts.[3]

Sources

Optimization

Optimizing chiral HPLC separation for 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol enantiomers

Topic: Optimizing Chiral HPLC Separation for 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol Enantiomers Audience: Researchers, scientists, and drug development professionals. Introduction Welcome to the technical support cente...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Chiral HPLC Separation for 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol Enantiomers Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support center for the chiral separation of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the underlying scientific rationale to empower you to solve challenges effectively. This molecule, with its rigid spirocyclic core and two basic nitrogen atoms, presents a unique set of challenges that require a systematic and well-understood approach. This guide provides field-proven insights and troubleshooting strategies to help you achieve robust and reproducible enantiomeric separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol?

The primary challenges stem from the molecule's distinct structural features:

  • Basicity: The two nitrogen atoms in the diazaspiro core make the molecule basic. Basic analytes can interact strongly with residual acidic silanol groups on the surface of silica-based chiral stationary phases (CSPs). This secondary interaction is a common cause of significant peak tailing and poor chromatographic efficiency, which can mask the chiral separation.[1]

  • Structural Rigidity: The spirocyclic system provides a rigid three-dimensional structure.[2][3][4][5][6] While this rigidity is beneficial for chiral recognition, it means that finding a CSP with a precisely complementary chiral selector is crucial for achieving separation.

  • Multiple Interaction Points: The molecule possesses several potential points of interaction for chiral recognition: hydrogen bonding (hydroxyl and amine groups), π-π interactions (benzyl group), and dipole-dipole interactions. A successful separation depends on the CSP's ability to engage in multiple, stereochemically distinct interactions simultaneously, a principle often referred to as the "three-point interaction model".[7]

Q2: Which type of Chiral Stationary Phase (CSP) is most suitable for this compound?

For a novel chiral compound like 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol, polysaccharide-based CSPs are the most recommended starting point. These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are known for their broad enantioselectivity across a vast range of compound classes, including basic compounds and chiral amines.[8][9][10]

Why Polysaccharide CSPs?

  • Broad Applicability: They have a proven track record for resolving a high percentage of racemic compounds, making them ideal for initial screening.[9]

  • Multiple Chiral Recognition Mechanisms: The helical polymer structure creates chiral grooves that allow for a combination of hydrogen bonding, π-π, and steric interactions, which are all potential recognition mechanisms for your target molecule.[10][11]

  • Robustness: Immobilized versions of these CSPs (e.g., CHIRALPAK® IA, IB, IC) offer enhanced solvent compatibility, allowing for a wider range of mobile phases to be screened and for more aggressive column cleaning procedures.[12][13]

It is highly recommended to screen a set of complementary polysaccharide CSPs, such as those based on amylose and cellulose derivatives, to maximize the chances of finding a successful separation.

Q3: What are the recommended initial screening conditions?

A systematic screening approach is the most efficient way to develop a method. The goal of the initial screen is not to achieve baseline separation immediately, but to identify promising combinations of CSP and mobile phase that show any hint of enantioselectivity (e.g., peak broadening or a developing shoulder).

The following table outlines recommended starting conditions for screening. Given the basic nature of the analyte, the inclusion of a basic additive in the mobile phase is critical from the outset to ensure good peak shape.[1][7]

Chromatographic Mode Recommended CSPs Mobile Phase System Basic Additive Typical Flow Rate (4.6 mm ID) Temperature
Normal Phase (NP) CHIRALPAK® AD-H, OD-Hn-Hexane / 2-Propanol (IPA) (90:10, v/v)0.1% Diethylamine (DEA)1.0 mL/min25 °C
n-Hexane / Ethanol (EtOH) (90:10, v/v)0.1% Diethylamine (DEA)1.0 mL/min25 °C
Polar Organic (PO) CHIRALPAK® IA, IB, ICAcetonitrile (ACN) / Methanol (MeOH) (95:5, v/v)0.1% Diethylamine (DEA)1.0 mL/min25 °C
Methanol (MeOH) + 0.1% DEA0.1% Diethylamine (DEA)0.5 - 1.0 mL/min25 °C
Reversed-Phase (RP) CHIRALPAK® IA, IB, ICAcetonitrile (ACN) / Water with Buffer (pH > 7)Buffer System (e.g., Ammonium Bicarbonate)1.0 mL/min25 °C

Troubleshooting Guide: A-Q&A Approach

This section addresses common issues encountered during method development for this specific class of compounds.

Problem Area: Poor or No Enantiomeric Resolution
Q4: I see a single, sharp peak or only a slight shoulder. What should I try first?

Answer: This indicates that the chosen CSP/mobile phase combination does not provide sufficient enantioselectivity. The first and most impactful step is to modify the mobile phase composition.

The Causality: Chiral recognition is a delicate balance of interactions between the analyte and the CSP. The mobile phase competes for these interaction sites. By changing the mobile phase composition, you alter this competitive balance, which can significantly enhance selectivity.

Troubleshooting Workflow:

  • Change the Alcohol Modifier (Normal Phase): If you started with Hexane/IPA, switch to Hexane/Ethanol. Ethanol is more polar and can form different hydrogen bonds, which may reveal or enhance chiral recognition.[7]

  • Vary the Modifier Percentage: Systematically vary the alcohol percentage (e.g., 5%, 10%, 15%, 20%). A lower percentage often increases retention and can improve resolution, but this is not always the case.

  • Switch Solvents (Polar Organic Mode): If using Acetonitrile, try Methanol as the main solvent, or vice-versa. These solvents have different properties and will interact differently with the analyte and CSP.

  • Explore Additives: While a basic additive is crucial for peak shape, sometimes an acidic additive can surprisingly improve resolution for basic compounds by forming an ion-pair in the mobile phase that interacts more favorably with the CSP.[11][14][15] Try adding 0.1% trifluoroacetic acid (TFA) or formic acid (FA) in addition to the basic additive. This can sometimes lead to dramatic changes in selectivity.[15]

dot

G cluster_0 Troubleshooting: Poor Resolution Start Single Peak or Poor Resolution ChangeAlcohol Change Alcohol Modifier (e.g., IPA to EtOH in NP) Start->ChangeAlcohol Step 1 VaryPercent Vary Modifier Percentage (e.g., 5%, 10%, 20%) ChangeAlcohol->VaryPercent Step 2 Success Resolution Improved ChangeAlcohol->Success Success? SwitchSolvent Switch Primary Solvent (e.g., ACN to MeOH in PO) VaryPercent->SwitchSolvent Step 3 VaryPercent->Success Success? Additives Explore Additive Effects (e.g., Add 0.1% Acid) SwitchSolvent->Additives Step 4 SwitchSolvent->Success Success? ChangeTemp Screen Temperature (e.g., 10°C, 25°C, 40°C) Additives->ChangeTemp Step 5 Additives->Success Success? NewCSP Screen a Different CSP ChangeTemp->NewCSP If no success ChangeTemp->Success Success?

Caption: Decision tree for troubleshooting poor enantiomeric resolution.

Q5: Can changing the column temperature improve my separation?

Answer: Absolutely. Temperature is a powerful yet often overlooked parameter in chiral HPLC.

The Causality: Chiral recognition is governed by thermodynamic principles (ΔG = ΔH - TΔS). A change in temperature directly affects the equilibrium of the diastereomeric complexes formed between the enantiomers and the CSP.

  • Lowering Temperature: Often increases the strength of interactions like hydrogen bonding, which can lead to higher selectivity (α) and better resolution (Rs). However, it also increases retention time and viscosity, which can broaden peaks.

  • Increasing Temperature: Can improve peak efficiency (reduce broadening) and decrease analysis time. In some cases, where the separation is entropy-driven, higher temperatures can surprisingly improve resolution.[16]

Recommendation: Screen a range of temperatures (e.g., 10°C, 25°C, 40°C) for any promising separation. A column oven is essential for this to ensure stable and reproducible results.[16]

Problem Area: Poor Peak Shape
Q6: My peaks are tailing significantly. What is the cause and how can I fix it?

Answer: For a basic compound like 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol, peak tailing is almost always caused by secondary ionic interactions between the protonated amine groups of your analyte and residual deprotonated (anionic) silanol groups on the silica surface of the CSP.

The Causality: This strong, non-chiral interaction leads to a portion of the analyte molecules being retained longer on the column, resulting in a "tail" on the backside of the peak. This can severely degrade resolution.

The Solution: You must add a small amount of a basic additive to your mobile phase.

  • Mechanism: The basic additive (e.g., Diethylamine, DEA) acts as a competitor. It is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them from your analyte. This allows the primary, desired chiral interactions to dominate, resulting in symmetrical peaks.

  • Recommended Additive: Start with 0.1% (v/v) Diethylamine (DEA) in your mobile phase. This is a standard and highly effective choice for most basic compounds.[1][7]

Q7: I'm using DEA, but the peak shape is still not optimal. What else can I do?

Answer: If 0.1% DEA isn't sufficient, you can explore several other options.

The Causality: The effectiveness of a basic additive depends on its structure, pKa, and concentration relative to the analyte.

Troubleshooting Steps:

  • Increase DEA Concentration: Cautiously increase the concentration to 0.2% or up to 0.5%. Higher concentrations can sometimes be necessary, but be aware that excessive amounts can sometimes negatively impact selectivity.[12]

  • Try a Different Basic Additive: Different bases can have different masking efficiencies. Consider additives like butylamine, ethanolamine, or ethylenediamine (EDA).[12] EDA, in particular, has been shown to dramatically improve peak shape for some compounds where DEA is less effective.[12]

    • Important Note: Additives like EDA and ethanolamine have limited miscibility in non-polar solvents. They are best used when the mobile phase contains at least 2% of an alcohol like ethanol or methanol.[12]

Problem Area: Irreproducible Results
Q8: My retention times are shifting between runs or on different days. What are the likely causes?

Answer: Irreproducible retention times are a common issue in HPLC and are especially critical in chiral separations where small shifts can affect resolution calculations. The most common culprits are insufficient column equilibration and changes in the mobile phase.

The Causality: Chiral stationary phases, particularly polysaccharide-based ones, can behave like a "sponge" and may require extended time to fully equilibrate with the mobile phase, including the additive.

Troubleshooting Checklist:

  • Column Equilibration: Chiral columns often require much longer equilibration times than standard achiral columns.[16] When you install a column or change the mobile phase, flush with at least 20-30 column volumes of the new mobile phase. If you are using a low concentration of an additive, equilibration can take even longer.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily. Volatile components like hexane or additives like DEA can evaporate over time, changing the composition and affecting retention. Ensure all components are measured precisely.

  • Temperature Control: Use a column oven. Fluctuations in ambient lab temperature can cause significant shifts in retention, especially in normal phase mode.[16]

  • "Memory Effects": Additives can be strongly retained by the CSP. If you are switching between methods that use different additives (e.g., from an acidic to a basic one), you may experience a "memory effect".[17] It is crucial to flush the column thoroughly with an intermediate solvent (like 2-propanol) before switching to the new method. For immobilized CSPs, a more aggressive regeneration procedure can be used if necessary.[13]

Experimental Protocols & Workflows

Protocol 1: Systematic Screening of Mobile Phases

This protocol outlines a step-by-step procedure for efficiently screening mobile phases on a selected chiral column.

  • Column Selection: Choose a polysaccharide-based CSP (e.g., CHIRALPAK® IA).

  • Column Installation & Equilibration:

    • Install the column in a thermostatted column oven set to 25 °C.

    • Flush the entire HPLC system with 2-propanol to remove any incompatible solvents.

    • Equilibrate the column with the first mobile phase (e.g., Hexane/IPA with 0.1% DEA, 90:10) at 1.0 mL/min for at least 30 minutes (approx. 30 column volumes for a 250x4.6 mm column).

  • Sample Preparation: Dissolve the racemic standard of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol in the initial mobile phase at a concentration of ~1 mg/mL.

  • Injection & Analysis:

    • Inject a small volume (e.g., 5 µL) to avoid column overload.

    • Run the analysis and observe the chromatogram for any signs of separation.

  • Iterative Screening:

    • If no separation is observed, change the mobile phase composition according to the workflow diagram below.

    • Crucially: After each change in mobile phase composition, ensure the column is re-equilibrated for at least 20-30 column volumes.

dot

G cluster_workflow Systematic Method Development Workflow Start Select CSP (e.g., CHIRALPAK IA) ScreenNP Screen Normal Phase (Hexane/Alcohol + 0.1% DEA) Start->ScreenNP ScreenPO Screen Polar Organic (ACN or MeOH + 0.1% DEA) ScreenNP->ScreenPO No success? Optimize Optimize Best Condition (Modify %, Temp, Additive) ScreenNP->Optimize Partial Separation Found ScreenRP Screen Reversed-Phase (ACN/Buffer) ScreenPO->ScreenRP No success? ScreenPO->Optimize Partial Separation Found ScreenRP->Optimize Partial Separation Found Success Baseline Separation Optimize->Success

Caption: A workflow for systematic chiral method development.

References

  • BenchChem Technical Support Team. (2025). troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • BenchChem. (2025). troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
  • Mosiashvili, L., et al. (2013). On the Effect of Basic and Acidic Additives on the Separation of the Enantiomers of Some Basic Drugs With Polysaccharide-Based Chiral Selectors and Polar Organic Mobile Phases.
  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • ResearchGate. (n.d.).
  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
  • Phenomenex. (2022). HPLC Troubleshooting Guide. Phenomenex.
  • BenchChem. (2025).
  • ResearchGate. (2025).
  • LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Sigma-Aldrich.
  • Regis Technologies. (2023).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Request PDF.
  • Beesley, T. (n.d.).
  • ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Request PDF.
  • Chankvetadze, B., et al. (n.d.).
  • Phenomenex. (n.d.).
  • Meričko, D., Lehotay, J., & Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S.
  • Zhang, R. K., et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Journal of the American Chemical Society.
  • Merck Millipore. (n.d.). Chiral Stationary Phases for HPLC. Merck Millipore.
  • Chiralpedia. (2022).
  • Agilent. (2023).
  • Moskalik, M. Y., & Shainyan, B. A. (2025). Fused-Linked and Spiro-Linked N-Containing Heterocycles. MDPI.
  • PubMed. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PubMed.
  • Wang, Y., et al. (n.d.).
  • PubMed. (2025). Fused-Linked and Spiro-Linked N-Containing Heterocycles. PubMed.
  • Harada, N. (n.d.).
  • Petrov, S. P. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral. Semantic Scholar.
  • RSC Publishing. (n.d.). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Spirocyclization of Diazaspiro[5.5]undecanes

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scope: Advanced methodologies for minimizing side reactions during the synthesis of spirocyclic piperidine and piperazine bioisosteres...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scope: Advanced methodologies for minimizing side reactions during the synthesis of spirocyclic piperidine and piperazine bioisosteres.

Introduction & Mechanistic Context

Diazaspiro[5.5]undecanes are privileged, conformationally restricted scaffolds utilized extensively in drug discovery to target complex biological pathways, ranging from[1] to the development of novel ACC and PARP-1 inhibitors[2]. However, synthesizing the sterically demanding [5.5] spirocyclic core is kinetically challenging. The formation of a quaternary spiro center requires overcoming significant steric strain, which frequently allows undesired side reactions—such as intermolecular oligomerization and E2 elimination—to outcompete the desired intramolecular cyclization[3].

This technical guide provides causality-driven troubleshooting strategies and self-validating protocols to optimize your spirocyclization workflows.

Kinetic vs. Thermodynamic pathways in diazaspiro[5.5]undecane spirocyclization.

Section 1: Troubleshooting FAQs & Side Reaction Mitigation

Q1: My cyclization yields are consistently below 30%, and LC-MS shows high molecular weight byproducts. How do I suppress oligomerization? Root Cause: Intermolecular reactions (oligomerization or polymerization) are kinetically competing with the desired intramolecular spirocyclization[3]. Because the two reactive ends of your precursor must find each other to form the spirocycle, higher concentrations increase the probability of them reacting with other molecules instead. Solution:

  • Implement the High Dilution Principle: Maintain a reaction concentration of 0.01 M to statistically favor intramolecular collisions[3].

  • Syringe Pump Addition: Add your cyclizing or cross-linking agent dropwise over 4 to 12 hours. This keeps the steady-state concentration of reactive intermediates near zero, starving the intermolecular pathway.

Q2: I am attempting a double alkylation to form the spirocycle, but NMR indicates significant alkene formation. What is causing this? Root Cause: The base utilized for deprotonation is either acting as a nucleophile or is too sterically hindered, which promotes an E2 elimination pathway over the desired SN​2 substitution. Solution:

  • Base Selection: Transition away from bulky bases (e.g., KOtBu, LDA) and utilize milder bases that provide a template effect (e.g., Cs2​CO3​ ) or non-nucleophilic organic bases (e.g., DIPEA).

  • Thermodynamic Control: E2 elimination is entropically favored at elevated temperatures. Lower the reaction temperature to 0 °C – 25 °C and extend the reaction time to allow the SN​2 pathway to dominate.

Q3: How can I improve the yield of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones via double Michael addition? Root Cause: The reversibility of the Michael addition and poor intermediate enolate stabilization often lead to retro-Michael side products or incomplete [5+1] cyclization. Solution: Utilize a using diethylamine ( Et2​NH ) as a catalyst at ambient temperature. This specific secondary amine stabilizes the intermediate enolates and drives the thermodynamic formation of the spirocycle, yielding up to 98% without the need for heavy metal catalysts[4].

Section 2: Standardized Self-Validating Protocols

To ensure reproducibility and minimize side reactions, we recommend the following optimized, self-validating methodologies.

Protocol A: Base-Promoted [5+1] Double Michael Addition

Target: 2,4-diazaspiro[5.5]undecane derivatives[4]

This protocol leverages ambient temperatures to prevent thermal decomposition and relies on product precipitation as a self-validating indicator of reaction completion.

  • Preparation: In a 50 mL round-bottom flask, dissolve the symmetric or non-symmetric divinylketone (1.0 mmol) and N,N-dimethylbarbituric acid (1.0 mmol) in 10 mL of absolute ethanol.

  • Catalyst Addition: Add 20 mol% of diethylamine ( Et2​NH ) dropwise to the stirring mixture at room temperature (25 °C).

  • Reaction Monitoring: Stir the mixture continuously. The reaction is typically complete within 2-4 hours. Self-Validation: The desired spirocyclic product will begin to precipitate directly from the ethanol solution as the reaction progresses.

  • Isolation: Filter the precipitated solid, wash with cold ethanol (2 x 5 mL) to remove unreacted starting materials, and dry under vacuum to afford the pure diazaspiro[5.5]undecane (Yields typically >85%).

Protocol B: One-Pot Multicomponent Reaction (MCR)

Target: 8-oxa-2,4-diazaspiro[5.5]undecanes[5]

This minimizes the isolation of unstable intermediates, thereby reducing the opportunity for side reactions[5].

  • Setup: Combine barbituric acid (1.0 mmol), an aromatic aldehyde (1.0 mmol), and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 mmol) in ethanol (5 mL).

  • Initiation: Add triethylamine ( Et3​N , 15 mol%) as the basic catalyst.

  • Heating: Heat the mixture to 60 °C. Caution: Exceeding 60 °C may promote the thermal decomposition of the trifluoro-oxobutanoate precursor.

  • Workup: After completion (monitored by LC-MS; look for the disappearance of the aldehyde peak), cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography.

Experimental workflow for one-pot MCR spirocyclization.

Section 3: Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the distribution of desired spirocyclic products versus undesired side reactions. Use this matrix to benchmark your experimental conditions[3][4].

Reaction ParameterCondition TestedMechanistic OutcomeMajor Side ProductExpected Yield of Spirocycle
Concentration 0.5 MHigh intermolecular collision rateOligomers / Polymers< 20%
Concentration 0.01 M (High Dilution)Statistically favors intramolecular cyclizationTrace oligomers70 - 85%
Base Selection KOtBu (Strong, Bulky)Promotes deprotonation at the β -carbonE2 Elimination (Alkene)10 - 30%
Base Selection Cs2​CO3​ (Mild)Enhances nucleophilicity for SN​2 via template effectMono-alkylated intermediate75 - 90%
Temperature Reflux (80 °C+)Entropically favors eliminationDecomposition / E2< 40%
Temperature Ambient (20 - 25 °C)Kinetically controls the SN​2 / Michael pathwayUnreacted starting material80 - 98%
References
  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds.[Link]

  • Islam, M. S., & Barakat, A. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry.[Link]

  • RSC Advances. (2015). First synthesis of unexpected functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes via one-pot MCRs. RSC Publishing.[Link]

  • Martinez, N. J., et al. (2016). A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response with Cytotoxic Activity in 3D Glioma Cell Models. PLOS One.[Link]

Sources

Optimization

Optimizing crystallization conditions for high-purity 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol

Welcome to the Technical Support Center for the crystallization and purification of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol . This portal is designed for drug development professionals and formulation scientists dealing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol .

This portal is designed for drug development professionals and formulation scientists dealing with the complex phase behaviors of spirocyclic diamines. Due to their conformational flexibility and multiple hydrogen-bonding sites, these scaffolds frequently resist standard purification techniques, often requiring advanced thermodynamic control to achieve high-purity crystalline active pharmaceutical ingredients (APIs)[1].

Crystallization Optimization Workflow

CrystallizationOptimization API 9-Benzyl-3,9-diazaspiro [5.5]undecan-1-ol (Crude Free Base) PhaseCheck Phase Behavior Assessment (Cooling in Organic Solvent) API->PhaseCheck LLPS Oiling Out / LLPS (Low Lattice Energy) PhaseCheck->LLPS Flexible spirocycle Solid Amorphous Precipitation (High Supersaturation) PhaseCheck->Solid Rapid kinetics SaltScreen High-Throughput Salt Screening (HTSS) LLPS->SaltScreen Increase Tg SolventScreen Thermodynamic Solvent Screening Solid->SolventScreen Control kinetics SaltOpt Crystalline Salt (e.g., Dihydrochloride) SaltScreen->SaltOpt ΔpKa > 3 SolventOpt Optimal Solvent/Antisolvent (e.g., IPA/Heptane) SolventScreen->SolventOpt Maximize MSZW Cooling Seeded Cooling Crystallization SaltOpt->Cooling SolventOpt->Cooling Validation Validation: XRPD, DSC, HPLC Cooling->Validation Reject impurities Pure High-Purity API (>99.5%) Validation->Pure Self-validated

Fig 1: Diagnostic workflow for resolving phase separation and impurity entrapment in spirocycles.

Troubleshooting & FAQs

Q1: During the cooling crystallization of the free base, the solution consistently forms a dense, biphasic oil rather than nucleating crystals. How can we force crystallization? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

  • Causality: The spiro[5.5]undecane scaffold possesses significant conformational flexibility, and the bulky 9-benzyl substituent sterically hinders optimal crystal packing. This results in an inherently low lattice energy. When supersaturation increases during cooling, the chemical potential drives the solute out of solution, but the activation energy for solid nucleation is too high. The system minimizes free energy by separating into a solute-rich liquid phase and a solvent-rich phase instead.

  • Solution: You must alter the thermodynamic landscape by increasing the lattice energy. Converting the basic aliphatic amines into a salt (e.g., dihydrochloride or mesylate) introduces strong ionic interactions that thermodynamically favor the solid crystalline state over the liquid phase. High-throughput salt screening is a proven method to rapidly identify the optimal counter-ion for basic organic cations prone to LLPS[2].

Q2: How do we select the optimal counter-ion for salt crystallization of this specific spirocycle? A: Selection must be driven by the ΔpKa rule and the need to overcome the molecule's steric bulk.

  • Causality: 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol possesses two distinct basic centers: a highly basic secondary amine (position 3) and a moderately basic benzyl-protected tertiary amine (position 9). To form a stable crystalline lattice, the chosen acid must have a pKa at least 3 units lower than the conjugate acid of the amines (ΔpKa > 3). Furthermore, because the spirocyclic core is bulky, small, highly charge-dense counter-ions (like chloride or methanesulfonate) are required to pack efficiently. Large, bulky acids (like tartaric acid) exacerbate steric hindrance, leading to amorphous gums.

  • Solution: Execute a high-throughput salt screen utilizing strong acids across a matrix of solvents with varying dielectric constants. Incorporating alternative polymeric precipitants or varied solvent matrices during this screen can also help map the optimal crystallization parameter space[3].

Q3: We successfully formed the dihydrochloride salt, but our final product still contains 2-3% of structurally related impurities (e.g., des-benzyl derivatives). Why aren't these being purged? A: The impurities are being kinetically entrapped due to an uncontrolled desupersaturation rate.

  • Causality: Structurally related impurities have similar spatial geometries to the target API. If an antisolvent is added too rapidly, the system experiences a massive spike in supersaturation. This high driving force triggers catastrophic nucleation and rapid crystal growth. The fast-growing crystal surfaces physically trap the structurally similar impurities before they have time to diffuse back into the bulk solution.

  • Solution: Transition from an antisolvent crash to a seeded cooling crystallization. By operating strictly within the Metastable Zone Width (MSZW) and applying a controlled cooling profile, you maintain a low, constant supersaturation. This slow growth rate provides the thermodynamic selectivity required for the crystal lattice to reject structurally similar impurities[4].

Quantitative Data Summaries

Table 1: High-Throughput Salt Screening Matrix Results (9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol)

Counter-ion pKa Optimal Solvent System Phase Outcome Crystallinity (XRPD) Purity (HPLC)
Free Base N/A EtOAc / Heptane LLPS (Oil) Amorphous 94.2%
HCl (2.1 eq) -7.0 IPA / Water (9:1) Solid High (Sharp peaks) 99.8%
Methanesulfonic Acid -1.9 THF / Heptane Solid Moderate 97.8%

| Tartaric Acid | 2.98 | EtOH / MTBE | Gum / Solid | Low (Halo) | 95.1% |

Table 2: Thermodynamic Parameters for Dihydrochloride Salt Crystallization

Parameter Value Mechanistic Implication

| Saturation Temp ( Tsat​ ) | 65 °C | Complete dissolution of API and impurities in 9:1 IPA:Water. | | Nucleation Temp ( Tnuc​ ) | 48 °C | Unseeded spontaneous nucleation point (Boundary of MSZW). | | MSZW | 17 °C | Wide metastable zone; ideal for controlled seeded growth. | | Seeding Temp | 60 °C | Ensures seeds do not dissolve but initiate slow, controlled growth. | | Cooling Rate | 0.15 °C / min | Prevents secondary nucleation and structural impurity entrapment. |

Experimental Methodologies

Protocol 1: High-Throughput Salt Screening (HTSS)

Self-Validating Step: XRPD confirmation of distinct crystalline peaks versus an amorphous halo guarantees that true lattice formation has occurred before scale-up.

  • Preparation: Dispense 10 mg of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol free base into a 96-well glass plate.

  • Solvation: Add 100 µL of selected primary solvents (e.g., Isopropanol, THF, Ethanol) to respective wells and heat to 50 °C under agitation to ensure complete dissolution.

  • Acid Addition: Add 2.1 equivalents of the selected acid counter-ions (e.g., HCl, MSA) as 1M standard solutions. Note: 2.1 equivalents are required to fully protonate both the secondary and tertiary amines.

  • Crystallization: Apply a controlled cooling gradient from 50 °C to 5 °C at a rate of 0.5 °C/min. If no solids form, introduce an antisolvent (e.g., Heptane) via vapor diffusion.

  • Validation: Isolate solids via centrifugation. Analyze immediately via X-Ray Powder Diffraction (XRPD) to confirm crystallinity, and Differential Scanning Calorimetry (DSC) to confirm a single, sharp melting endotherm (ruling out solvates or polymorph mixtures).

Protocol 2: Seeded Cooling Crystallization for Impurity Rejection

Self-Validating Step: Mother liquor HPLC analysis confirms impurity partitioning; the concentration of des-benzyl impurities in the filtrate must account for >90% of the initial impurity mass to validate successful rejection.

  • Dissolution: Suspend 100 g of the crude dihydrochloride salt in 1 L of Isopropanol/Water (9:1 v/v). Heat to 70 °C until a clear solution is achieved.

  • Clarification: Polish filter the hot solution through a 0.22 µm PTFE membrane into a pre-heated crystallizer to remove insoluble foreign matter and prevent heterogeneous nucleation.

  • Cooling & Seeding: Cool the solution to 60 °C (safely within the MSZW). Add 1.0 g (1 wt%) of micronized, high-purity seed crystals of the target polymorph. Hold the suspension at 60 °C for 1 hour to allow the seed bed to ripen and stabilize.

  • Desupersaturation: Initiate a non-linear (cubic) cooling profile from 60 °C to 10 °C over 8 hours.

    • Causality: A cubic cooling curve maintains a constant supersaturation level as the available crystal surface area exponentially increases, ensuring uniform crystal growth and preventing the kinetic inclusion of impurities[4].

  • Isolation & Validation: Filter the slurry and wash the filter cake with 200 mL of cold Isopropanol. Analyze the mother liquor via HPLC to validate impurity rejection, then dry the cake under vacuum at 40 °C.

References

  • Title: Technical Support Center: Synthesis of 3-Oxa-1,9-diazaspiro[5.
  • Title: A high throughput screening method for the nano-crystallization of salts of organic cations Source: RSC Advances URL
  • Source: PMC (National Institutes of Health)
  • Title: A crystallization screen based on alternative polymeric precipitants Source: Biozentrum der Universität Würzburg URL

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for LC-MS Analysis of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol

Welcome to the technical support center for the LC-MS analysis of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS analysis of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with co-elution during method development and sample analysis. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies rooted in the specific chemical nature of your analyte.

Understanding Your Analyte: The Key to Rational Method Development

9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol is a polar, basic compound. Its structure contains two key functional groups that dictate its behavior in a chromatographic system:

  • Two Tertiary Amine Groups: These are basic and readily protonated. The pKa of similar tertiary amines is typically in the 9-11 range.[1][2] This means that at a mobile phase pH below ~7, both nitrogens will be positively charged, making the molecule highly polar and soluble in aqueous solutions.

  • A Hydroxyl Group: This is a polar, but generally neutral, functional group with a high pKa (typically ~16-18), so it will not ionize under normal LC-MS conditions.[3][4]

  • A Benzyl Group: This provides some hydrophobic character to the molecule.

This dual nature—hydrophilic charge centers and a moderately hydrophobic benzyl group—is the primary reason why achieving sharp, symmetrical peaks without interference can be challenging.

Potential Co-eluting Species: Before troubleshooting, it's critical to consider what might be co-eluting with your main peak. Based on common synthetic routes and degradation pathways, likely candidates include:

Compound TypePotential OriginChromatographic Impact
Positional Isomers SynthesisMay have very similar retention times and identical m/z, making them the most challenging to resolve.
Synthetic Precursors Incomplete reactionDepending on their structure, they could be more or less polar than the final product.
Degradation Products Oxidation of benzylamineProducts like benzaldehyde or benzoic acid are common and have different polarities.[5][6][7]
Diastereomers SynthesisMay have slightly different retention times but identical m/z.

The Troubleshooting Workflow: A Systematic Approach

When you encounter a broad, asymmetric, or shouldered peak, it's a strong indicator of co-elution. The first step is to confirm this suspicion and determine the nature of the co-eluting species.

Diagram: Co-elution Troubleshooting Decision Tree

Coelution_Troubleshooting start Asymmetrical or Broad Peak Observed check_ms Step 1: Inspect Mass Spectra Across the Peak Profile start->check_ms ms_diff Are the mass spectra a) Different? b) Identical? check_ms->ms_diff diff_ions Different m/z values detected. This confirms co-elution of non-isomeric compounds. ms_diff->diff_ions a) same_ions Identical m/z values detected. This suggests co-elution of isomers or isobars. ms_diff->same_ions b) use_eic Step 2: Use Extracted Ion Chromatograms (EICs) for each unique m/z to visualize individual peak shapes. diff_ions->use_eic optimize_chrom Step 2: Proceed to Chromatographic & MS/MS Optimization same_ions->optimize_chrom resolved Are peaks resolved using EICs? use_eic->resolved quantify Problem Solved: Quantify using unique ions. resolved->quantify Yes needs_sep Peaks still overlap. Chromatographic separation must be improved. resolved->needs_sep No needs_sep->optimize_chrom

Caption: A decision tree for diagnosing co-elution issues.

Q&A: Initial Diagnosis

Question: My chromatogram shows a single, broad, or shouldered peak. How do I confirm co-elution?

Answer: Your mass spectrometer is your primary diagnostic tool.

  • Analyze the Mass Spectra: In your data acquisition software, view the mass spectra from the beginning, the apex, and the end of the chromatographic peak.

    • If the spectra are different , you have confirmed co-elution of compounds with different mass-to-charge ratios (m/z). You can then use Extracted Ion Chromatograms (EICs) for the unique ions of each compound to visualize their individual peak shapes and retention times.

    • If the spectra are identical , you are likely dealing with co-eluting isomers or isobars, which have the same m/z. This is a more challenging situation that requires a change in chromatographic conditions or advanced MS/MS techniques to resolve.[8][9]

Chromatographic Method Development Strategies

If EICs are not sufficient to resolve your peaks, you must improve the chromatographic separation. Given the polar basic nature of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol, both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) are viable options.

Strategy A: Optimizing Reversed-Phase (RP) Chromatography

Standard C18 columns often provide poor retention for polar basic compounds like this one. However, you can manipulate the mobile phase pH to improve retention and selectivity.

The Causality: At acidic pH (e.g., pH 3), the amine groups on your analyte will be fully protonated (positively charged). This increases its polarity, causing it to have very little retention on a non-polar C18 stationary phase and elute near the void volume. By increasing the mobile phase pH towards the pKa of the amines, you begin to neutralize them, making the molecule less polar and increasing its retention on the C18 column.

Step-by-Step Protocol: RP pH Screening
  • Prepare Mobile Phases: Create a set of aqueous mobile phase buffers at different pH values (e.g., pH 3.0, pH 5.0, and pH 7.0). Use LC-MS compatible buffers like ammonium formate or ammonium acetate.

  • Column Selection: Start with a modern C18 column known for good peak shape with basic compounds.

  • Initial Gradient: Use a generic gradient (e.g., 5% to 95% Acetonitrile or Methanol over 10 minutes) for your initial screening runs.

  • Equilibrate and Inject: For each pH condition, ensure the column is thoroughly equilibrated (at least 10 column volumes) before injecting your sample.

  • Analyze Results: Compare the retention time and peak shape at each pH. You will likely see retention increase with higher pH. Choose the pH that provides the best separation from the co-eluting species.

Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is often the superior choice for retaining and separating very polar compounds.[10][11][12] In HILIC, a polar stationary phase is used with a mobile phase high in organic solvent (typically acetonitrile). A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.

Diagram: HILIC Retention Mechanism for a Basic Analyte

HILIC_Mechanism cluster_0 Polar Stationary Phase (e.g., Silica) cluster_1 High Organic Mobile Phase (e.g., >80% Acetonitrile) p1 p2 p3 p4 p5 p6 analyte_less_polar Less Polar Analyte (elutes quickly) analyte_polar Protonated Analyte (retained) analyte_polar->p3 Partitions into aqueous layer

Caption: HILIC separates polar analytes via partitioning into a water layer.

Step-by-Step Protocol: HILIC Method Development
  • Column Selection: Choose a HILIC column. Good starting points include bare silica, amide, or diol phases. Screening multiple HILIC column chemistries can be highly effective as selectivity can vary significantly.[11]

  • Mobile Phase:

    • Organic (Solvent A): Acetonitrile is the most common choice.

    • Aqueous (Solvent B): Water with an LC-MS compatible buffer (e.g., 10 mM Ammonium Formate, pH 3.0). A minimum of 3% aqueous is needed to hydrate the stationary phase.[10]

  • Initial Gradient: HILIC gradients are the reverse of RP. Start with a high percentage of organic solvent and decrease it over time. A good starting point is a gradient from 95% to 60% Acetonitrile over 10 minutes.

  • Sample Diluent: This is critical in HILIC. The sample should be dissolved in a solvent that is as close as possible to the initial mobile phase composition (i.e., high in acetonitrile). Injecting in a highly aqueous solvent can cause severe peak distortion.

  • Optimization:

    • Gradient Slope: A shallower gradient will increase resolution.

    • Buffer Concentration: Increasing the buffer concentration can sometimes improve peak shape and alter selectivity, especially for charged analytes.[12]

    • Temperature: Adjusting column temperature can also impact selectivity.

Advanced Solution: Resolving Co-eluting Isomers with MS/MS

When co-eluting compounds have the same m/z, chromatographic separation is ideal, but not always possible. In these cases, tandem mass spectrometry (MS/MS) can be used to differentiate and quantify them.[13][14]

The Causality: Isomers, despite having the same mass, may have different bond stabilities. By carefully tuning the collision energy in the mass spectrometer's collision cell, you can often induce them to fragment in slightly different ways, producing unique product ions or different ratios of common product ions.

Workflow Diagram: MS/MS Method Development for Isomers

MSMS_Workflow start Inject pure standard of Isomer A and Isomer B separately find_precursor Step 1: Identify Precursor Ion (e.g., [M+H]+) in Full Scan Mode start->find_precursor product_ion_scan Step 2: Perform Product Ion Scan for the precursor ion of each isomer across a range of Collision Energies (CE) find_precursor->product_ion_scan analyze_spectra Step 3: Compare the resulting MS/MS spectra. Look for: a) Unique product ions. b) Ions with significantly different relative abundances at a specific CE. product_ion_scan->analyze_spectra select_mrm Step 4: Select MRM Transitions - Quantifier: Most intense, stable ion. - Qualifier: A second, unique or ratio-differentiating ion. analyze_spectra->select_mrm final_method Step 5: Build final LC-MRM-MS/MS method and analyze the mixed sample. select_mrm->final_method

Caption: A workflow for developing an MRM method to differentiate isomers.

Step-by-Step Protocol: Multiple Reaction Monitoring (MRM) Method Development
  • Individual Infusion/Injection: If possible, obtain pure standards of the suspected isomers. Infuse or inject each one separately into the LC-MS system.

  • Precursor Ion Selection: Confirm the m/z of the precursor ion (e.g., the [M+H]⁺ ion) for your compounds.

  • Collision Energy Optimization: For each isomer, perform a product ion scan at a range of collision energies (e.g., from 10 eV to 50 eV in 5 eV steps).

  • Identify Discriminating Transitions: Compare the product ion spectra of the isomers at each collision energy. Look for:

    • A unique product ion present for one isomer but not the other. This is the ideal scenario.

    • A pair of product ions whose intensity ratio is significantly different between the two isomers at a specific collision energy.

  • Build the MRM Method:

    • Select the precursor ion m/z.

    • For each isomer, select at least two product ions for monitoring. One will be the "quantifier" (typically the most abundant and stable) and the other a "qualifier" to confirm identity.[15]

    • Enter the optimized collision energy for each of these "transitions."

  • Analyze the Sample: Run your co-eluting sample with the new MRM method. You can now quantify each isomer based on its unique transition, even if they are not separated chromatographically.

Frequently Asked Questions (FAQs)

Q1: I've tried changing the pH in my reversed-phase method, but my peak shape is still poor (tailing). What should I do? A: Peak tailing for basic compounds in RP-HPLC is often caused by secondary interactions with residual silanols on the silica-based stationary phase. Try using a column with advanced end-capping designed for basic compounds, or add a small amount of a competing base, like triethylamine (TEA), to your mobile phase (note: TEA is not ideal for MS). A better option for LC-MS is to switch to a HILIC method.

Q2: My HILIC method is showing no retention, even at 95% acetonitrile. What's wrong? A: Ensure that your stationary phase is properly hydrated. A minimum of 3% aqueous mobile phase is required.[10] Also, confirm your sample is dissolved in a high-organic diluent. If retention is still low, your compound may not be polar enough for HILIC, or you may need to try a different HILIC stationary phase chemistry (e.g., switch from a neutral diol to an acidic silica phase).

Q3: Can I resolve co-eluting compounds without changing my LC method? A: If the compounds have different m/z values, yes. You can simply use extracted ion chromatograms for quantification. If they are isomers with the same m/z, you must develop an MS/MS method (like MRM) to differentiate them based on their fragmentation patterns.[16][17] Without unique fragments, chromatographic separation is necessary.

Q4: I see two peaks in my chromatogram for a pure standard of a benzylamine. Is my standard impure? A: Not necessarily. Benzylamines can be unstable and may degrade upon exposure to air and CO2, forming byproducts like imines or carbonate salts.[18] It is also possible, though less common, to see peak splitting due to slow conformational isomerism on the chromatographic timescale. Always use freshly prepared standards and solutions to minimize degradation.

References

  • Synchronized Survey Scan Approach Allows for Efficient Discrimination of Isomeric and Isobaric Compounds during LC-MS/MS Analyses. (2018). PubMed. [Link]

  • Predicted pKa values for the secondary and tertiary amines shown in... (2022). ResearchGate. [Link]

  • Bioanalytical Method Development: Isomers. (2024). BioPharma Services. [Link]

  • HILIC Retention Behavior and Method Development for Highly Polar Basic Compounds Used in Pharmaceutical Synthesis. (2011). CRC Press. [Link]

  • Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. (2020). Analyst (RSC Publishing). [Link]

  • A Simple Step-by-Step Protocol for HILIC Method Development. (n.d.). HPLC. [Link]

  • HILIC – The Rising Star of Polar Chromatography. (2024). Element Lab Solutions. [Link]

  • ACE HILIC Method Development Guide. (n.d.). MAC-MOD Analytical. [Link]

  • The pKa in Organic Chemistry. (2022). Chemistry Steps. [Link]

  • Degradation of benzylamines during chlorination and chloramination. (n.d.). ResearchGate. [Link]

  • Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. (2017). ACS Publications. [Link]

  • Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. (2017). Agilent. [Link]

  • Development of a multiple reaction monitoring (MRM) method based on high performance liquid chromatography/tandem mass spectrometry to analyze in vivo exposure profiles of complex herbal components independent of standards. (n.d.). RSC Publishing. [Link]

  • Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. (2021). Wiley Online Library. [Link]

  • Bizzare observation about benzylamines- explanation?. (2012). Sciencemadness Discussion Board. [Link]

  • Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. (2023). PubMed. [Link]

  • Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations. (2003). ACS Publications. [Link]

  • Correlation of aqueous pKa values of carbon acids with theoretical descriptors: A DFT study. (n.d.). Thompson Rivers University. [Link]

  • Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. (2003). PubMed. [Link]

  • The development of pseudo-sim/mrm and risk-based screening methods for characterization of human exposome. (n.d.). DR-NTU. [Link]

  • Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. (2021). ResearchGate. [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. (2015). ScienceDirect. [Link]

  • Degradation of benzylamines during chlorination and chloramination. (2015). RSC Publishing. [Link]

Sources

Reference Data & Comparative Studies

Validation

9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol versus piperazine scaffolds in medicinal chemistry

Escaping Flatland: A Comparative Guide to 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol vs. Piperazine Scaffolds in Drug Discovery For decades, the piperazine ring has been a ubiquitous structural motif in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Escaping Flatland: A Comparative Guide to 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol vs. Piperazine Scaffolds in Drug Discovery

For decades, the piperazine ring has been a ubiquitous structural motif in medicinal chemistry. Its basicity, rod-like geometry, and synthetic accessibility made it a reliable linker and pharmacophore. However, the overuse of flat, sp2-rich, and highly flexible scaffolds has led to crowded intellectual property spaces and high clinical attrition rates due to poor solubility and off-target promiscuity.

The "Escape from Flatland" paradigm demonstrates that increasing a molecule's three-dimensionality—quantified by the fraction of sp3-hybridized carbons (Fsp3)—directly correlates with improved clinical success (1[1]). As a result, spirocyclic diamines like 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol (CAS 1800218-66-9) have emerged as privileged bioisosteres (2[2]). This guide provides an objective, data-driven comparison between piperazine and this highly 3D spirocyclic scaffold.

Structural and Physicochemical Comparison

The fundamental difference between piperazine and a diazaspiro[5.5]undecane core lies in conformational restriction and spatial projection. While piperazine can rapidly flip between chair and boat conformations, the spiro carbon in 9-benzyl-3,9-diazaspiro[5.5]undecan-1-ol locks the two piperidine rings into an orthogonal arrangement.

This perpendicular geometry disrupts planar crystal packing, significantly lowering lattice energy and thereby enhancing aqueous solubility. Furthermore, the 1-hydroxyl group provides a critical vector for late-stage functionalization (e.g., fluorination or oxidation) that piperazine lacks.

Table 1: Quantitative & Mechanistic Comparison of Scaffolds

DescriptorPiperazine Scaffold9-Benzyl-3,9-diazaspiro[5.5]undecan-1-olMechanistic Causality
Fsp3 (Fraction sp3) Low (Often <0.5 when N-arylated)High (Approaching 1.0)Spiro fusion forces absolute sp3 hybridization at the bridgehead.
Conformational Space Highly flexibleRigid (Orthogonal chairs)The shared spiro carbon sterically locks the two rings perpendicularly.
Aqueous Solubility Moderate to LowHighOrthogonal 3D geometry disrupts flat crystal packing, lowering lattice energy.
Off-Target Promiscuity High (CYP450, hERG liabilities)Low3D steric bulk prevents the scaffold from intercalating into flat, hydrophobic off-target pockets.
Synthetic Versatility High (2x N-alkylation)Very HighThe 1-hydroxyl group allows for orthogonal late-stage derivatization.

Pharmacological Impact: Efficacy and Off-Target Mitigation

Replacing a piperazine core with a diazaspiro system fundamentally alters a drug's safety profile by sterically excluding it from off-target binding sites.

  • Case Study 1: PARP-1 Inhibitors (Olaparib Analogs) Olaparib relies on a piperazine core, which can contribute to off-target cytotoxicity. When researchers replaced the piperazine core in the olaparib framework with diazaspiro systems, the new analogs maintained potent PARP-1 binding energy while significantly reducing off-target DNA damage and cellular cytotoxicity (3[3]).

  • Case Study 2: Dopamine D3 Receptor (D3R) Ligands Piperazine-containing D3R ligands frequently suffer from promiscuous binding across highly conserved aminergic GPCRs. Utilizing diazaspiro[5.5]undecane cores effectively reduced these off-target interactions at serotoninergic and adrenergic receptors, drastically improving D3R selectivity (4[4]).

Mechanism P Piperazine Scaffold (Planar, Flexible) Tox High Promiscuity (CYP/hERG Binding) P->Tox Nonspecific hydrophobic interactions Sol_Low Lower Solubility (Planar Stacking) P->Sol_Low High lattice energy S Diazaspiro[5.5]undecane (High Fsp3, Rigid 3D) Spec High Specificity (Target-Selective) S->Spec Steric exclusion of off-targets Sol_High Enhanced Solubility (Disrupted Packing) S->Sol_High Lower lattice energy

Caption: Impact of scaffold 3D geometry on pharmacological properties and off-target promiscuity.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the transition from piperazine to 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol, drug development professionals must utilize self-validating experimental workflows.

Protocol 1: Synthesis and Functionalization of the Spiro Scaffold

Objective: Deprotect the benzyl group and functionalize the 1-hydroxyl position to generate a library of 3D bioisosteres.

  • Step 1: N-Debenzylation (Hydrogenolysis). Dissolve 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol in methanol. Add 10% Pd/C and stir under an H2 atmosphere (1 atm) for 12 hours.

    • Causality & Validation: The benzyl group is chosen because it is stable to the basic conditions used during upstream spirocycle synthesis. Hydrogenolysis is utilized because it is chemically orthogonal to the 1-hydroxyl group, preventing unwanted side reactions. Self-Validation: Monitor the reaction via LC-MS; the complete disappearance of the parent mass (M) and the appearance of the (M-90) peak confirms quantitative deprotection.

  • Step 2: Buchwald-Hartwig Amination. Couple the newly freed secondary amine with an aryl halide using Pd2(dba)3, XPhos, and Cs2CO3 in dioxane at 90°C.

  • Step 3: 1-Hydroxyl Derivatization. Treat the intermediate with Diethylaminosulfur trifluoride (DAST) at -78°C to replace the 1-hydroxyl group with fluorine.

    • Causality: Fluorination at the 1-position alters the pKa of the adjacent basic nitrogen, allowing fine-tuning of the molecule's overall basicity and membrane permeability without adding steric bulk.

Protocol 2: In Vitro Profiling (Solubility and Promiscuity)

Objective: Experimentally validate the "Escape from Flatland" hypothesis for the synthesized spirocycles against their piperazine counterparts.

  • Step 1: Kinetic Aqueous Solubility via Nephelometry. Serially dilute the compounds in PBS (pH 7.4) from a DMSO stock. Measure light scattering using a nephelometer.

    • Causality & Validation: Nephelometry measures laser light scattering caused by insoluble particles. As soon as the compound precipitates, scattering increases exponentially. This provides a direct, label-free quantification of the exact concentration where solubility fails, validating the disrupted crystal packing caused by the spirocycle.

  • Step 2: hERG Patch-Clamp Electrophysiology. Test the compounds in HEK293 cells stably expressing the hERG potassium channel using an automated patch-clamp system.

    • Causality & Validation: The hERG channel cavity easily accommodates flat, lipophilic amines (like arylated piperazines), leading to cardiotoxicity. The 3D bulk of the spiro[5.5]undecane core sterically clashes with this cavity. Self-Validation: Always run Dofetilide as a positive control; if the Dofetilide IC50 deviates from established baselines (~10 nM), the patch-clamp seal integrity is compromised, and the run must be discarded.

Workflow A 1. Scaffold Selection (9-Benzyl-3,9-diazaspiro...) B 2. Deprotection & Functionalization A->B C 3. Physicochemical Profiling B->C D 4. In Vitro Screening (Target & hERG) C->D

Caption: Step-by-step experimental workflow for evaluating piperazine bioisosteres.

Conclusion

Transitioning from planar piperazine rings to 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol represents a highly effective strategy to navigate out of "flatland." By leveraging the rigid, orthogonal conformation and the versatile 1-hydroxyl handle of this spirocyclic scaffold, medicinal chemists can systematically engineer out off-target toxicities, enhance aqueous solubility, and secure novel intellectual property in heavily mined therapeutic areas.

References

  • Source: nih.
  • Source: acs.
  • Title: Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs)
  • Title: CAS号:1082204-14-5 - 毕得医药 (9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol)

Sources

Comparative

A Comparative Guide to the Metabolic Stability of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol and Bicyclic Amines

In the landscape of modern drug discovery, the optimization of a molecule's Administration, Distribution, Metabolism, and Excretion (ADME) properties is as critical as its pharmacodynamic profile. Among these, metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the optimization of a molecule's Administration, Distribution, Metabolism, and Excretion (ADME) properties is as critical as its pharmacodynamic profile. Among these, metabolic stability stands out as a key determinant of a drug candidate's in vivo half-life, bioavailability, and potential for drug-drug interactions.[1][2] An ideal drug candidate should exhibit a balance of sufficient stability to ensure therapeutic concentrations are maintained and appropriate clearance to prevent accumulation and potential toxicity. This guide provides a comparative analysis of the metabolic stability of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol, a complex spirocyclic amine, and other common bicyclic amine scaffolds frequently employed in medicinal chemistry.

The Structural Rationale: Spirocyclic vs. Bicyclic Scaffolds

The introduction of three-dimensional (3D) structural motifs is a widely adopted strategy to improve the physicochemical and pharmacokinetic properties of drug candidates.[3][4] Both spirocyclic and bicyclic amines offer a departure from "flatland" medicinal chemistry, providing rigid frameworks that can enhance target binding and modulate properties like solubility and lipophilicity.[4][5]

  • 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol: This molecule features a spirocyclic core, where two rings share a single carbon atom. This arrangement imparts significant conformational rigidity. The presence of a benzyl group and both secondary and tertiary amine functionalities provides multiple potential sites for metabolic attack. The spirocyclic nature can, in some cases, shield certain positions from enzymatic degradation, potentially enhancing metabolic stability.[3][6]

  • Bicyclic Amines: This class of compounds, which includes scaffolds like tropane, quinuclidine, and various bridged systems, also possesses a rigid 3D structure. The nature of the bicyclic system can influence metabolic stability; for instance, strained ring systems may be more susceptible to metabolic cleavage. Bicyclo[1.1.1]pentylamines (BCPAs) have gained attention as bioisosteres of arylamines, aiming to mitigate metabolism-related risks.[7]

Comparative Metabolic Stability: In Vitro Data

To objectively compare the metabolic stability of these scaffolds, we will consider data from two of the most common in vitro assays: the liver microsomal stability assay and the hepatocyte stability assay.[8][9] Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).[8][10] Hepatocytes, being intact liver cells, contain the full complement of both Phase I and Phase II metabolic enzymes and transporters, offering a more comprehensive metabolic profile.[9][10][11]

The following table presents hypothetical, yet representative, experimental data for 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol and two common bicyclic amines. This data is based on established trends for similar chemical motifs.

CompoundStructureMicrosomal Half-Life (t½, min)Microsomal Intrinsic Clearance (CLint, µL/min/mg protein)Hepatocyte Half-Life (t½, min)Hepatocyte Intrinsic Clearance (CLint, µL/min/10⁶ cells)
9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol 45253540
N-Benzyl-8-azabicyclo[3.2.1]octane (Tropane derivative) 25451860
1-Azabicyclo[2.2.2]octan-3-amine (Quinuclidine derivative) > 60< 10> 120< 5

Data Interpretation:

  • 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol is predicted to exhibit moderate metabolic stability. The spirocyclic core may offer some protection, but the benzyl group is a known site of metabolic oxidation.

  • The tropane derivative is expected to be less stable. The bicyclic but relatively flexible nature of the tropane scaffold, combined with the susceptible benzyl group, likely leads to more rapid metabolism.

  • The quinuclidine derivative is predicted to be highly stable. The compact and rigid cage-like structure of the quinuclidine core, lacking an easily oxidizable benzyl group, significantly reduces its susceptibility to metabolic enzymes.

Key Metabolic Pathways

The primary metabolic pathways for these compounds are anticipated to involve oxidation by CYP enzymes.[12] For N-alkylamines, N-dealkylation is a common metabolic route.[12][13][14][15]

Predicted Metabolic Pathway for 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol

The metabolism of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol is likely initiated by CYP-mediated oxidation. The two most probable sites of initial metabolic attack are the benzylic carbon and the carbon alpha to the tertiary nitrogen.

parent 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol metabolite1 N-debenzylated metabolite parent->metabolite1 CYP-mediated N-debenzylation metabolite2 Hydroxylated metabolite parent->metabolite2 CYP-mediated benzylic hydroxylation metabolite3 Benzaldehyde metabolite1->metabolite3 by-product

Caption: Predicted major metabolic pathways for 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol.

  • N-Debenzylation: This is a very common metabolic pathway for N-benzyl amines.[16][17][18] The reaction proceeds via hydroxylation of the carbon atom attached to the nitrogen, leading to an unstable carbinolamine intermediate that spontaneously cleaves to yield the dealkylated amine and benzaldehyde.[12][13]

  • Benzylic Hydroxylation: Direct oxidation of the benzylic carbon to form a carbinol is another plausible route.

Experimental Protocols

The following are detailed, step-by-step methodologies for the in vitro metabolic stability assays discussed.

Microsomal Stability Assay

This assay provides a measure of a compound's susceptibility to Phase I metabolism.[19][20]

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare test compound stock solution (e.g., 1 mM in DMSO) inc1 Pre-incubate microsomes and test compound at 37°C prep1->inc1 prep2 Thaw and dilute liver microsomes in buffer prep2->inc1 prep3 Prepare NADPH regenerating system inc2 Initiate reaction by adding NADPH regenerating system prep3->inc2 inc1->inc2 inc3 Aliquots taken at specified time points (e.g., 0, 5, 15, 30, 60 min) inc2->inc3 inc4 Stop reaction with ice-cold acetonitrile containing an internal standard inc3->inc4 ana1 Centrifuge to precipitate proteins inc4->ana1 ana2 Analyze supernatant by LC-MS/MS ana1->ana2 ana3 Quantify remaining parent compound relative to internal standard ana2->ana3 ana4 Calculate t½ and CLint ana3->ana4

Caption: Workflow for a typical microsomal stability assay.

Detailed Steps:

  • Preparation:

    • Prepare a 1 mM stock solution of the test compound in DMSO.[21]

    • Thaw cryopreserved liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[19][21]

    • Prepare an NADPH regenerating system, which typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[19][21]

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for a short period.[19]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[20]

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[19][20]

  • Sample Analysis:

    • Centrifuge the plate at high speed to pellet the precipitated proteins.[19]

    • Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22]

    • The disappearance of the parent compound over time is monitored, and the half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the percent remaining versus time.[20]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolism, as well as cellular uptake.[10][23]

Detailed Steps:

  • Preparation:

    • Prepare a working solution of the test compound in incubation medium (e.g., Williams' Medium E) from a concentrated stock in DMSO. The final DMSO concentration should be low (e.g., <0.1%) to avoid cytotoxicity.[24]

    • Thaw cryopreserved hepatocytes and determine cell viability and concentration. Resuspend the cells in incubation medium to the desired density (e.g., 0.5-1 x 10⁶ viable cells/mL).[25]

  • Incubation:

    • Add the hepatocyte suspension to a non-coated plate and pre-incubate at 37°C in a humidified CO2 incubator.[25]

    • Add the test compound working solution to the hepatocytes to initiate the assay.[24]

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension and terminate the reaction by adding ice-cold acetonitrile with an internal standard.[24][25]

  • Sample Analysis:

    • Process and analyze the samples by LC-MS/MS as described for the microsomal stability assay.[26]

Conclusion

The metabolic stability of amine-containing scaffolds is a critical consideration in drug design. While both spirocyclic and bicyclic amines offer advantages in terms of their three-dimensional structures, their metabolic fate can vary significantly. The presence of metabolically labile groups, such as the N-benzyl group on 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol, can provide a "soft spot" for metabolism, leading to moderate clearance. In contrast, more compact and rigid bicyclic systems lacking such functionalities, like the quinuclidine derivative, can exhibit exceptional metabolic stability.

The choice of scaffold should be guided by a thorough understanding of its intrinsic metabolic liabilities and the desired pharmacokinetic profile of the final drug candidate. In vitro assays, such as the microsomal and hepatocyte stability assays, are indispensable tools in the early stages of drug discovery to rank compounds and guide structural modifications to enhance metabolic stability.

References

  • El-Hage, B., & El-Kashef, H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. Retrieved from [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Reddy, G. S., & Kumar, V. S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical Research International, 33(60B), 528-543. Retrieved from [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. Retrieved from [Link]

  • Domainex. Hepatocyte Stability Assay. Retrieved from [Link]

  • Eurofins Discovery. Metabolic Stability Services. Retrieved from [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Tupertsev, B., Osipenko, S., & Gizzatullin, A. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. Retrieved from [Link]

  • El-Hage, B., & El-Kashef, H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Semantic Scholar. Retrieved from [Link]

  • MDPI. (2021, April 13). Metabolic N-Dealkylation and N-Oxidation. Encyclopedia. Retrieved from [Link]

  • Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2016). Computationally Assessing the Bioactivation of Drugs by N-Dealkylation. Journal of chemical information and modeling, 56(1), 128–139. Retrieved from [Link]

  • El-Hage, B., & El-Kashef, H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. Retrieved from [Link]

  • BioDuro. ADME Hepatocyte Stability Assay. Retrieved from [Link]

  • Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Creative Bioarray. (2025, July 27). Hepatocyte Stability Assay. Retrieved from [Link]

  • Patsnap. (2025, May 29). Microsomal vs Hepatocyte Stability: Which One to Choose?. Retrieved from [Link]

  • Tupertsev, B., Osipenko, S., & Gizzatullin, A. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Retrieved from [Link]

  • Pharmaron. Hepatocytes vs Microsomes: Tools for Predicting Drug Metabolism. Retrieved from [Link]

  • Shaffer, C. L., Harriman, S. P., & Hanzlik, R. P. (2006). Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer. Journal of the American Chemical Society, 128(10), 3346–3354. Retrieved from [Link]

  • Creative Bioarray. Microsomal Stability Assay. Retrieved from [Link]

  • Shaffer, C. L., Harriman, S. P., & Hanzlik, R. P. (2006). Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates Both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction, Not Single Electron Transfer. Journal of the American Chemical Society, 128(10), 3346-3354. Retrieved from [Link]

  • Kent, U. M., Roberts, E. S., Chun, J., & Hollenberg, P. F. (1997). Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes: comparative study with 1-aminobenzotriazole. Chemical research in toxicology, 10(5), 589–599. Retrieved from [Link]

  • Fotsing, J. R., Gugger, M. K., Lie, M., & Arnold, F. H. (2012). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. Analytical chemistry, 84(11), 4859–4865. Retrieved from [Link]

  • Yasgar, A., Shinn, M. K., Shah, P., Stashko, M., Jadhav, A., Simeonov, A., & Kales, S. C. (2023). Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. Pharmaceutics, 15(8), 2118. Retrieved from [Link]

  • Shah, M. B., Pascual, J., & Halpert, J. R. (2011). Structures of cytochrome P450 2B6 bound to 4-benzylpyridine and 4-(4-nitrobenzyl)pyridine: insight into inhibitor binding and rearrangement of active site side chains. Molecular pharmacology, 80(6), 1047–1055. Retrieved from [Link]

  • Li, J., & Chen, Y. (2021). Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. Organic Chemistry Frontiers, 8(18), 5126-5132. Retrieved from [Link]

  • Riccardi, G., & He, Y. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(9), 4057-4084. Retrieved from [Link]

  • Zhang, Y., & Li, X. (2017). Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization. Angewandte Chemie (International ed. in English), 56(6), 1548–1551. Retrieved from [Link]

  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]

  • Kent, U. M., Roberts, E. S., Chun, J., & Hollenberg, P. F. (1995). Mechanism-Based Inactivation of Cytochrome P450 2B1 by N-Benzyl-1-aminobenzotriazole. Chemical Research in Toxicology, 8(8), 1146-1153. Retrieved from [Link]

  • Penny, M. R. (2017, July 21). Spirocycles in Drug Discovery. Drug Discovery Today. Retrieved from [Link]

  • Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules (Basel, Switzerland), 27(13), 4296. Retrieved from [Link]

  • ACS Publications. (2021, May 26). Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form. Retrieved from [Link]

  • Taylor & Francis. Spiro compounds – Knowledge and References. Retrieved from [Link]

  • Soares, J., Silva, J. P., de Pinho, P. G., & Moreira, N. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Toxicology, 5, 1146714. Retrieved from [Link]

  • BioPharma. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]

  • Botham, R. C., Roth, J. J., & Hergenrother, P. J. (2013). Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics. ACS medicinal chemistry letters, 4(11), 1087–1091. Retrieved from [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 16(11), 1279-1296. Retrieved from [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for Quantifying 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol

Introduction In the landscape of modern drug development, the journey from a promising novel chemical entity (NCE) to a market-approved therapeutic is paved with rigorous data. At the heart of this data-driven process li...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug development, the journey from a promising novel chemical entity (NCE) to a market-approved therapeutic is paved with rigorous data. At the heart of this data-driven process lies bioanalysis: the accurate quantification of a drug and its metabolites in biological matrices. For NCEs like 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol, a spirocyclic compound representing a class of molecules with significant therapeutic potential, establishing a robust, reliable, and reproducible analytical method is not just a scientific necessity but a regulatory mandate.[1]

This guide provides an in-depth, experience-driven walkthrough for the full validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol in human plasma. As the gold standard for small molecule bioanalysis, LC-MS/MS offers unparalleled sensitivity and selectivity.[2][3] However, its power can only be harnessed through meticulous validation.

Our objective is to move beyond a simple checklist of steps. We will delve into the causality behind experimental choices, grounding our protocol in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline.[4][5] This ensures that the described method is a self-validating system, designed to meet the stringent requirements of global regulatory bodies like the FDA and EMA.[6][7] Finally, we will objectively compare the performance of LC-MS/MS against alternative analytical platforms, providing the context needed for informed decision-making in your own research.

Part 1: The Foundational Choice: Why LC-MS/MS?

The selection of an analytical technique is the first critical decision in bioanalysis. For a small molecule like 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol, LC-MS/MS is the unequivocal method of choice for several compelling reasons:

  • Exceptional Selectivity: Tandem mass spectrometry (MS/MS) operates on the principle of Multiple Reaction Monitoring (MRM), where a specific precursor ion (matching the analyte's mass) is selected and fragmented to produce a specific product ion. This unique mass transition is like a molecular fingerprint, allowing the instrument to distinguish the analyte from thousands of other endogenous components in a complex biological matrix like plasma.[8]

  • Superior Sensitivity: LC-MS/MS systems can routinely achieve detection limits in the low picogram/mL to femtogram/mL range.[9] This sensitivity is crucial for pharmacokinetic (PK) studies, where drug concentrations must be tracked over several orders of magnitude, especially during the terminal elimination phase.

  • Broad Applicability: The technique is suitable for a wide range of small molecules with varying polarities and chemical properties. The versatility of modern liquid chromatography allows for the separation of the parent drug from its metabolites, ensuring each can be quantified independently.[9]

Part 2: Method Development: Building a Robust and Self-Validating Protocol

Before validation can begin, a reliable method must be developed. Method development is an iterative process aimed at optimizing every stage of the analysis to ensure it is fit for its intended purpose.[6][10]

Experimental Workflow: From Plasma Sample to Final Concentration

The entire analytical process follows a structured workflow designed for reproducibility and to minimize potential sources of error.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Receipt (Calibrator, QC, or Unknown) Spike Spike with Internal Standard (IS) Sample->Spike Precip Protein Precipitation (e.g., with Acetonitrile) Spike->Precip Vortex Vortex & Centrifuge Precip->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Evap Evaporate & Reconstitute Supernatant->Evap Inject Inject onto UPLC System Evap->Inject Transfer to Autosampler Vial Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Tandem MS Analysis (MRM) Ionize->Analyze Integrate Peak Integration Analyze->Integrate Generate Raw Data Regress Calibration Curve Regression (Weighted 1/x²) Integrate->Regress Calculate Calculate Unknown Concentrations Regress->Calculate Report Generate Report Calculate->Report

Caption: End-to-end workflow for the bioanalysis of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol.

Step-by-Step Method Development Protocol
  • Analyte & Internal Standard (IS) Selection:

    • Analyte: Obtain a certified reference standard of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol (>98% purity).

    • Internal Standard (IS): The ideal IS is a stable-isotope labeled (SIL) version of the analyte (e.g., with 3-5 deuterium or ¹³C atoms).[11] A SIL-IS co-elutes chromatographically and experiences similar matrix effects and extraction recovery as the analyte, providing the most accurate correction for analytical variability. If a SIL-IS is unavailable, a close structural analog may be used, but this requires more rigorous validation of matrix effects.

  • Mass Spectrometry Tuning:

    • Prepare a ~100 ng/mL solution of the analyte and IS in 50:50 acetonitrile:water.

    • Infuse the solution directly into the mass spectrometer.

    • Optimize parameters in positive electrospray ionization (ESI) mode, as the two nitrogen atoms in the diazaspiro core are readily protonated.

    • Identify the precursor ion (the [M+H]⁺ species).

    • Fragment the precursor ion and identify the most stable and abundant product ion for MRM analysis. The choice of fragment is critical; avoid fragments resulting from a simple loss of water or ammonia, as these can be less specific.

    • Optimize collision energy and other source parameters (e.g., capillary voltage, source temperature) to maximize the MRM signal.

  • Chromatographic Separation:

    • Rationale: The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from any endogenous matrix components that could cause interference or ion suppression.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a standard starting point for small molecules of intermediate polarity.

    • Mobile Phase: Use a gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). The formic acid aids in protonation for better ESI efficiency.

    • Optimization: Adjust the gradient slope and flow rate to achieve a retention time of 2-4 minutes. This provides adequate separation while maintaining high throughput.

  • Sample Preparation Strategy:

    • Objective: To remove proteins and phospholipids from the plasma sample, which can interfere with the analysis and damage the LC-MS system.

    • Comparison of Techniques:

      • Protein Precipitation (PPT): Fast and simple. Add a cold organic solvent (e.g., acetonitrile) to the plasma. Proteins crash out of solution. Chosen Method: For discovery and early-phase studies, PPT is often selected for its speed and sufficient cleanliness. It is the most cost-effective and high-throughput option.

      • Liquid-Liquid Extraction (LLE): Cleaner but more complex. The analyte is partitioned from the aqueous plasma into an immiscible organic solvent. Requires method development to find the right solvent and pH conditions.

      • Solid-Phase Extraction (SPE): Cleanest samples, highest cost. The analyte is retained on a solid sorbent while interferences are washed away. Offers the highest degree of sample cleanup but is the most time-consuming and expensive.

    • Final Protocol (PPT):

      • Pipette 50 µL of plasma sample into a 96-well plate.

      • Add 25 µL of the IS working solution (e.g., 100 ng/mL in methanol).

      • Add 200 µL of cold acetonitrile to precipitate proteins.

      • Vortex for 2 minutes, then centrifuge at 4000 g for 10 minutes.

      • Transfer 150 µL of the clear supernatant to a new plate.

      • Evaporate to dryness under a stream of nitrogen.

      • Reconstitute in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

Part 3: The Validation Gauntlet: Adhering to ICH M10 Guidelines

Full validation is the formal process of demonstrating that the developed method is reliable and reproducible for its intended use.[6][10] We will follow the key parameters outlined in the ICH M10 guideline.[4]

Selectivity and Specificity
  • Purpose: To prove the method can differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous compounds, and concomitant medications.[4]

  • Protocol:

    • Analyze at least six different individual lots of blank human plasma.

    • Analyze a blank plasma sample spiked only with the IS.

    • Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria (ICH M10):

    • Response in blank samples at the retention time of the analyte should be ≤ 20% of the LLOQ response.

    • Response in blank samples at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.

Parameter Acceptance Criterion (ICH M10) Example Result Status
Analyte Interference≤ 20% of LLOQ Area4.5%Pass
Internal Standard Interference≤ 5% of IS Area0.8%Pass
Calibration Curve and Linearity
  • Purpose: To demonstrate the relationship between instrument response and known concentrations of the analyte.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank plasma with the analyte. A typical range might be 1-1000 ng/mL, using 8 non-zero concentrations.

    • Process and analyze the standards.

    • Plot the peak area ratio (analyte/IS) versus the nominal concentration.

    • Perform a linear regression with a weighting factor (typically 1/x or 1/x²) to ensure accuracy at the low end of the curve.

  • Acceptance Criteria (ICH M10):

    • At least 75% of standards must be within ±15% of their nominal value (±20% at the LLOQ).

    • The correlation coefficient (r²) should be ≥ 0.99.

Nominal Conc. (ng/mL) Back-Calculated Conc. (ng/mL) % Deviation Status
1.00 (LLOQ)0.91-9.0%Pass
2.502.65+6.0%Pass
10.010.8+8.0%Pass
50.048.5-3.0%Pass
10097.2-2.8%Pass
250258+3.2%Pass
500515+3.0%Pass
1000 (ULOQ)981-1.9%Pass
Accuracy and Precision
  • Purpose: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in repeated measurements (precision).[12] This is the most critical part of validation.

  • Protocol:

    • Prepare Quality Control (QC) samples in blank plasma at four levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC (near the Upper Limit of Quantification, ULOQ).[13]

    • Analyze the QCs in at least three separate "runs" on different days (inter-day) with at least five replicates per level in each run (intra-day).

  • Acceptance Criteria (ICH M10):

    • The mean concentration at each level must be within ±15% of the nominal value (±20% at LLOQ) for accuracy.

    • The coefficient of variation (CV) should not exceed 15% (20% at LLOQ) for precision.

QC Level Nominal Conc. (ng/mL) Intra-Day Accuracy (% Dev) Intra-Day Precision (% CV) Inter-Day Accuracy (% Dev) Inter-Day Precision (% CV) Status
LLOQ1.00-5.5%8.2%-7.1%11.4%Pass
Low3.00+4.1%6.5%+2.8%7.9%Pass
Mid75.0-1.9%4.1%-3.0%5.5%Pass
High750+3.2%3.5%+1.5%4.8%Pass
Matrix Effect
  • Purpose: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte.[4] This is a critical parameter for LC-MS/MS.[14]

  • Protocol:

    • Extract blank plasma from at least six different sources.

    • Spike the analyte and IS into the post-extraction supernatant (Set A).

    • Spike the analyte and IS into a neat solution (no matrix) (Set B).

    • The matrix factor is calculated as the ratio of the peak area in the presence of matrix (Set A) to the peak area in the absence of matrix (Set B).

  • Acceptance Criteria (ICH M10):

    • The CV of the IS-normalized matrix factor across the different lots should be ≤ 15%.

Recovery
  • Purpose: To measure the efficiency of the extraction process.

  • Protocol:

    • Compare the analyte peak area from an extracted sample (pre-extraction spike) with that of a post-extraction spiked sample at the same concentration.

  • Acceptance Criteria (ICH M10):

    • While no specific value is mandated, recovery should be consistent, precise, and reproducible across the concentration range. A consistent recovery of >60% is generally considered good.

Stability
  • Purpose: To ensure the analyte is stable throughout the entire lifecycle of a sample, from collection to final analysis.

  • Protocol:

    • Analyze QC samples after subjecting them to various storage and handling conditions.

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Stored at room temperature for an anticipated duration (e.g., 4-24 hours).

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -20°C or -80°C) for a duration exceeding the expected study sample storage time.

    • Post-Preparative (Autosampler) Stability: Stored in the autosampler for the expected run time.

  • Acceptance Criteria (ICH M10):

    • The mean concentration of the stability QCs must be within ±15% of the nominal concentration.

Stability Test Condition Mean % Deviation from Nominal Status
Freeze-Thaw3 Cycles at -80°C-6.8%Pass
Bench-Top6 hours at Room Temp-4.2%Pass
Post-Preparative24 hours at 10°C-5.1%Pass
Long-Term90 days at -80°C-8.5%Pass

Part 4: Performance Comparison: LC-MS/MS vs. Alternative Platforms

While LC-MS/MS is the gold standard, it's valuable for researchers to understand the analytical landscape. The choice of method can impact throughput, cost, and the type of data generated.

Technique Sensitivity Selectivity Throughput Primary Application for this Analyte Limitations
LC-MS/MS Excellent (pg/mL) Excellent High (2-5 min/sample) Regulated bioanalysis for PK/TK studies. [2]High initial instrument cost. Susceptible to matrix effects that must be validated.
LC-HRMS Very Good (low ng/mL) Very Good Medium-High Metabolite identification and discovery-phase quantification. [3]Generally less sensitive than tandem MS for pure quantification; more expensive.
GC-MS Good (ng/mL) Good Medium Not suitable. Requires the analyte to be volatile and thermally stable, which is unlikely for this compound without derivatization.
HPLC-UV Poor (µg/mL) Poor-Fair Medium Not suitable for bioanalysis. Lacks the sensitivity and selectivity required for PK studies. Requires a strong chromophore, which may not be present.
Raman Imaging Good (Cellular) Excellent Low Specialized cellular uptake and distribution studies (label-free). [15]Not applicable for plasma quantification; a niche research tool.

Conclusion

The validation of a bioanalytical method is a foundational pillar of drug development, ensuring data integrity and regulatory compliance. For a novel spirocyclic compound like 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol, LC-MS/MS stands out as the definitive technology, offering a powerful combination of sensitivity and selectivity.

By following a structured approach to method development and adhering to the comprehensive validation parameters set forth by the ICH M10 guideline, a robust, reliable, and defensible method can be established. This guide has demonstrated that validation is not merely a procedural exercise but a scientific investigation into the method's performance. The causality behind each step—from selecting a SIL-IS to quantifying matrix effects—is what transforms a good method into a regulatory-ready one. The presented data tables and protocols serve as a blueprint for achieving this standard, providing researchers, scientists, and drug development professionals with the framework needed to generate high-quality data and accelerate the path to therapeutic innovation.

References

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]

  • Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. EMA. [Link]

  • Celerion. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Celerion. [Link]

  • CMIC Group. (n.d.). Bioanalytical Method Validation: ICH M10. CMIC Group. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. EMA. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. FDA. [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Taylor & Francis. [Link]

  • Future Science. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis. [Link]

  • Alliance Pharma. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Alliance Pharma. [Link]

  • Dahal, U. P., et al. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • Ovid. (n.d.). Validation of LC–MS/MS bioanalytical methods for protein therapeutics. Ovid. [Link]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. EMA. [Link]

  • AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS. [Link]

  • Jones, B. R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. DDW. [Link]

  • ACS Publications. (2024). Innovative Approaches for Drug Discovery: Quantifying Drug Distribution and Response with Raman Imaging. Analytical Chemistry. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. [Link]

  • Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters. [Link]

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Comparative

A Comparative Analysis of Target Binding Affinity: 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol versus Flat Aromatic Rings

A Senior Application Scientist's Guide to Understanding Spirocyclic Scaffolds and Aromatic Interactions in Drug Discovery In the landscape of modern drug discovery, the intricate dance between a ligand and its biological...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Understanding Spirocyclic Scaffolds and Aromatic Interactions in Drug Discovery

In the landscape of modern drug discovery, the intricate dance between a ligand and its biological target is paramount. The affinity with which a molecule binds to its target is a critical determinant of its potency and potential therapeutic efficacy. This guide provides an in-depth evaluation of the target binding affinity of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol, a complex spirocyclic scaffold, in comparison to simple, flat aromatic rings. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced contributions of molecular architecture to target engagement.

The Tale of Two Moieties: A Structural Overview

At first glance, the two entities under comparison appear disparate. On one hand, we have the intricate, three-dimensional structure of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol. This molecule features a spirocyclic core, where two rings share a single carbon atom, lending it a rigid and defined conformation. The presence of two nitrogen atoms within this core introduces opportunities for specific hydrogen bonding and ionic interactions, while the benzyl group provides a lipophilic and aromatic component.

In contrast, a "flat aromatic ring," such as a simple phenyl or benzyl group, represents a more fundamental pharmacophoric element. These planar, hydrophobic structures are ubiquitous in medicinal chemistry, valued for their ability to engage in non-covalent interactions like π-π stacking and hydrophobic contacts within a target's binding pocket.[1][2] Their relative simplicity allows for straightforward chemical modification to fine-tune a drug's properties.[1]

This guide will use the sigma-1 receptor (σ1R) as a model target for this comparative analysis. The σ1R is a compelling subject due to its well-characterized ligand-binding pocket that accommodates both spirocyclic structures and moieties containing aromatic rings.[3]

Deconstructing Binding Affinity: A Quantitative Comparison

For the purposes of this guide, we will use N-benzylpiperidine and related N-benzyl derivatives as representatives of "flat aromatic rings" and various reported spirocyclic compounds containing a benzyl group as surrogates for 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol.

Compound ClassRepresentative Compound/DerivativeTargetBinding Affinity (Ki, nM)Reference
Spirocyclic Scaffold 1'-benzyl-3-methoxy-3H-spiro[[3]benzofuran-1,4'-piperidine]Sigma-1 Receptor1.14[4]
Spirocyclic Scaffold Spiro[piperidine-4,2'-pyrrolidin]-5'-one derivative (2k)Sigma-1 Receptor3.7[5]
Spirocyclic Scaffold 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivative (representative)Sigma-1 Receptor~1.8 - 11[6]
Flat Aromatic Ring N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (13)Sigma-1 Receptor2.7[7]
Flat Aromatic Ring N-benzyl-N'-(4-(2-fluoroethoxy)benzyl)piperazine (30)Sigma-1 Receptor2.6[7]
Flat Aromatic Ring Benzamide Derivative (Compound 3)Sigma-1 Receptor1.7[1]

Analysis of Binding Data:

The data presented in the table reveals that both spirocyclic compounds and molecules characterized by N-benzyl groups can exhibit high, low-nanomolar binding affinities for the sigma-1 receptor. This underscores the importance of the benzyl group's aromatic ring in interacting with a hydrophobic region of the receptor's binding site, a key feature of the established σ1R pharmacophore model.[8][9]

However, the spirocyclic scaffold introduces a level of conformational rigidity that can pre-organize the molecule into a bioactive conformation, potentially reducing the entropic penalty of binding and leading to very high affinity. The specific geometry of the spirocycle in 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol, combined with the hydrogen bonding potential of the hydroxyl group and the basicity of the nitrogen atoms, likely contributes significantly to its overall binding affinity. The diazaspiro[5.5]undecane core itself has been explored for its utility in developing potent ligands for various receptors, including GABA-A receptors.[10]

In essence, while the "flat aromatic ring" of the benzyl group provides a crucial anchor point for binding through hydrophobic and π-π stacking interactions, the spirocyclic core of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol offers a three-dimensional framework that can optimize interactions with other regions of the binding pocket, often leading to enhanced affinity and selectivity.

The Sigma-1 Receptor Signaling Pathway: A Visual Representation

The sigma-1 receptor is an intracellular chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER). Its signaling is intricately linked to the regulation of calcium homeostasis and cellular stress responses. Upon ligand binding, the σ1R can dissociate from its binding partner, BiP (Binding immunoglobulin Protein), and subsequently modulate the activity of other proteins, most notably the inositol 1,4,5-trisphosphate receptor (IP3R).[3] This interaction influences calcium flux from the ER to the mitochondria, a critical process for cellular energy production and survival.

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion BiP BiP Sigma1 Sigma-1 Receptor Sigma1->BiP Dissociates from IP3R IP3 Receptor Sigma1->IP3R Ca_Mito Ca²⁺ Influx IP3R->Ca_Mito Ca²⁺ Release ATP ATP Production Ca_Mito->ATP Ligand Ligand (e.g., 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol) Ligand->Sigma1 Binds Ca_ER ER Ca²⁺ Store

Caption: Sigma-1 Receptor Signaling at the MAM.

Experimental Protocols for Determining Binding Affinity

To empirically determine and compare the binding affinities of novel compounds, several robust biophysical techniques are employed. The following are detailed, step-by-step methodologies for three gold-standard assays.

Experimental Workflow Overview

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Assays Binding Affinity Assays cluster_Analysis Data Analysis Compound_Prep Compound Dilution Series SPR Surface Plasmon Resonance (SPR) Compound_Prep->SPR ITC Isothermal Titration Calorimetry (ITC) Compound_Prep->ITC RBA Radioligand Binding Assay Compound_Prep->RBA Target_Prep Target Protein/Membrane Preparation Target_Prep->SPR Target_Prep->ITC Target_Prep->RBA Data_Processing Curve Fitting & Parameter Extraction SPR->Data_Processing ITC->Data_Processing RBA->Data_Processing Results Determine Kd, Ki, IC50 Data_Processing->Results

Caption: Workflow for Binding Affinity Determination.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor chip in real-time.[3][9] This allows for the determination of both kinetic parameters (association and dissociation rates) and steady-state binding affinity.[3]

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., CM5 chip) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified target protein (ligand) at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters on the surface with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Binding:

    • Prepare a series of dilutions of the test compound (analyte), such as 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol or a simple aromatic compound, in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the ligand-immobilized and a reference flow cell at a constant flow rate.

    • Monitor the change in the refractive index, which is proportional to the mass of analyte bound to the ligand, generating a sensorgram.

  • Data Analysis:

    • Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (KD) as the ratio of kd to ka.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

Protocol:

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve the test compound in the same buffer to minimize heats of dilution.

    • Thoroughly degas all solutions to prevent air bubbles.

    • Load the target protein into the sample cell at a concentration typically 10-50 times the expected KD.

    • Load the test compound into the injection syringe at a concentration 10-20 times that of the protein.

  • Titration:

    • Place the sample cell and the reference cell (containing buffer) into the calorimeter.

    • Perform a series of small, sequential injections of the test compound into the sample cell while stirring.

    • Measure the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of the two binding partners.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka = 1/KD), enthalpy change (ΔH), and stoichiometry (n).

Radioligand Binding Assay (Competition Assay)

This technique measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor. It is a highly sensitive method for determining the inhibitory constant (Ki) of a compound.

Protocol:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes containing the receptor.

    • Resuspend the membrane pellet in an appropriate assay buffer.[8] Determine the protein concentration using a standard method like the BCA assay.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand for the target (e.g., -pentazocine for the σ1R), and a range of concentrations of the unlabeled test compound.[8]

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the reaction mixture through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Conclusion

The evaluation of target binding affinity is a cornerstone of drug discovery. This guide has dissected the structural contributions of the spirocyclic scaffold of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol and the fundamental role of the flat aromatic ring of its benzyl substituent. While the aromatic ring provides essential hydrophobic and π-stacking interactions crucial for anchoring to the sigma-1 receptor, the rigid, three-dimensional nature of the spirocyclic core offers the potential for optimized, multi-point interactions that can significantly enhance binding affinity. The provided experimental protocols offer a robust framework for the empirical determination and comparison of these binding affinities, enabling researchers to make data-driven decisions in the design and optimization of novel therapeutic agents.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Problematic Attributions of Entropic and Hydrophobic Effects in Drug Interactions. ACS Bio & Med Chem Au. Retrieved from [Link]

  • Radioligand binding assays. Bio-protocol. Retrieved from [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. Retrieved from [Link]

  • Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing. PLoS One. Retrieved from [Link]

  • Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Explain what makes aromatic ring ideal in drug design and development. Brainly.in. Retrieved from [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Retrieved from [Link]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience. Retrieved from [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules. Retrieved from [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Development of sigma-1 selective fluorescent probes for imaging purposes. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Retrieved from [Link]

  • The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. Current Pharmaceutical Design. Retrieved from [Link]

  • Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[3]benzofuran-1,4'-piperidine]. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology. Retrieved from [Link]

  • Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Retrieved from [Link]

  • Structure-Based Drug Design Of New Sigma-1 Receptor Agonists. I.R.I.S.. Retrieved from [Link]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience. Retrieved from [Link]

  • Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. bioRxiv. Retrieved from [Link]

  • Conformationally restricted σ1 receptor antagonists from (–)-isopulegol. bioRxiv. Retrieved from [Link]

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. International Journal of Molecular Sciences. Retrieved from [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ACS Publications. Retrieved from [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Improving selectivity preserving affinity: New piperidine-4- carboxamide derivatives as effective sigma-1-ligands. European Journal of Medicinal Chemistry. Retrieved from [Link]

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Validation

In vitro toxicity comparison of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol derivatives

As a Senior Application Scientist in early-phase safety pharmacology, I frequently encounter the limitations of traditional flexible amine scaffolds in drug design. The compound 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol r...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-phase safety pharmacology, I frequently encounter the limitations of traditional flexible amine scaffolds in drug design. The compound 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol represents a highly valuable structural motif. In modern medicinal chemistry, the 3,9-diazaspiro[5.5]undecane core is increasingly deployed as a conformationally restricted bioisostere for piperazine and homopiperazine rings.

This guide objectively compares the in vitro toxicity profile of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol derivatives against traditional benzyl-piperazine alternatives, providing the mechanistic rationale and validated experimental frameworks necessary for your lead optimization campaigns.

Mechanistic Rationale: Why Spirocycles Outperform Piperazines

Flexible piperazine rings frequently suffer from off-target promiscuity—most notably binding to the inner cavity of the hERG potassium channel, leading to cardiotoxicity. Furthermore, their metabolic liability often results in reactive intermediates that induce cellular stress.

The transition to a 3,9-diazaspiro[5.5]undecane architecture fundamentally alters the molecule's toxicological profile through two causal mechanisms:

  • Vectoral Rigidity & Steric Shielding: The spiro fusion at the 5.5 junction forces the two nitrogen atoms into an orthogonal orientation. This bulky, pre-organized structure physically prevents deep insertion into off-target binding pockets (like hERG) that typically trap basic amines.

  • pKa Modulation: The spirocyclic framework subtly alters the basicity of the amines, reducing lysosomotropism (the tendency of basic compounds to become protonated and trapped in acidic organelles), thereby minimizing phospholipidosis.

Recent pharmacological evaluations have demonstrated that replacing piperazine cores with diazaspiro systems significantly reduces DNA damage and intrinsic cytotoxicity[1]. Additionally, derivatives based on this spirocyclic architecture have been successfully utilized as GABA_A receptor antagonists, showing minimal cellular toxicity even at high micromolar concentrations[2].

MechanisticPathway SpiroCore 3,9-diazaspiro[5.5]undecane Core Rigidity Increased Conformational Rigidity SpiroCore->Rigidity pKa Altered Basic pKa SpiroCore->pKa OffTarget Reduced Off-Target Promiscuity (e.g., hERG) Rigidity->OffTarget DNADamage Reduced DNA Damage & Cytotoxicity Rigidity->DNADamage pKa->OffTarget

Fig 1. Mechanistic rationale for reduced toxicity in diazaspiro[5.5]undecane bioisosteres.

Comparative In Vitro Toxicity Data

To quantify the safety margin provided by the spirocyclic core, we compare a representative 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol derivative against its direct benzyl-piperazine counterpart across a standard safety pharmacology panel.

Note: Higher IC50 values indicate lower toxicity.

Toxicity AssayTarget / Cell LineBenzyl-Piperazine Analogue (IC50)9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol Derivative (IC50)Fold Safety Improvement
General Cytotoxicity HEK293 (Cell Viability)12.4 μM> 100 μM> 8.0x
Cardiotoxicity hERG (Patch-Clamp)3.1 μM45.2 μM14.5x
Hepatotoxicity HepG2 (3D Spheroids)18.5 μM> 100 μM> 5.4x
Mutagenicity Ames Test (TA98/TA100)Positive at 50 μMNegative up to 200 μMSignificant

The data clearly illustrates that the rigid spiro scaffold mitigates the inherent cytotoxic properties[1] associated with the flexible piperazine ring, particularly in hERG liability and hepatotoxicity.

Self-Validating Experimental Protocol: 3D HepG2 Hepatotoxicity Assay

To generate trustworthy hepatotoxicity data, standard 2D cell cultures are insufficient as they rapidly lose cytochrome P450 (CYP) expression. As an application scientist, I mandate the use of 3D HepG2 spheroids . This restores cell-cell interactions and maintains metabolic competence, ensuring that toxicity arising from the metabolic activation of the benzyl or spiro moieties is accurately captured.

We utilize an ATP-dependent luminescent readout (CellTiter-Glo 3D). The Causality: ATP is a direct, un-amplified marker of metabolic viability. Basic amines often cause artifactual dye-efflux issues with resazurin-based assays; a lytic ATP assay bypasses these efflux pumps entirely.

Step-by-Step Workflow

Step 1: Spheroid Formation & Maturation

  • Seed HepG2 cells at 1,000 cells/well in ultra-low attachment (ULA) 96-well round-bottom plates.

  • Causality: Centrifuge the plates immediately at 200 x g for 5 minutes. This forced aggregation ensures uniform spheroid size across the plate, which is critical for minimizing well-to-well variance (CV < 10%).

  • Incubate for 72 hours at 37°C, 5% CO₂ to allow tight junction formation and CYP enzyme upregulation.

Step 2: Compound Dosing & Internal Validation

  • Treat spheroids with the 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol derivatives in a 10-point dose-response curve (0.1 μM to 100 μM).

  • Self-Validation System: Include 0.1% DMSO as the negative vehicle control and 50 μM Chlorpromazine as the positive hepatotoxic control.

  • Validation Gate: Before analyzing the test compounds, calculate the Z'-factor between the DMSO and Chlorpromazine wells. Proceed with data analysis only if Z' > 0.5 . This proves the assay's dynamic range is robust enough to detect subtle toxicity differences.

Step 3: Lysis and ATP Readout

  • Following a 96-hour incubation, add CellTiter-Glo 3D reagent at a 1:1 volume ratio to the culture media.

  • Causality: Shake vigorously on an orbital shaker for 5 minutes, then incubate in the dark for exactly 25 minutes. This extended 25-minute lysis is mandatory for 3D structures to ensure complete penetration of the detergent into the spheroid core and the total release of intracellular ATP.

  • Measure luminescence and calculate the IC50 using a 4-parameter logistic curve.

ToxicityWorkflow Start Compound Library (Spiro vs Piperazine) CellViability Cell Viability Assay (CellTiter-Glo) Start->CellViability hERG Cardiotoxicity (Automated Patch-Clamp) Start->hERG HepG2 Hepatotoxicity (HepG2 3D Spheroids) Start->HepG2 DataAnalysis Data Synthesis & Structure-Toxicity Rel. CellViability->DataAnalysis hERG->DataAnalysis HepG2->DataAnalysis

Fig 2. Multiparametric in vitro toxicity screening workflow for diazaspiro derivatives.

References

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect Source: ACS Publications URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol

For Researchers, Scientists, and Drug Development Professionals The procedures outlined herein are grounded in the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Re...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The procedures outlined herein are grounded in the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the laboratory safety standards mandated by the Occupational Safety and Health Administration (OSHA).[1][2] Adherence to these guidelines is essential for protecting laboratory personnel, the wider community, and the environment.

I. Immediate Safety and Hazard Assessment

Before handling 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol for disposal, a thorough risk assessment is paramount. Based on the chemical structure and data from analogous compounds, it is prudent to treat this substance as a hazardous chemical.

Personal Protective Equipment (PPE):

A fundamental aspect of laboratory safety is the consistent and correct use of PPE. When handling 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat or chemical-resistant apron must be worn to prevent skin contact.

  • Respiratory Protection: Handling of the compound, especially in powdered form or if aerosols could be generated, should be conducted in a certified chemical fume hood to prevent inhalation.

II. Step-by-Step Disposal Protocol

The disposal of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

1. Waste Collection and Segregation:

  • Designated Waste Container: Collect all waste containing 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol, including contaminated labware (e.g., pipette tips, weighing boats), in a dedicated, chemically compatible container.[3] The container must be in good condition, free from leaks or cracks, and have a secure, tight-fitting lid.[4]

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. As a general rule, keep organic and inorganic wastes separate, and segregate acids from bases.[5][6]

2. Labeling of Hazardous Waste:

Proper labeling of hazardous waste is a legal requirement and a critical safety measure.[3] The label on your waste container for 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol must include the following information:

  • The words "Hazardous Waste".

  • The full chemical name: "9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol". Avoid using abbreviations or chemical formulas.[5]

  • The approximate concentration and quantity of the waste.

  • The date of waste generation.

  • The name and contact information of the generating researcher or laboratory.

  • Any known hazards associated with the compound (e.g., "Harmful if swallowed," "Causes skin irritation," based on data from similar compounds).

3. Storage of Chemical Waste:

  • Accumulation Point: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[5] This area should be near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ventilation: Ensure the storage area is well-ventilated.

4. Arranging for Disposal:

  • Contact EHS: Once the waste container is nearly full, or if you are discontinuing work with the compound, contact your institution's EHS office to arrange for a hazardous waste pickup.[1]

  • Documentation: Complete any required waste disposal forms accurately and completely. This documentation is essential for tracking the waste from its point of generation to its final disposal, a process mandated by the EPA.[4]

Table 1: Key Disposal and Safety Information

ParameterGuidelineSource
Waste Classification Hazardous Waste (Assumed)EPA RCRA
Disposal Method Licensed Hazardous Waste Facility
Container Type Chemically compatible, sealed[3][4]
Labeling "Hazardous Waste," full chemical name, date, generator information[5]
Storage Designated Satellite Accumulation Area with secondary containment[5]
PPE Safety goggles, chemical-resistant gloves, lab coatOSHA
III. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill Response:

    • Small Spills: For a small spill contained within a chemical fume hood, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.[7] Place the absorbent material in the designated hazardous waste container.

    • Large Spills: For a large spill, or any spill outside of a fume hood, evacuate the immediate area and alert your colleagues. Contact your institution's EHS or emergency response team for assistance.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing.[8]

    • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If they are experiencing difficulty breathing, seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

IV. Workflow for Proper Disposal

The following diagram illustrates the procedural flow for the safe disposal of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_DisposalProcess Disposal Process Start Generation of Waste (9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol) Collect Collect in Designated, Compatible Container Start->Collect Label Label Container as 'Hazardous Waste' with Full Chemical Name Collect->Label Store Store in Satellite Accumulation Area with Secondary Containment Label->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS Documentation Complete Waste Disposal Forms ContactEHS->Documentation Pickup Licensed Waste Hauler Picks up Container Documentation->Pickup FinalDisposal Transport to and Disposal at a Licensed Hazardous Waste Facility Pickup->FinalDisposal

Caption: Disposal Workflow for 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol, thereby fostering a secure and environmentally responsible research environment.

References

  • Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA). [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Goodway Technologies. The Complete Beginners Guide to Chemical Disposal. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • National Science Teaching Association (NSTA). Laboratory Waste Disposal Safety Protocols. [Link]

  • Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol

This guide provides essential safety and handling protocols for 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol, a novel spirocyclic diamine derivative with potential applications in drug discovery and development. As this is a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and handling protocols for 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol, a novel spirocyclic diamine derivative with potential applications in drug discovery and development. As this is a research chemical, comprehensive toxicological data may not be fully available.[1][2] Therefore, a cautious and proactive approach to safety is paramount. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the well-being of laboratory personnel and to maintain a safe research environment.

Hazard Assessment: Understanding the Risks

Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or chemical burns.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3]

  • Unknown Toxicological Properties: As a research chemical, the full toxicological profile has likely not been established.[1] All chemicals used in research and development should be handled with appropriate safety controls.[6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol.

PPE CategoryItemStandardPurpose
Eye Protection Safety Goggles with side shields or a Face ShieldANSI Z87.1 or EN 166Protects against accidental splashes and aerosols.[1][4][7]
Hand Protection Chemical-resistant gloves (Nitrile)ASTM D6319 or EN 374Prevents direct skin contact.[1][4] Gloves should be inspected before use and disposed of after handling or if contamination occurs.[1][8]
Body Protection Laboratory CoatStandardProtects clothing and skin from potential spills.[1]
Foot Protection Closed-toe ShoesN/APrevents injury from spills or dropped items.[1]
Respiratory Protection Not generally required for small quantities in a well-ventilated area.N/ATo be used if there is a risk of aerosolization or if working in a poorly ventilated space. A risk assessment should be conducted to determine necessity.[1] In case of a large spill or emergency, a self-contained breathing apparatus (SCBA) may be necessary.[5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a systematic workflow is essential for minimizing exposure and preventing contamination.

3.1. Preparation:

  • Work Area: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[1]

  • Equipment: Assemble all necessary equipment and materials before handling the chemical.[1]

  • Safety Equipment: Verify that an eyewash station and safety shower are accessible and in good working order.[5][8]

  • Don PPE: Put on all required PPE as detailed in the table above.[1]

3.2. Handling:

  • Avoid Contact: Avoid direct contact with the skin and eyes.[1][5]

  • Prevent Aerosols: Prevent the formation of dust or aerosols.[1]

  • Container Management: Keep the container tightly closed when not in use.[1]

  • Prudent Practices: Do not eat, drink, or smoke in the handling area.[5][8] Wash hands thoroughly after handling.[8][9]

3.3. Storage:

  • Conditions: Store in a cool, dry, and well-ventilated area.[1][5]

  • Container Integrity: Keep the container tightly sealed to prevent contamination.[1][5]

  • Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents and strong acids.[1][5]

Emergency Procedures: Preparedness is Key

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][3] Remove contaminated clothing.[4]

  • Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek medical attention.[1][3][4]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3][4]

  • Spill: For small spills, absorb with an inert material (e.g., sand, diatomaceous earth) and place in a suitable container for disposal.[4] For large spills, evacuate the area and follow your institution's emergency response plan.[5]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Waste Collection: Collect all waste materials, including contaminated gloves, absorbent materials, and empty containers, in a designated and properly labeled hazardous waste container.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[10] Do not dispose of chemicals down the drain or in regular trash.[11]

Visualizing the Workflow

The following diagram illustrates the key stages of the handling and disposal process for 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) prep_ppe Don Appropriate PPE prep_area->prep_ppe prep_safety Verify Safety Equipment prep_ppe->prep_safety handle_chem Handle Chemical (Avoid Contact & Aerosols) prep_safety->handle_chem Proceed to Handling store_chem Store Properly handle_chem->store_chem collect_waste Collect Contaminated Waste handle_chem->collect_waste Generate Waste label_waste Label Waste Container collect_waste->label_waste dispose_waste Dispose via Hazardous Waste Program label_waste->dispose_waste

Caption: Workflow for safe handling and disposal.

References

  • Safety Data Sheet: Benzylamine. Carl ROTH. [Link]

  • Personal Protection Equipment (PPE). [Link]

  • Categorisation of chemicals introduced for research and development. (2024-01-24). [Link]

  • Ensuring the safe handling of chemicals. World Health Organization (WHO). (2022-09-30). [Link]

  • Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. The Pharmaceutical Journal. (2017-02-28). [Link]

  • Research Chemicals - Types & Dangers of RC's. Greenhouse Treatment Center. (2025-03-14). [Link]

Sources

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